molecular formula C20H22O5 B1240681 Deoxymiroestrol

Deoxymiroestrol

货号: B1240681
分子量: 342.4 g/mol
InChI 键: AZKZPXFWTQSDET-ZMNKABNMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deoxymiroestrol is a potent phytoestrogen isolated from the tuberous roots of the plant Pueraria candollei var. mirifica (White Kwao Krua) . Research indicates that this compound may be the actual rejuvenating principle in the plant, with the previously identified compound Miroestrol potentially being an artifact formed when this compound is exposed to air . This compound exhibits significant estrogenic activity, demonstrated in studies to be comparable to other known potent phytoestrogens and the endogenous hormone estradiol . Its research value is substantial for studying endocrine pathways and hormonal regulation. In vivo studies on male mice have shown that this compound can downregulate key genes involved in the testicular sex-hormone synthesis pathway, including 3β-HSD, 17β-HSD1, and CYP17, exhibiting effects similar to estradiol . Furthermore, research has revealed a bimodal action of this compound on hepatic cytochrome P450 enzymes in mice, where it induces CYP2B9 expression while suppressing CYP1A2 . The compound also demonstrates beneficial antioxidative properties, markedly decreasing levels of lipid peroxidation in the mouse brain . These characteristics make it a potential candidate for research into age-related oxidative stress and metabolic regulation. Due to its high potency and instability under certain conditions, proper handling and storage are critical. Studies recommend storing the compound in solid form at low temperatures (e.g., -20°C or 4°C) to maintain stability, as it is sensitive to high temperatures and alkaline environments . This product is intended for research purposes only and is not for human consumption, diagnostic use, or therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H22O5

分子量

342.4 g/mol

IUPAC 名称

(1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one

InChI

InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1

InChI 键

AZKZPXFWTQSDET-ZMNKABNMSA-N

手性 SMILES

CC1([C@H]2C[C@]3(CC(=O)[C@H]([C@@H]2[C@H]3O)C4=COC5=C([C@H]41)C=CC(=C5)O)O)C

规范 SMILES

CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C

同义词

deoxy-miroestrol
deoxymiroestrol

产品来源

United States

Foundational & Exploratory

Deoxymiroestrol's Mechanism of Action on Estrogen Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica, has garnered significant interest for its remarkable estrogenic activity, which is comparable to that of estradiol (B170435).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on estrogen receptors (ERs), with a focus on its binding affinity, receptor subtype selectivity, and downstream functional effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of estrogenic compounds and their therapeutic applications.

This compound is considered the most potent phytoestrogen within the chromene group of compounds found in Pueraria candollei.[1] Its structural similarity to estradiol allows it to interact with and activate estrogen receptors, thereby eliciting a range of physiological responses. Understanding the nuances of its interaction with ERα and ERβ is critical for evaluating its potential as a therapeutic agent, particularly in the context of hormone replacement therapy and other estrogen-related health concerns.

Core Mechanism of Action: Estrogen Receptor Activation

Like endogenous estrogens, this compound exerts its biological effects primarily through binding to and activating estrogen receptors, which are members of the nuclear hormone receptor superfamily. There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distribution and physiological functions.[2]

Upon entering a target cell, this compound binds to the ligand-binding domain (LBD) of an estrogen receptor located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization (forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocation into the nucleus. Within the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Quantitative Analysis of this compound-Estrogen Receptor Interaction

The potency and efficacy of this compound as an estrogenic compound are quantified through various in vitro assays. These assays measure its binding affinity for estrogen receptors and its ability to induce estrogen-dependent cellular responses.

Estrogen Receptor Binding Affinity

Competitive binding assays are employed to determine the affinity of this compound for estrogen receptors. These assays measure the ability of the compound to displace a radiolabeled estrogen, typically [3H]17β-estradiol, from the receptors. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as a relative binding affinity (RBA) compared to 17β-estradiol.

A study comparing the estrogenic properties of several phytoestrogens in the context of the MCF-7 human breast cancer cell line, which expresses both ERα and ERβ, provides key quantitative data on this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound in MCF-7 Cytosol [3]

CompoundMolar Excess for 50% Inhibition (IC50)
This compound50x
Miroestrol260x
Coumestrol (B1669458)35x
8-Prenylnaringenin (B1664708)45x
Genistein1000x
Equol4000x
DaidzeinNot achieved (40% inhibition at 10,000x)
ResveratrolNot achieved (10% inhibition at 100,000x)

Data represents the molar excess of the compound required to inhibit 50% of [3H]estradiol binding to the estrogen receptor in MCF-7 cell cytosol.

Functional Activity: Transactivation and Cell Proliferation

The functional consequence of this compound binding to estrogen receptors is the activation of downstream signaling pathways, leading to gene transcription and cellular responses such as proliferation.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) under the control of an ERE. The level of reporter gene expression is a direct measure of the estrogenic activity of a compound.

Cell Proliferation Assays: In estrogen-dependent cell lines like MCF-7, the rate of cell proliferation is a key indicator of estrogenic activity.

The same comparative study in MCF-7 cells also provides IC50 values for these functional assays.

Table 2: Functional Estrogenic Potency of this compound in MCF-7 Cells [3]

CompoundERE-CAT Reporter Gene Assay (IC50, M)Cell Proliferation (7 days) (IC50, M)Cell Saturation Density (14 days) (IC50, M)
17β-Estradiol1 x 10-111 x 10-112 x 10-11
This compound 1 x 10-10 3 x 10-11 2 x 10-11
Miroestrol3 x 10-102 x 10-108 x 10-11
8-Prenylnaringenin1 x 10-93 x 10-103 x 10-10
Coumestrol3 x 10-82 x 10-83 x 10-8
Genistein4 x 10-82 x 10-81 x 10-8
Equol1 x 10-73 x 10-82 x 10-8
Daidzein3 x 10-72 x 10-74 x 10-8
Resveratrol4 x 10-6Not achievedNot achieved

IC50 values represent the concentration needed to achieve a response equivalent to 50% of that found with 17β-estradiol.

These results demonstrate that this compound is a full estrogen agonist, capable of inducing maximal responses similar to 17β-estradiol in these cell-based assays.[3] Notably, its potency in the cell-based assays is significantly higher than what its relative binding affinity might suggest, indicating efficient signal transduction upon receptor binding.[3]

ERα vs. ERβ Selectivity

While direct comparative binding and functional data for this compound on isolated ERα and ERβ receptors is limited in the public domain, some studies using extracts of Pueraria mirifica suggest a preferential activity towards ERβ. One study utilizing a yeast estrogen screen (YES) found that extracts of Pueraria mirifica exhibited higher relative estrogenic potency with hERβ than with hERα. It is important to note that these studies were conducted with plant extracts and not isolated this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core principles of the key experiments used to characterize the estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

1. Preparation of Receptor Source:

  • Estrogen receptors can be obtained from various sources, including the cytosol of estrogen-sensitive tissues (e.g., rat uterus) or from recombinant expression systems that produce purified ERα or ERβ.

2. Competitive Binding Reaction:

  • A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • A parallel incubation is performed with a large excess of unlabeled 17β-estradiol to determine non-specific binding.

  • A control incubation without any competitor is used to determine total binding.

3. Separation of Bound and Free Ligand:

  • Techniques such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) are used to separate the receptor-bound radioligand from the free radioligand.

4. Quantification and Data Analysis:

  • The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value is determined from the resulting dose-response curve.

Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated pathway.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HeLa, HEK293, or an estrogen-responsive cell line like MCF-7) is cultured.

  • The cells are transiently or stably co-transfected with two plasmids:

    • An expression vector for the desired estrogen receptor subtype (ERα or ERβ).

    • A reporter plasmid containing a reporter gene (e.g., luciferase) downstream of an estrogen response element (ERE).

2. Compound Treatment:

  • The transfected cells are treated with various concentrations of the test compound (this compound).

  • A positive control (17β-estradiol) and a vehicle control are included.

3. Cell Lysis and Reporter Gene Assay:

  • After an appropriate incubation period, the cells are lysed.

  • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

4. Data Analysis:

  • The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid).

  • The data is plotted as reporter gene activity versus the log concentration of the test compound.

  • The EC50 value (the concentration that produces 50% of the maximal response) is determined.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent MCF-7 human breast cancer cell line.

1. Cell Culture and Hormone Deprivation:

  • MCF-7 cells are cultured in a standard growth medium.

  • Prior to the assay, the cells are switched to a hormone-free medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped serum) for a period to deplete endogenous estrogens and synchronize the cells.

2. Compound Treatment:

  • The hormone-deprived cells are seeded into multi-well plates and treated with various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.

3. Measurement of Cell Proliferation:

  • After a defined incubation period (typically 6-7 days), the extent of cell proliferation is measured using one of several methods:

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

    • DNA quantification: Using fluorescent dyes that bind to DNA (e.g., Hoechst).

    • Metabolic assays: Such as the MTT or SRB assays, which measure metabolic activity as an indicator of cell number.

4. Data Analysis:

  • The cell proliferation data is plotted against the log concentration of the test compound.

  • The EC50 value and the maximal proliferative effect are determined.

Ishikawa Cell Alkaline Phosphatase Assay

This assay is another functional measure of estrogenicity, utilizing the Ishikawa human endometrial adenocarcinoma cell line, which responds to estrogens by increasing the activity of alkaline phosphatase (ALP).[4]

1. Cell Culture:

  • Ishikawa cells are cultured in an appropriate growth medium.

2. Compound Treatment:

  • Cells are seeded in multi-well plates and treated with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.

3. Measurement of Alkaline Phosphatase Activity:

  • After an incubation period (typically 48-72 hours), the cells are lysed.

  • The ALP activity in the cell lysate is measured using a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate, pNPP). The change in absorbance or fluorescence is proportional to the enzyme activity.

4. Data Analysis:

  • The ALP activity is normalized to the total protein concentration in the lysate.

  • The data is plotted as normalized ALP activity versus the log concentration of the test compound.

  • The EC50 value is determined from the dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound ER Estrogen Receptor (ERα or ERβ) This compound->ER Cell_Membrane Cytoplasm Cytoplasm Nucleus Nucleus ER_HSP_Complex Inactive ER-HSP Complex ER->ER_HSP_Complex HSP Heat Shock Proteins HSP->ER_HSP_Complex Activated_ER Activated ER-Deoxymiroestrol Complex ER_HSP_Complex->Activated_ER Binding Dimerized_ER Dimerized ER Complex Activated_ER->Dimerized_ER Dimerization ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Nuclear Translocation and DNA Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Recruitment of Co-activators mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., Proliferation) Protein_Synthesis->Cellular_Response

Caption: Classical genomic signaling pathway of this compound via estrogen receptors.

Competitive_Binding_Assay_Workflow Start Start Prepare_Receptor Prepare ER Source (e.g., Uterine Cytosol) Start->Prepare_Receptor Prepare_Ligands Prepare Radiolabeled Estrogen and this compound dilutions Start->Prepare_Ligands Incubation Incubate ER, Radioligand, and this compound Prepare_Receptor->Incubation Prepare_Ligands->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Data_Analysis Analyze Data and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End Reporter_Gene_Assay_Workflow Start Start Cell_Culture Culture Suitable Cell Line Start->Cell_Culture Transfection Co-transfect with ER and ERE-Reporter Plasmids Cell_Culture->Transfection Treatment Treat Cells with This compound Transfection->Treatment Lysis Lyse Cells Treatment->Lysis Assay Measure Reporter Gene Activity Lysis->Assay Data_Analysis Analyze Data and Determine EC50 Assay->Data_Analysis End End Data_Analysis->End

References

Isolating Deoxymiroestrol: A Technical Guide to Extraction and Purification from Pueraria candollei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of deoxymiroestrol, a potent phytoestrogen, from the tuberous roots of Pueraria candollei. This compound is a valuable compound for research and potential therapeutic applications, but its low abundance and instability present significant challenges in obtaining a pure substance. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to facilitate a comprehensive understanding of the process.

Overview of the Isolation and Purification Workflow

The isolation of this compound from Pueraria candollei involves a multi-step process that begins with the extraction of the raw plant material, followed by a series of purification techniques to isolate the target compound from a complex mixture of phytochemicals. The general workflow is depicted below.

This compound Isolation Workflow raw_material Pueraria candollei Tuberous Roots extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Quantitative Analysis purification->analysis pure_compound->analysis

Figure 1. General workflow for the isolation and purification of this compound.

A critical consideration throughout the entire process is the instability of this compound. It is susceptible to aerial oxidation, which converts it to miroestrol (B191886), and is also sensitive to high temperatures and extreme pH conditions.[1][2] Therefore, all steps should be performed expeditiously and under mild conditions where possible.

Extraction of this compound from Pueraria candollei

The initial step in isolating this compound is the efficient extraction from the dried and powdered tuberous roots of Pueraria candollei. Ethanolic extraction is the most commonly reported method.

Recommended Extraction Protocol

A widely used and effective method involves maceration with 80% ethanol (B145695).[3]

Materials:

  • Dried, powdered tuberous roots of Pueraria candollei

  • 80% (v/v) Ethanol (EtOH) in water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Macerate 500 g of dried Pueraria candollei powder in 2.5 L of 80% EtOH at room temperature for 48 hours.[3]

  • Filter the extract to separate the solid plant material from the liquid extract.

  • Concentrate the liquid extract under vacuum using a rotary evaporator.

  • Lyophilize the concentrated extract to obtain a dry powder. This process yielded 37.5 g of crude extract from 500 g of starting material in one study.[3]

Optimization of Ethanol Concentration

Research has shown that the concentration of ethanol can significantly impact the extraction efficiency of phytoestrogens, including this compound. A comparative study of 50%, 75%, and 95% (v/v) ethanol for extraction revealed that 95% ethanol yielded the highest quantities of isoflavonoids and phytoestrogens.[4]

Ethanol ConcentrationThis compound Content (mg/g of extract)Miroestrol Content (mg/g of extract)
50%Not specifiedNot specified
75%Not specifiedNot specified
95%0.3971.581
Table 1. Phytoestrogen content in Pueraria candollei extracts obtained with different ethanol concentrations.[4]

Purification of this compound

Due to the complexity of the crude extract, multiple chromatographic steps are necessary to achieve high purity of this compound. The low abundance of the target compound makes purification a challenging task.[5]

Immunoaffinity Chromatography (IAC)

Immunoaffinity chromatography is a highly selective and powerful technique for the purification of this compound. This method utilizes specific antibodies that bind to this compound and miroestrol, allowing for their separation from other compounds in the crude extract.

Immunoaffinity Chromatography Workflow start Crude Extract load Load onto Anti-MD Fab Column start->load wash Wash with Binding Buffer load->wash elute Elute with Elution Buffer wash->elute collect Collect Fractions Containing this compound elute->collect

Figure 2. Workflow for Immunoaffinity Chromatography (IAC).

Protocol Outline:

  • Antibody Immobilization: Group-specific fragment antigen-binding (Fab) antibodies against miroestrol and this compound (anti-MD Fab) are immobilized on a solid support resin.[5]

  • Sample Loading: The crude extract, dissolved in a suitable buffer, is loaded onto the immunoaffinity column.

  • Washing: The column is washed with a binding buffer to remove unbound compounds.

  • Elution: The bound this compound is eluted from the column using an appropriate elution buffer that disrupts the antibody-antigen interaction.

A study utilizing a Fab-based IAC column reported the effective separation of miroestrol and this compound from a P. mirifica root extract.[5]

CompoundYield per 2 mL of Resin
This compound2.24 µg
Miroestrol0.65 µg
Table 2. Yield of this compound and miroestrol from Fab-based Immunoaffinity Chromatography.[5]
Conventional Column Chromatography

While specific protocols for the purification of this compound using conventional column chromatography are not extensively detailed in recent literature, a general approach using silica (B1680970) gel can be employed. This method separates compounds based on their polarity.

General Protocol:

  • Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a non-polar solvent (e.g., hexane) to create a slurry.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures, followed by ethyl acetate-methanol mixtures) is passed through the column to elute the compounds.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is evaporated.

High-Speed Counter-Current Chromatography (HSCCC)

Quantitative Analysis

Accurate quantification of this compound is crucial for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is a common analytical technique, though its sensitivity for this compound can be limited.

High-Performance Liquid Chromatography (HPLC)

An HPLC method has been developed for the determination of miroestrol and this compound in the tubers of Pueraria candollei.[7]

ParameterValue
Column C18
Mobile Phase Acetonitrile and water
Detection UV-Vis
Linear Detection Range 1.56-25.00 µg/mL
Limit of Detection (LOD) 0.78 µg/mL
Limit of Quantification (LOQ) 1.56 µg/mL
Table 3. HPLC method parameters for the analysis of this compound.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)

For higher sensitivity and selectivity, an ELISA method has been developed for the quantification of this compound.[8][9] This method is particularly useful for samples with low concentrations of the analyte.

ParameterValue
Linear Range 0.73-3000.00 ng/mL
Recovery in P. candollei samples 99.82-102.58%
Cross-reactivity with miroestrol 1.26%
Cross-reactivity with isomiroestrol 0.42%
Table 4. Performance of a polyclonal antibody-based ELISA for this compound.[8]

Summary and Future Perspectives

The isolation and purification of this compound from Pueraria candollei require a carefully optimized workflow that accounts for the compound's instability and low natural abundance. Ethanolic extraction followed by advanced chromatographic techniques, particularly immunoaffinity chromatography, offers a promising route to obtaining pure this compound. For accurate quantification, highly sensitive methods such as ELISA are recommended over conventional HPLC-UV.

Future research should focus on the development of more robust and scalable purification protocols, such as those employing High-Speed Counter-Current Chromatography, to facilitate the production of larger quantities of this compound for further pharmacological and clinical studies. The development of cost-effective and highly specific monoclonal antibodies for immunoaffinity chromatography will also be crucial in advancing research on this potent phytoestrogen.

References

Deoxymiroestrol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymiroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria mirifica, has garnered significant interest in the scientific community for its remarkable estrogenic activity, which surpasses that of other known phytoestrogens. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the structural elucidation of this compound through spectroscopic methods, presents its key physicochemical properties, and outlines the experimental protocols for its isolation and analysis. Notably, while extensive NMR data has defined its structure, publicly available X-ray crystallography data for this compound remains elusive.

Chemical Structure and Properties

This compound is a chromene derivative with a complex pentacyclic ring system. Its molecular formula is C₂₀H₂₂O₅, and it has a molecular weight of 342.4 g/mol .[1] The systematic IUPAC name for this compound is (1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.0³,¹².0⁴,⁹.0¹³,¹⁸]nonadeca-4(9),5,7,11-tetraen-14-one.[1] The molecule possesses six stereocenters, leading to its specific three-dimensional conformation, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₅PubChem[1]
Molecular Weight342.4 g/mol PubChem[1]
IUPAC Name(1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.0³,¹².0⁴,⁹.0¹³,¹⁸]nonadeca-4(9),5,7,11-tetraen-14-onePubChem[1]
InChIInChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1PubChem[1]
InChIKeyAZKZPXFWTQSDET-ZMNKABNMSA-NPubChem[1]
Canonical SMILESCC1([C@H]2C[C@]3(CC(=O)--INVALID-LINK--C4=COC5=C([C@H]41)C=CC(=C5)O)O)CPubChem[1]
XLogP32.5PubChem[1]
Hydrogen Bond Donor Count3PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count0PubChem[1]
Stereochemistry

The stereochemistry of this compound has been elucidated through extensive NMR studies, including 1D and 2D techniques. The absolute configuration of its six chiral centers is defined as 1S, 3S, 13R, 16R, 17R, and 18R. This specific spatial arrangement of atoms is fundamental to its high affinity for the estrogen receptor and its potent biological activity. It is noteworthy that this compound is considered the true active principle in Pueraria mirifica, with the related compound, miroestrol, likely being an oxidation artifact formed during the extraction process.

Structural Elucidation Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature. These data are crucial for the verification and identification of the compound.

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound

Position¹³C (δc)¹H (δH, mult., J in Hz)
240.2-
328.51.80 (1H, m)
468.44.63 (1H, d, J=6.0)
5129.56.51 (1H, d, J=8.4)
6112.56.42 (1H, dd, J=8.4, 2.4)
7154.2-
8102.96.38 (1H, d, J=2.4)
9155.8-
10116.2-
11124.7-
1280.54.98 (1H, s)
1349.92.61 (1H, m)
14211.5-
1547.92.45 (1H, dd, J=16.2, 5.4), 2.18 (1H, dd, J=16.2, 1.8)
1673.14.05 (1H, br s)
1778.14.38 (1H, d, J=5.4)
1850.83.79 (1H, d, J=5.4)
1926.91.25 (3H, s)
2021.61.52 (3H, s)

Data sourced from Chansakaow et al., J. Nat. Prod. 2000, 63, 2, 173–175.

X-ray Crystallography Data

As of the date of this document, a search of the Cambridge Crystallographic Data Centre (CCDC) and the general scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not included in this guide. The structural confirmation relies on the comprehensive NMR and mass spectrometry data.

Experimental Protocols

Isolation of this compound from Pueraria mirifica

The following protocol is a summary of the method described by Chansakaow et al. (2000) for the isolation of this compound.

  • Plant Material: The tuberous roots of Pueraria mirifica were collected, dried, and powdered.

  • Extraction: The powdered roots were extracted with ethyl acetate (B1210297) (EtOAc).

  • Fractionation: The combined EtOAc extracts were concentrated and then fractionated by silica (B1680970) gel column chromatography using a gradient of hexane, chloroform (B151607) (CHCl₃), and EtOAc.

  • Purification: The fraction eluted with a 1:1 mixture of CHCl₃-EtOAc was further purified. This fraction was washed with methanol (B129727) (MeOH) to remove insoluble materials.

  • Medium-Pressure Column Chromatography: The residue was then subjected to medium-pressure column chromatography on an ODS-Si gel column with a stepwise gradient of aqueous MeOH (30%, 40%, 50%, 60%, and 70%).

  • Final Isolation: this compound was obtained from the fraction eluted with 60% aqueous MeOH.

  • Crystallization: The purified this compound was recrystallized from diethyl ether (Et₂O) to yield colorless prisms.

NMR Analysis Protocol

The structural elucidation of this compound was performed using a suite of NMR experiments.

  • Instrumentation: A JEOL JNM-LA600 spectrometer was used, operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.

  • Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

  • 1D NMR: Standard ¹H and ¹³C{¹H} spectra were acquired to identify the proton and carbon environments.

  • 2D NMR: A series of 2D NMR experiments were conducted to establish the connectivity and spatial relationships within the molecule. These included:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (over 2-3 bonds), which is critical for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which was essential for confirming the relative stereochemistry of the molecule.

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound with the correct stereochemistry.

Caption: 2D chemical structure of this compound.

References

Deoxymiroestrol Biosynthesis in Plant Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen with significant promise in pharmaceutical and nutraceutical applications, is a chromene-class compound found in the tuberous roots of Pueraria candollei var. mirifica. Its structural similarity to estradiol (B170435) lends it high estrogenic activity, making it a compound of interest for hormone replacement therapies and other health applications. However, the low abundance of this compound in its natural source necessitates alternative production methods. Plant cell culture technology presents a viable and sustainable platform for the controlled and enhanced production of this valuable secondary metabolite.

This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plant cell cultures. It covers the proposed biosynthetic route, the influence of elicitors on production, detailed experimental protocols for cell culture and analysis, and the underlying signaling pathways that regulate its synthesis.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that is believed to originate from the general phenylpropanoid pathway, leading to the formation of isoflavonoid (B1168493) precursors. While the complete pathway has not been fully elucidated, a plausible route has been proposed based on transcriptome analysis and the identification of key enzymes. The pathway begins with the isoflavonoid daidzein (B1669772), which undergoes a series of enzymatic modifications to form the characteristic chromene structure of this compound.

Key proposed steps in the biosynthesis of this compound from daidzein include:

  • Hydroxylation: The isoflavone (B191592) daidzein is hydroxylated, a reaction likely catalyzed by a cytochrome P450 monooxygenase. Studies have identified CYP81E63 as a daidzein hydroxylase in P. mirifica.[1]

  • Prenylation: A prenyl group is attached to the hydroxylated isoflavonoid.

  • Cyclization and further modifications: A series of enzymatic reactions, including cyclization, lead to the formation of the chromene ring system. The specific enzymes involved in these later steps are still under investigation and are often referred to as "unidentified enzymes" in the literature.[2]

Miroestrol, another potent phytoestrogen, is thought to be an oxidation product of this compound, and its presence in plant extracts may be an artifact of the extraction process due to the facile aerial oxidation of this compound.[2][3]

This compound Biosynthesis Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Daidzein Daidzein (Isoflavonoid) Chalcone->Daidzein CHR, IFS Hydroxylated_Daidzein Hydroxylated Daidzein Daidzein->Hydroxylated_Daidzein CYP81E63 (Cytochrome P450) Prenylated_Intermediate Prenylated Intermediate Hydroxylated_Daidzein->Prenylated_Intermediate Prenyltransferase (PT-1, putative) This compound This compound (Chromene) Prenylated_Intermediate->this compound Unidentified Enzymes (e.g., IFR, CYP81E)

Figure 1: Proposed this compound biosynthesis pathway.

Elicitation for Enhanced this compound Production

Elicitation is a highly effective strategy for stimulating the production of secondary metabolites in plant cell cultures. Elicitors are molecules that trigger defense responses in plant cells, leading to the upregulation of biosynthetic pathways. Various biotic and abiotic elicitors have been shown to significantly enhance the accumulation of this compound and its isoflavonoid precursors in Pueraria candollei cell cultures.

Commonly Used Elicitors:

  • Methyl Jasmonate (MJ): A plant hormone involved in defense signaling, MJ has been shown to be a potent elicitor of this compound and isoflavonoid production.[4][5]

  • Yeast Extract (YE): A complex mixture of carbohydrates, amino acids, and other molecules derived from yeast, YE is a widely used biotic elicitor that can induce the production of various secondary metabolites.[4][6]

  • Chitosan (B1678972) (CHI): A polysaccharide derived from chitin, chitosan mimics a fungal infection and triggers plant defense responses.[6]

  • Cellulase and Cyclodextrins: These have also been reported to enhance this compound and isoflavonoid production.[4]

Signaling Pathways of Elicitors

The application of elicitors initiates a cascade of signaling events within the plant cell, ultimately leading to the activation of genes involved in secondary metabolite biosynthesis.

Methyl Jasmonate Signaling Pathway:

The jasmonate signaling pathway is a well-characterized pathway in plants. In the absence of methyl jasmonate, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors (TFs) like MYC2. Upon elicitation with methyl jasmonate, it is converted to its active form, jasmonoyl-isoleucine (JA-Ile), which promotes the interaction between JAZ proteins and the F-box protein COI1. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors allows transcription factors to activate the expression of jasmonate-responsive genes, including those encoding enzymes in the this compound biosynthesis pathway.[7][8]

Methyl_Jasmonate_Signaling MJ Methyl Jasmonate (Elicitor) JAIle JA-Ile (Active form) MJ->JAIle Conversion COI1 COI1 JAIle->COI1 Binding JAZ JAZ Repressor COI1->JAZ Targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes Biosynthesis Genes (e.g., CHS, IFS, CYP81E) TF->Genes Activates This compound This compound Production Genes->this compound

Figure 2: Methyl Jasmonate signaling pathway.

Yeast Extract Elicitor Signaling Pathway:

Yeast extract acts as a general biotic elicitor, and its components are recognized by receptors on the plant cell membrane. This recognition triggers a signaling cascade that often involves the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), as secondary messengers. ROS can then activate downstream signaling components, including mitogen-activated protein kinase (MAPK) cascades and calcium signaling pathways. These signaling events ultimately lead to the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of phytoalexins, including this compound.[9][10]

Yeast_Extract_Signaling YE Yeast Extract (Elicitor) Receptor Cell Membrane Receptor YE->Receptor Binding ROS Reactive Oxygen Species (ROS) Receptor->ROS Activation MAPK MAPK Cascade ROS->MAPK Ca Ca²⁺ Signaling ROS->Ca TF Transcription Factors MAPK->TF Ca->TF Genes Biosynthesis Genes TF->Genes Activation This compound This compound Production Genes->this compound

Figure 3: Yeast Extract elicitor signaling pathway.

Quantitative Data on this compound Production

The following tables summarize quantitative data on the production of this compound in Pueraria candollei cell cultures under different conditions, compiled from various studies.

Table 1: this compound Production in Shake Flask and Bioreactor Cultures

Culture SystemThis compound (DME) Content (µg/g Dry Weight)Reference
125-mL Shake Flask78.7 ± 8.79 - 116 ± 18.2[6]
5-L Airlift Bioreactor976 ± 79.6[6]

Table 2: Effect of Elicitors on this compound Production

ElicitorConcentrationThis compound (DME) Production (fold increase vs. control)Reference
Methyl Jasmonate (MJ)50-200 µM (in hairy roots)-[5]
Yeast Extract (YE)0.5 mg/L~2-fold[6]
Chitosan (CHI)--[6]
Cellulase-2.5-fold[4]

Table 3: this compound Content in Callus Cultures with Optimized Hormones

Plant HormonesThis compound Content (µg/g Dry Weight)Reference
0.1 mg/L TDZ, 0.5 mg/L NAA, 1.0 mg/L BA184.83 ± 20.09[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production and analysis of this compound from Pueraria candollei cell cultures.

Establishment of Callus and Suspension Cultures

Culture_Establishment_Workflow Explant Explant Selection (e.g., stem, leaf) Sterilization Surface Sterilization Explant->Sterilization Callus_Induction Callus Induction (Solid Medium) Sterilization->Callus_Induction Suspension_Culture Suspension Culture Initiation (Liquid Medium) Callus_Induction->Suspension_Culture Subculture Subculturing Suspension_Culture->Subculture Production Production Stage (Elicitation) Subculture->Production

Figure 4: Workflow for establishing cell cultures.

a. Callus Induction:

  • Explant Preparation: Select healthy, young explants such as stems or leaves from Pueraria candollei var. mirifica.

  • Surface Sterilization:

    • Wash the explants thoroughly under running tap water.

    • Immerse in 70% (v/v) ethanol (B145695) for 30-60 seconds.

    • Sterilize with a solution of 1-2% (v/v) sodium hypochlorite (B82951) containing a few drops of Tween-20 for 10-15 minutes.

    • Rinse 3-4 times with sterile distilled water in a laminar flow hood.

  • Inoculation:

    • Cut the sterilized explants into small pieces (e.g., 1 cm²).

    • Place the explants onto solid Murashige and Skoog (MS) medium supplemented with plant growth regulators. A commonly used combination for callus induction is 0.1 mg/L thidiazuron (B128349) (TDZ), 0.5 mg/L naphthaleneacetic acid (NAA), and 1.0 mg/L benzyladenine (BA).[11]

    • The medium should also contain 3% (w/v) sucrose (B13894) and be solidified with 0.8% (w/v) agar. Adjust the pH to 5.8 before autoclaving.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C.

  • Subculture: Subculture the developing calli onto fresh medium every 3-4 weeks.

b. Suspension Culture Initiation:

  • Callus Selection: Select friable, fast-growing callus for initiating suspension cultures.

  • Inoculation: Transfer approximately 2-3 g of callus into a 250-mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium.

  • Incubation: Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

  • Subculture: Subculture the suspension cells every 1-2 weeks by transferring an aliquot of the cell suspension to fresh liquid medium.

Elicitation Protocol
  • Elicitor Preparation:

    • Methyl Jasmonate (MJ): Prepare a stock solution of MJ in ethanol. Sterilize by filtration through a 0.22 µm syringe filter.

    • Yeast Extract (YE): Dissolve yeast extract powder in distilled water and autoclave.

  • Elicitor Application:

    • Grow the cell suspension cultures for a specific period (e.g., until the exponential growth phase).

    • Add the sterile elicitor solution to the culture medium to the desired final concentration (e.g., 100 µM for MJ, 0.5-2.0 mg/L for YE).[4][5]

  • Incubation: Continue to incubate the cultures under the same conditions for a specified period (e.g., 24-72 hours) before harvesting.

Extraction of this compound
  • Harvesting: Separate the cells from the culture medium by filtration.

  • Drying: Lyophilize (freeze-dry) the cells to a constant weight.

  • Extraction:

    • Grind the dried cells into a fine powder.

    • Extract the powder with a suitable solvent such as ethanol or methanol. This can be done by sonication or maceration.[12][13]

    • Repeat the extraction process 2-3 times to ensure complete extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Quantification of this compound

a. High-Performance Liquid Chromatography (HPLC-UV):

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 254 nm.

    • Temperature: 25-30°C.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

b. Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA_Workflow Coating Coat Plate with Antigen Conjugate Blocking Block Non-specific Binding Sites Coating->Blocking Competition Add Sample/Standard and Primary Antibody Blocking->Competition Washing1 Wash Competition->Washing1 Secondary_Ab Add Enzyme-conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 Wash Secondary_Ab->Washing2 Substrate Add Substrate Washing2->Substrate Detection Measure Absorbance Substrate->Detection

Figure 5: Indirect competitive ELISA workflow.
  • Plate Coating: Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBST). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add a mixture of the sample (or this compound standard) and a limited amount of primary antibody (e.g., polyclonal or monoclonal anti-deoxymiroestrol antibody) to the wells.

    • Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the primary antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

  • Quantification: Construct a standard curve using known concentrations of this compound and determine the concentration in the samples.

Conclusion

The production of this compound in plant cell cultures offers a promising alternative to extraction from field-grown plants, providing a more controlled, sustainable, and potentially higher-yielding source of this valuable phytoestrogen. Understanding the biosynthetic pathway, the effects of elicitors, and the underlying signaling mechanisms is crucial for optimizing production. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to establish and optimize Pueraria candollei cell cultures for the enhanced production of this compound. Further research into the unidentified enzymes in the biosynthetic pathway and the intricate details of elicitor signaling will undoubtedly lead to even more efficient and scalable production systems in the future.

References

Pharmacokinetic Profile of Deoxymiroestrol in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacokinetic Profile of Deoxymiroestrol in Rabbits

A pilot pharmacokinetic study provides the primary available data on the oral absorption and disposition of this compound in an animal model. The study utilized an enriched fraction extract of Pueraria candollei var. mirifica administered orally to rabbits.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and its related compound, miroestrol (B191886), following a single oral administration of a P. candollei var. mirifica enriched fraction extract to three rabbits.[1][2]

ParameterThis compound (DME)Miroestrol (ME)
Dose 0.21 mg/kg body weight0.43 mg/kg body weight
Cmax 81.8 ± 5.43 ng/mL69.62 ± 8.28 ng/mL
Tmax 3 hours1 hour
AUC (0-48h) 1692.84 ng·h/mL854.92 ng·h/mL

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocol

The pharmacokinetic study in rabbits was conducted using the following methodology[1][2]:

  • Animal Model: Three healthy male rabbits were used in the study.

  • Test Substance: An enriched fraction extract of Pueraria candollei var. mirifica containing this compound and miroestrol was administered.

  • Administration: A single oral dose of the extract was administered to each rabbit. The dosage corresponded to 0.21 mg of this compound and 0.43 mg of miroestrol per kg of body weight.

  • Sample Collection: Blood samples were collected from the rabbits at various time points over a 48-hour period. Serum was separated for analysis.

  • Analytical Method: The concentrations of this compound and miroestrol in the rabbit sera were determined using a validated polyclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (icELISA).

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Extract P. candollei var. mirifica Enriched Fraction Extract OralDose Single Oral Dose (DME: 0.21 mg/kg ME: 0.43 mg/kg) Rabbits Male Rabbits (n=3) BloodCollection Blood Collection (0-48 hours) OralDose->BloodCollection SerumSeparation Serum Separation BloodCollection->SerumSeparation icELISA icELISA Analysis SerumSeparation->icELISA PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) icELISA->PK_Parameters

Caption: Experimental workflow for the pharmacokinetic study of this compound in rabbits.

Pharmacokinetic Profile of this compound in Other Animal Models (Rats and Mice)

As of the date of this guide, there is a notable lack of publicly available, peer-reviewed studies detailing the pharmacokinetic profile (Cmax, Tmax, AUC, etc.) of isolated this compound in other commonly used animal models such as rats and mice. While numerous studies have investigated the pharmacological and toxicological effects of Pueraria candollei var. mirifica extracts containing this compound in these species, they do not provide specific pharmacokinetic parameters for the compound itself.

Research on the broader category of phytoestrogens, such as isoflavones (e.g., genistein (B1671435) and daidzein), in rats and mice has shown that their absorption and metabolism can be influenced by factors like gut microbiota, enterohepatic circulation, and the specific chemical form (glycoside vs. aglycone). It is plausible that this compound's pharmacokinetics would also be subject to these influences. However, without direct studies, any extrapolation of data from other phytoestrogens to this compound should be done with extreme caution.

Analytical Methodology: icELISA

The quantification of this compound in the rabbit pharmacokinetic study was performed using an indirect competitive enzyme-linked immunosorbent assay (icELISA). This immunoassay is a common technique for the detection and quantification of small molecules in biological matrices.

icELISA Principle

The principle of the indirect competitive ELISA for this compound involves the competition between the this compound in the sample and a this compound-conjugate (coating antigen) for binding to a limited amount of specific anti-deoxymiroestrol antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a substrate is added to produce a measurable colorimetric signal.

icELISA Workflow Diagram

icELISA_workflow cluster_coating Coating cluster_competition Competition cluster_detection Detection Plate Microtiter Plate CoatingAntigen This compound-Conjugate (Coating Antigen) Plate->CoatingAntigen Adsorption Incubation1 Incubation CoatingAntigen->Incubation1 Addition of Sample/Antibody Mixture Sample Sample (containing this compound) Sample->Incubation1 Antibody Anti-Deoxymiroestrol Antibody Antibody->Incubation1 SecondaryAb Enzyme-Conjugated Secondary Antibody Incubation1->SecondaryAb Washing & Addition Substrate Substrate SecondaryAb->Substrate Washing & Addition ColorDevelopment Color Development Substrate->ColorDevelopment Reader Plate Reader (Absorbance Measurement) ColorDevelopment->Reader

Caption: General workflow of an indirect competitive ELISA for this compound quantification.

Future Directions

The current understanding of the pharmacokinetic profile of this compound is limited to a single pilot study in rabbits. To facilitate further drug development, it is imperative to conduct comprehensive pharmacokinetic studies in other relevant animal models, particularly rats and mice. These studies should aim to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. Furthermore, investigating the metabolic pathways of this compound and identifying its major metabolites will be crucial for a complete understanding of its disposition and potential drug-drug interactions. The development and validation of robust and sensitive bioanalytical methods, such as LC-MS/MS, will be essential for these future investigations.

References

Unveiling the Toxicological Profile of Deoxymiroestrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the currently available toxicological data on long-term deoxymiroestrol exposure. A comprehensive review of existing scientific literature reveals significant gaps in the long-term toxicological assessment of this compound. The information presented herein is intended for research and drug development professionals and should not be interpreted as a complete safety evaluation. Further extensive, long-term studies are imperative to establish a definitive toxicological profile.

Executive Summary

This compound, a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica, has garnered interest for its potential therapeutic applications. However, a thorough understanding of its long-term toxicological effects is crucial for safe drug development. This guide provides a comprehensive overview of the existing, albeit limited, toxicological data on this compound. The available information is primarily from short-term in vivo and in vitro studies, focusing on its estrogenic activity, and effects on hepatic and endocrine systems. Notably, there is a profound lack of data concerning chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. This document aims to present the current state of knowledge, highlight critical data gaps, and provide a framework for future toxicological research.

Introduction to this compound

This compound is a chromene-class phytoestrogen that exhibits potent estrogenic activity, structurally similar to estradiol.[1] It is considered one of the primary active compounds in Pueraria mirifica, a plant traditionally used in Thai medicine for its rejuvenating properties.[2] Due to its strong estrogenic effects, this compound is being investigated for various therapeutic uses, including hormone replacement therapy. However, its potent hormonal activity also raises concerns about potential long-term adverse effects.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from a pilot study in rabbits. Following a single oral administration of a Pueraria candollei var. mirifica enriched fraction extract, the following parameters were observed for this compound:

ParameterValueUnits
Dose 0.21mg/kg body weight
Cmax 81.8 ± 5.43ng/mL
Tmax 3hours
AUC (0-48hr) 1,692.84ng·h/mL
Table 1: Pharmacokinetic parameters of this compound in rabbits after a single oral dose.[3]

Experimental Protocol: Pharmacokinetic Study in Rabbits [3]

  • Test System: Three male New Zealand white rabbits.

  • Test Substance: Pueraria candollei var. mirifica enriched fraction extract administered orally. The dose of this compound was 0.21 mg/kg body weight.

  • Administration: Single oral dose.

  • Sample Collection: Blood samples were collected at various time points up to 48 hours post-administration.

  • Analytical Method: Serum concentrations of this compound were determined using a validated polyclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (icELISA).

Toxicological Assessment: Current Findings

The available toxicological data for this compound is limited to acute and short-term studies. The following sections summarize the key findings.

Acute Toxicity

An acute dermal irritation study is the only available data for this endpoint.

Study TypeSpeciesTest SubstanceObservationsResult
Acute Dermal IrritationNew Zealand White RabbitsHydroalcoholic gel containing this compoundNo signs of erythema or oedemaNon-irritant
Table 2: Acute Dermal Irritation Study of a this compound-Containing Gel.[4]

Experimental Protocol: Acute Dermal Irritation Test [4]

  • Test System: New Zealand White rabbits.

  • Test Substance: Hydroalcoholic gels containing Pueraria candollei var. mirifica crude extract (with this compound).

  • Administration: Topical application.

  • Observations: The application site was observed for signs of erythema and oedema at specified intervals.

  • Guidelines: The study was conducted following standard protocols for acute dermal irritation testing.

Estrogenic Effects

This compound exhibits potent estrogenic activity, a key aspect of its potential therapeutic and toxicological profile.

EndpointSpeciesEffect
Uterine WeightC57BL/6 MiceSignificant increase in uterus weight and volume
Table 3: Estrogenic Effects of this compound in Mice.[5]

Experimental Protocol: Uterotrophic Assay in Mice [5]

  • Test System: Female C57BL/6 mice.

  • Test Substance: this compound.

  • Administration: Details on the route of administration, dose, and duration were not fully provided in the available abstract.

  • Endpoint Measured: Uterine weight and volume were measured at the end of the treatment period.

  • Significance: The uterotrophic assay is a standard in vivo screening test for estrogenic activity.

Hepatic Effects

Studies have shown that this compound can modulate the expression of key genes and proteins in the liver, suggesting a potential for drug-drug interactions and hepatotoxicity with long-term exposure.

TargetSpeciesEffect
Cytochrome P450 Enzymes
CYP2B9C57BL/6 MiceInduced expression
CYP1A2C57BL/6 MiceSuppressed expression
Bile Salt Transport Genes
BSEP (Bile Salt Export Pump)C57BL/6 MiceSuppressed mRNA expression
MRP2 (Multidrug Resistance-associated Protein 2)C57BL/6 MiceSuppressed mRNA expression
Table 4: Hepatic Effects of this compound in Mice.[5][6]

Experimental Protocol: Assessment of Hepatic Enzyme and Gene Expression [5][6]

  • Test System: Male and female C57BL/6 mice.

  • Test Substance: this compound.

  • Administration: Details on the route of administration, dose, and duration were not fully provided in the available abstracts.

  • Endpoints Measured:

    • mRNA expression levels of CYP2B9, CYP1A2, BSEP, and MRP2 were determined by semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR).

    • Hepatic P450 enzyme activities were assessed using specific substrates (e.g., benzyloxyresorufin O-dealkylase for CYP2B activity).

The suppression of BSEP and MRP2 is a significant finding, as these transporters play a critical role in bile acid homeostasis. Their inhibition can lead to intrahepatic cholestasis and drug-induced liver injury.[6]

cluster_Deoxymiroestrol_Effects This compound cluster_Liver Hepatocyte This compound This compound CYP2B9 CYP2B9 Expression This compound->CYP2B9 Induces CYP1A2 CYP1A2 Expression This compound->CYP1A2 Suppresses BSEP BSEP mRNA This compound->BSEP Suppresses MRP2 MRP2 mRNA This compound->MRP2 Suppresses

Hepatic targets of this compound.
Endocrine Effects

This compound has been shown to directly impact the synthesis of sex hormones in male mice, consistent with its estrogenic properties.

Target GeneSpeciesEffect
3β-HSD (3β-hydroxysteroid dehydrogenase)C57BL/6 Mice (testes)Suppressed expression
17β-HSD1 (17β-hydroxysteroid dehydrogenase 1)C57BL/6 Mice (testes)Suppressed expression
CYP17 (Cytochrome P450 17A1)C57BL/6 Mice (testes)Suppressed expression
CYP19 (Aromatase)C57BL/6 Mice (testes)Slightly decreased expression
17β-HSD2 (17β-hydroxysteroid dehydrogenase 2)C57BL/6 Mice (testes)Induced expression
Table 5: Endocrine Effects of this compound in Male Mice Testes.[7]

Experimental Protocol: Analysis of Sex Hormone Synthesis Gene Expression [7]

  • Test System: Male C57BL/6 mice.

  • Test Substance: this compound.

  • Administration: Details on the route of administration, dose, and duration were not fully provided in the available abstract.

  • Endpoints Measured: The mRNA expression levels of genes involved in the sex hormone synthesis pathway in the testes were determined using semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR).

cluster_Pathway Sex Hormone Synthesis Pathway in Testes cluster_this compound This compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHEA->Androstenedione Estradiol Estradiol Testosterone->Estradiol 3β-HSD 3β-HSD CYP17_1 CYP17 CYP17_2 CYP17 17β-HSD1 17β-HSD1 17β-HSD2 17β-HSD2 CYP19 CYP19 This compound This compound This compound->3β-HSD Suppresses This compound->CYP17_1 Suppresses This compound->CYP17_2 Suppresses This compound->17β-HSD1 Suppresses This compound->17β-HSD2 Induces This compound->CYP19 Slightly Decreases

This compound's impact on sex hormone synthesis.

Critical Data Gaps in Long-Term Toxicological Assessment

The current body of literature on this compound has significant deficiencies regarding its long-term safety profile. The following critical areas require thorough investigation:

  • Chronic Toxicity: There are no published studies on the effects of long-term, repeated exposure to this compound. Such studies are essential to identify potential target organs for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure.

  • Carcinogenicity: Given its potent estrogenic activity, there is a plausible concern for potential carcinogenicity, particularly in hormone-sensitive tissues such as the breast, uterus, and ovaries. Long-term carcinogenicity bioassays in rodent models are necessary to evaluate this risk.

  • Genotoxicity: The genotoxic potential of this compound has not been evaluated. A standard battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, chromosome aberration test, micronucleus assay) is required to assess its potential to induce genetic mutations or chromosomal damage.

  • Reproductive and Developmental Toxicity: As an endocrine-active substance, this compound has the potential to interfere with reproductive processes and fetal development. Comprehensive reproductive and developmental toxicity studies are needed to evaluate its effects on fertility, pregnancy, and offspring development.

Conclusion and Future Directions

The available data suggests that this compound is a potent phytoestrogen with significant effects on the endocrine and hepatic systems. While short-term studies provide some initial insights, the profound lack of long-term toxicological data presents a major hurdle for its development as a safe and effective therapeutic agent.

To address these critical knowledge gaps, a comprehensive toxicological evaluation program for this compound is imperative. This program should include:

  • Sub-chronic and chronic oral toxicity studies in rodent and non-rodent species to identify target organs and establish a NOAEL.

  • A full battery of genotoxicity assays to assess its mutagenic and clastogenic potential.

  • Long-term carcinogenicity bioassays in two rodent species.

  • Comprehensive reproductive and developmental toxicity studies , including fertility and early embryonic development, and embryo-fetal development studies.

The insights gained from such studies will be fundamental in determining the risk-benefit profile of this compound and will guide its potential path towards clinical application. Researchers and drug development professionals are strongly encouraged to prioritize these investigations to ensure the safety of this promising, yet understudied, natural compound.

References

The Rising Star of Phytoestrogens: A Technical Guide to the Discovery and Potency of Deoxymiroestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymiroestrol, a chromene-class phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica (also known as Pueraria mirifica), has emerged as one of the most potent naturally occurring estrogenic compounds.[1][2] Its discovery has significant implications for the development of novel therapeutics, particularly in the realm of hormone replacement therapy and other estrogen-related health concerns. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, detailed experimental protocols for its isolation and characterization, and a comprehensive summary of its estrogenic potency.

Introduction: The Unveiling of a Potent Phytoestrogen

For decades, miroestrol (B191886) was considered the primary active estrogenic principle of Pueraria mirifica, a plant with a long history of use in traditional Thai medicine for its rejuvenating properties.[3][4] However, subsequent research involving bioassay-guided purification led to a pivotal discovery: this compound, a closely related compound, is the actual constituent with exceptionally high estrogenic activity.[3] It is now understood that miroestrol is likely an artifact formed through the facile aerial oxidation of this compound during the extraction and isolation process.[3] This finding has redirected scientific focus towards this compound as a key molecule for further investigation and potential therapeutic applications.

This compound's potent estrogenic effects are attributed to its structural similarity to estradiol (B170435), the primary human estrogen, allowing it to bind to and activate estrogen receptors (ERs).[5] This interaction initiates a cascade of cellular events typically triggered by endogenous estrogens, making it a subject of intense interest for drug development.

Estrogenic Signaling Pathway of this compound

This compound exerts its biological effects by mimicking the action of estradiol and activating the estrogen receptor signaling pathway. This pathway is crucial in regulating a multitude of physiological processes. The binding of this compound to estrogen receptors (ERα and ERβ) initiates a series of molecular events that ultimately lead to changes in gene expression.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding Dimerized_ER Activated Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA Dimerized_ER->ERE Binding to DNA Transcription Transcription (mRNA Synthesis) ERE->Transcription Initiation Translation Translation (Protein Synthesis) Transcription->Translation mRNA Cellular_Response Cellular Response Translation->Cellular_Response Proteins

Caption: this compound signaling pathway.

Quantitative Analysis of Estrogenic Potency

The estrogenic potency of this compound has been quantified in various in vitro assays, consistently demonstrating its superiority over other phytoestrogens, including its oxidized form, miroestrol. The following tables summarize key quantitative data from comparative studies.

Table 1: Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) for ER (%) (Estradiol = 100%)IC50 (Molar Excess for 50% Inhibition of [3H]Estradiol Binding)Reference
This compound 2.050x[6][7]
Miroestrol Not explicitly stated as a percentage260x[6]
Coumestrol Not explicitly stated as a percentage35x[6]
Genistein Not explicitly stated as a percentage1000x[6]

Table 2: In Vitro Estrogenic Activity

CompoundAssayPotency MetricValueReference
This compound MCF-7 Cell ProliferationApprox. 10 times more potent than miroestrol-[4]
Miroestrol MCF-7 Cell ProliferationStrong estrogenic properties-[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound is a critical process that requires careful handling to prevent its oxidation to miroestrol. The general workflow involves extraction from the plant material followed by bioassay-guided chromatographic purification.

Isolation_Workflow Start Dried Tuberous Roots of Pueraria candollei Extraction Extraction with a suitable solvent (e.g., ethanol (B145695) or methanol) Start->Extraction Crude_Extract Crude Phytoestrogen Extract Extraction->Crude_Extract Chromatography Bioassay-Guided Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Bioassay Estrogenic Activity Bioassay (e.g., MCF-7 proliferation) Fractions->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions Active_Fractions->Fractions Inactive Purification Further Purification of Active Fractions (e.g., HPLC) Active_Fractions->Purification Active Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Isolation and purification workflow.

Detailed Protocol:

  • Plant Material Preparation: Tuberous roots of Pueraria candollei are collected, washed, sliced, and dried. The dried material is then pulverized into a fine powder.[8]

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.[8] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. The estrogenic activity of each fraction is monitored.

  • Bioassay-Guided Column Chromatography: The most active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) and their estrogenic activity is determined using a suitable bioassay (e.g., MCF-7 cell proliferation assay).

  • Purification of Active Fractions: Fractions exhibiting the highest estrogenic activity are pooled and further purified using repeated column chromatography (e.g., Sephadex LH-20) and/or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).

MCF-7 Cell Proliferation Assay (E-Screen)

This assay is a widely used in vitro method to assess the estrogenic activity of compounds by measuring their ability to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[9][10]

Protocol:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[9]

  • Hormone Deprivation: Prior to the assay, cells are cultured in a phenol (B47542) red-free medium containing charcoal-stripped FBS for several days to deprive them of exogenous estrogens and synchronize their growth.[9]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) in the hormone-deprived medium.[9]

  • Treatment: After allowing the cells to attach, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a defined period (e.g., 6-7 days), with medium changes as required.[9]

  • Quantification of Cell Proliferation: Cell proliferation is quantified using various methods, such as:

    • Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content.

    • MTT or WST-1 assay: These assays measure mitochondrial activity, which is proportional to the number of viable cells.[11]

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are expressed as the percentage of cell growth relative to the vehicle control. The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its estrogenic potency.

Yeast Estrogen Screen (YES) Assay

The YES assay is a recombinant bioassay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds. The yeast contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) linked to an estrogen response element (ERE).

Protocol:

  • Yeast Culture: The recombinant yeast strain is cultured in a suitable growth medium until it reaches the logarithmic growth phase.[12]

  • Assay Setup: Serial dilutions of the test compound, a positive control (17β-estradiol), and a negative control are prepared in a 96-well microtiter plate.[12]

  • Inoculation: The yeast culture is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 18-72 hours) to allow for receptor binding, reporter gene expression, and enzyme production.[13]

  • Detection: A chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) is added to the wells.[12] The development of a color change (e.g., from yellow to red) indicates the presence of estrogenic activity.

  • Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The estrogenic potency of the test compound is determined by comparing its dose-response curve to that of 17β-estradiol.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, thereby providing a measure of its binding affinity.[14]

Protocol:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.[14]

  • Assay Incubation: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]E₂) are incubated with increasing concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., diethylstilbestrol).

  • Separation of Bound and Unbound Ligand: The receptor-bound radiolabeled estradiol is separated from the unbound ligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[14]

  • Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radiolabeled estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from this curve. The relative binding affinity (RBA) is then calculated as the ratio of the IC50 of estradiol to the IC50 of the test compound, multiplied by 100.[15]

Conclusion and Future Directions

The discovery of this compound as a highly potent phytoestrogen from Pueraria candollei represents a significant advancement in the field of natural product chemistry and pharmacology. Its remarkable estrogenic activity, surpassing that of many other known phytoestrogens, positions it as a promising candidate for the development of novel therapeutic agents for managing estrogen-related conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and therapeutic potential of this remarkable natural compound. Future research should focus on in-depth preclinical and clinical studies to evaluate its efficacy, safety, and pharmacokinetic profile, paving the way for its potential integration into modern medicine.

References

Deoxymiroestrol's Estrogenic Activity in MCF-7 Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria candollei var. mirifica, has garnered significant interest for its remarkable estrogenic activity.[1][2] This technical guide provides an in-depth analysis of the in vitro estrogenic effects of this compound on the human breast adenocarcinoma cell line, MCF-7. This cell line is a well-established and widely used model for studying estrogen receptor (ER) signaling and the effects of estrogenic compounds due to its expression of functional estrogen receptors.[3][4][5] This document outlines the experimental methodologies used to characterize this compound's activity, presents quantitative data on its potency, and visualizes the key cellular pathways involved.

Core Concepts: Estrogenicity and the MCF-7 Model

Estrogens are a class of steroid hormones that play a crucial role in the development and regulation of the female reproductive system and other physiological processes.[6] Their actions are primarily mediated through binding to and activating estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[6] Upon activation, these receptors modulate the expression of a wide array of genes, leading to various cellular responses, including proliferation.[6]

The MCF-7 cell line is an invaluable tool in endocrine research as it is estrogen-responsive, meaning its proliferation is stimulated by estrogens.[7][8] This characteristic makes it an ideal in vitro system to screen for and characterize the estrogenic or anti-estrogenic potential of various compounds. Assays utilizing MCF-7 cells, such as cell proliferation assays (e.g., E-SCREEN) and receptor binding assays, are standard methods for evaluating estrogenic activity.[7][9][10]

Quantitative Analysis of this compound's Estrogenic Activity

The estrogenic potency of this compound has been quantified through various in vitro assays using MCF-7 cells. The following tables summarize the key comparative data, highlighting its potency relative to the endogenous estrogen, 17β-estradiol, and other phytoestrogens.

Table 1: Estrogen Receptor Binding Affinity in MCF-7 Cytosol

CompoundIC50 (Molar Excess for 50% Inhibition of [3H]oestradiol binding)Relative Potency vs. 17β-estradiol
17β-estradiol1x1
This compound50x0.02
Miroestrol (B191886)260x~0.004
Coumestrol35x~0.03
Genistein1000x0.001

Data sourced from a comparative study on the oestrogenic properties of various phytoestrogens.[7]

Table 2: Potency in MCF-7 Cell-Based Assays

CompoundEC50 (M) - Reporter Gene AssayEC50 (M) - E-SCREEN AssayEC50 (M) - Sulforhodamine B Assay
17β-estradiol1 x 10-111 x 10-112 x 10-11
This compound1 x 10-103 x 10-112 x 10-11
Miroestrol3 x 10-102 x 10-108 x 10-11

Data indicates the concentration required to achieve 50% of the maximal response. Sourced from a comparative study.[7]

These data demonstrate that while this compound has a lower binding affinity for the estrogen receptor compared to 17β-estradiol, it exhibits potent estrogenic activity in cell-based assays, stimulating cell proliferation at concentrations comparable to the endogenous hormone.[7] Notably, this compound acts as a full estrogen agonist, meaning it can elicit a maximal response similar to that of 17β-estradiol.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections describe the fundamental experimental protocols used to assess the estrogenic activity of this compound in MCF-7 cells.

MCF-7 Cell Culture

MCF-7 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS), insulin, and antibiotics.[4] For estrogenicity studies, it is critical to use a phenol (B47542) red-free medium and charcoal-stripped FBS to eliminate any external estrogenic stimuli that could interfere with the assay results.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

Estrogen Receptor Binding Assay

This competitive binding assay quantifies the ability of a test compound to displace radiolabeled estradiol (B170435) from the estrogen receptor.

  • Preparation of MCF-7 Cytosol: MCF-7 cells are grown to confluency, harvested, and homogenized. The cell lysate is then centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding: A constant amount of [3H]oestradiol is incubated with the MCF-7 cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Quantification: After incubation, the receptor-bound and unbound radioligand are separated (e.g., using dextran-coated charcoal). The radioactivity of the bound fraction is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the [3H]oestradiol binding (IC50) is determined.

MCF-7 Cell Proliferation (E-SCREEN) Assay

The E-SCREEN (Estrogen-SCREEN) assay measures the proliferative response of MCF-7 cells to estrogenic compounds.

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates in estrogen-free medium.

  • Hormone Deprivation: Cells are maintained in estrogen-free medium for a period (e.g., 72 hours) to synchronize the cells and minimize basal proliferation.[8]

  • Treatment: The medium is replaced with fresh estrogen-free medium containing various concentrations of the test compound (this compound) or a positive control (17β-estradiol).

  • Incubation: The cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.

  • Quantification of Cell Number: The final cell number is determined using a cell viability assay such as the Sulforhodamine B (SRB) or MTT assay.[4]

  • Data Analysis: The proliferative effect is calculated relative to the vehicle control, and the concentration that induces a half-maximal response (EC50) is determined.

Visualizing the Mechanisms of Action

Experimental Workflow for Assessing Estrogenic Activity

Estrogenic_Activity_Workflow cluster_cell_culture MCF-7 Cell Culture cluster_assays Assessment of Estrogenic Activity cluster_proliferation Cell Proliferation Assays cluster_binding Estrogen Receptor Binding Assay Culture Culture MCF-7 cells in complete medium HormoneDeprive Switch to estrogen-free medium for 72h Culture->HormoneDeprive Treatment Treat cells with this compound or 17β-estradiol HormoneDeprive->Treatment Cytosol_Prep Prepare MCF-7 cytosol Incubate_Prolif Incubate for 6 days Treatment->Incubate_Prolif SRB_Assay SRB or MTT Assay Incubate_Prolif->SRB_Assay EC50_Prolif Determine EC50 for proliferation SRB_Assay->EC50_Prolif Compete_Bind Competitive binding with [3H]oestradiol Cytosol_Prep->Compete_Bind IC50_Bind Determine IC50 for binding Compete_Bind->IC50_Bind

Caption: Workflow for evaluating the estrogenic activity of this compound.

Signaling Pathway of this compound in MCF-7 Cells

This compound, as an estrogen agonist, is believed to exert its effects through the classical estrogen receptor signaling pathway.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell MCF-7 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds to ER_complex This compound-ER Complex ERE Estrogen Response Element (DNA) ER_complex->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., growth factors) mRNA->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Proposed signaling pathway for this compound-induced cell proliferation.

Conclusion

The in vitro evidence strongly supports the classification of this compound as a potent phytoestrogen. Its ability to bind to the estrogen receptor and stimulate the proliferation of MCF-7 cells at concentrations comparable to 17β-estradiol underscores its significant estrogenic activity. The detailed experimental protocols and a clear understanding of the underlying signaling pathways are essential for the continued investigation of this compound and other phytoestrogens in the context of drug development and endocrine research. The data presented in this guide provide a solid foundation for researchers and scientists working in this field.

References

Deoxymiroestrol: A Comprehensive Technical Guide to its Natural Sources, Geographical Distribution, and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymiroestrol, a potent phytoestrogen, has garnered significant attention within the scientific community for its remarkable estrogenic activity, surpassing that of many other known phytoestrogens. This technical guide provides an in-depth exploration of the natural sources and geographical distribution of this compound. It details comprehensive experimental protocols for its extraction, isolation, and quantification. Furthermore, this document presents quantitative data in a structured format and includes visualizations of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Natural Sources and Geographical Distribution

This compound is a naturally occurring chromene-class phytoestrogen. Its primary and most well-documented natural source is the tuberous root of Pueraria candollei var. mirifica, a plant belonging to the Leguminosae family.[1] This plant is also commonly referred to as Pueraria mirifica and is known in Thailand as "White Kwao Krua".[1]

Geographical Distribution:

The geographical distribution of Pueraria candollei var. mirifica is predominantly concentrated in Southeast Asia. It is indigenous to Thailand and is also found in Vietnam.[2] In Thailand, the plant grows in upland areas, particularly in the northern, western, and northeastern regions.

Quantitative Data on this compound Content

The concentration of this compound in Pueraria candollei var. mirifica can vary depending on several factors, including the specific part of the tuberous root used, the geographical origin of the plant, and the extraction solvent employed. The root cortex has been identified as a particularly rich source of this compound.[1]

Plant MaterialExtraction SolventThis compound ContentReference
Tuberous root of P. candollei var. mirifica95% Ethanol (B145695)0.397 mg/g of extract[2]
Hairy root cultures of P. candollei var. mirifica-71.9 ± 4.67–77.9 ± 6.63 µg/g dry weight[1]
Cell suspension cultures of P. candollei var. mirifica (shake flask)-78.7 ± 8.79-116 ± 18.2 μg/g dry weight[3]
Cell suspension cultures of P. candollei var. mirifica (5-L bioreactor)-976 ± 79.6 μg/g dry weight[3]

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from the tuberous roots of Pueraria candollei var. mirifica.

1. Plant Material Preparation:

  • Collect fresh, mature tuberous roots of Pueraria candollei var. mirifica.
  • Wash the tubers thoroughly to remove any soil and debris.
  • Slice the tubers into small pieces and dry them in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
  • Grind the dried tuber pieces into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the dried powder with 95% ethanol at room temperature for a specified period (e.g., 3 days), with occasional shaking. The solvent-to-solid ratio should be optimized (e.g., 10:1 v/w).[2]
  • Filter the extract through a suitable filter paper (e.g., Whatman No. 1).
  • Repeat the extraction process with the residue two more times to ensure exhaustive extraction.
  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude ethanol extract.

3. Purification by Column Chromatography:

  • Subject the crude ethanol extract to column chromatography over silica (B1680970) gel.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) and methanol).
  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
  • Pool the fractions containing this compound based on the TLC profile.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the this compound-rich fractions by preparative HPLC on a C18 column.[4]
  • Use a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a gradient elution program.
  • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent from the collected fraction to obtain purified this compound.
  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR and mass spectrometry.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantification of this compound.[5][6]

1. Reagents and Materials:

  • This compound standard
  • Anti-deoxymiroestrol antibody (polyclonal or monoclonal)
  • Coating antigen (e.g., this compound-protein conjugate)
  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-IgG)
  • Substrate solution (e.g., TMB)
  • Stop solution (e.g., sulfuric acid)
  • Coating buffer, washing buffer, blocking buffer, and sample dilution buffer
  • 96-well microtiter plates

2. Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with washing buffer.
  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate as described above.
  • Competitive Reaction: Add the this compound standard or sample extract and the anti-deoxymiroestrol antibody to the wells. Incubate for a specified time (e.g., 1 hour) at room temperature.
  • Washing: Wash the plate as described above.
  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
  • Washing: Wash the plate as described above.
  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.
  • Stopping the Reaction: Add the stop solution to each well.
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
  • Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the this compound standard. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Proposed Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound is still under investigation. However, a plausible pathway has been proposed, starting from the isoflavonoid (B1168493) daidzein. A key enzymatic step involves the hydroxylation of daidzein, catalyzed by a cytochrome P450 enzyme, PmCYP81E63.[1]

Biosynthesis_of_this compound Daidzein Daidzein Intermediate1 Hydroxylated Intermediate Daidzein->Intermediate1 PmCYP81E63 (Cytochrome P450) This compound This compound Intermediate1->this compound Further enzymatic steps (Hypothesized) Miroestrol (B191886) Miroestrol This compound->Miroestrol Aerial Oxidation

Caption: Proposed biosynthetic pathway of this compound from daidzein.

Experimental Workflow for Extraction and Isolation of this compound

The following diagram illustrates the general workflow for the extraction and isolation of this compound from its natural source.

Extraction_Workflow PlantMaterial Pueraria candollei var. mirifica (Tuberous Root) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Maceration with 95% Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Ethanol Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions This compound-rich Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC PureCompound Purified this compound PrepHPLC->PureCompound

Caption: General workflow for the extraction and isolation of this compound.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Deoxymiroestrol in Pueraria candollei Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxymiroestrol is a potent phytoestrogen found in the tuberous roots of Pueraria candollei (also known as Pueraria mirifica or White Kwao Krua), a plant native to Thailand.[1] It exhibits significantly higher estrogenic activity compared to other phytoestrogens like genistein (B1671435) and daidzein. However, this compound is a minor component and is known to be unstable, readily converting to miroestrol, particularly in the presence of air. This instability necessitates a reliable and validated analytical method for its accurate quantification in plant extracts, which is crucial for the standardization and quality control of herbal products and in drug development. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound in Pueraria candollei extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction procedure is critical for the accurate quantification of this compound. The following protocol is a synthesis of established methods for extracting phytoestrogens from Pueraria candollei.

Materials and Reagents:

  • Dried tuberous roots of Pueraria candollei

  • Ethanol (B145695) (80%, v/v)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Grinder or mill

  • Maceration vessel

  • Rotary evaporator

  • Lyophilizer (optional)

  • 0.45 µm syringe filters

Protocol:

  • Grinding: Grind the dried tuberous roots of Pueraria candollei into a fine powder using a grinder or mill.

  • Maceration: Macerate 500 g of the dried plant powder in 2.5 L of 80% ethanol at room temperature for 48 hours.[2] This process allows for the efficient extraction of phytoestrogens, including this compound.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under vacuum to remove the ethanol. The resulting aqueous extract can be further dried using a lyophilizer to obtain a powdered extract.[2]

  • Sample Solution Preparation: Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • Filtration: Prior to HPLC injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC-UV Analysis

This section details the instrumental conditions for the chromatographic separation and quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution A stepwise or linear gradient can be optimized. A potential starting point is: 0–8 min, 10% B; 8–10 min, 15–27% B; 10–18 min, 27% B; 18.5–20 min, 98% B.[1][3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
UV Detection Wavelength 285 nm (absorption maximum for miroestrol, a related and often co-eluting compound) or a wavelength determined by spectral analysis of a this compound standard.[1][3]

| Run Time | Approximately 25 minutes[1][3] |

Data Presentation

The following tables summarize the quantitative data from a validated HPLC-UV method for this compound.

Table 1: Chromatographic and Validation Parameters
ParameterValueReference
Retention Time ~15.3 minInferred from co-analysis with miroestrol
Linearity Range 1.56 - 25.00 µg/mL[4]
Correlation Coefficient (r²) > 0.999[1][3]
Limit of Detection (LOD) 0.78 µg/mL[4]
Limit of Quantification (LOQ) 1.56 µg/mL[4]
Table 2: System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
Repeatability of Injections (%RSD) < 2%
Table 3: Accuracy and Precision
ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
    - Repeatability (Intra-day)≤ 2%
    - Intermediate Precision (Inter-day)≤ 3%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

G Figure 1: Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing A Grind Dried Pueraria candollei Roots B Macerate with 80% Ethanol A->B C Filter and Concentrate Extract B->C D Dissolve in Methanol and Filter C->D E Inject Sample into HPLC System D->E F Chromatographic Separation on C18 Column E->F G UV Detection at 285 nm F->G H Integrate Peak Area of this compound G->H I Quantify using Calibration Curve H->I J Report Concentration I->J

Caption: Workflow for this compound Quantification.

Logical Relationship: Method Validation Parameters

This diagram shows the key parameters assessed during the validation of the analytical method.

G Figure 2: Key HPLC Method Validation Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Sensitivity Sensitivity Method Validation->Sensitivity Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key HPLC Method Validation Parameters.

References

Application Notes and Protocols: Development of a Polyclayana-Based ELISA for Deoxymiroestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen found in the tuberous root of Pueraria candollei, has garnered significant interest for its potential therapeutic applications, particularly in hormone replacement therapy.[1][2] Accurate and sensitive quantification of this compound in raw materials and finished products is crucial for quality control and dosage standardization. This document provides a detailed protocol for the development and application of a polyclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (icELISA) for the determination of this compound.[1] This immunoassay offers high sensitivity, selectivity, and rapidity, making it a valuable tool for researchers and drug development professionals.[1]

I. Principle of the Indirect Competitive ELISA (icELISA)

The icELISA for this compound is based on the principle of competitive binding. In this assay, a known amount of this compound conjugated to a carrier protein (the coating antigen) is immobilized on the surface of a microtiter plate. A limited amount of polyclonal anti-deoxymiroestrol antibody is then added to the wells along with the sample containing an unknown amount of free this compound. The free this compound in the sample competes with the immobilized this compound for binding to the specific polyclonal antibodies. The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is measured, and a standard curve is generated by plotting the absorbance against known concentrations of this compound. The concentration of this compound in the unknown samples is then determined by interpolating from this standard curve.

ELISA_Principle cluster_well Microtiter Well cluster_reagents Reagents Added cluster_reaction Competitive Binding & Detection Coating_Antigen This compound-Protein Conjugate (Coating Antigen) Bound_Complex Antibody-Coating Antigen Complex Coating_Antigen->Bound_Complex Binds Free_Antigen Free this compound (in sample) Unbound_Complex Antibody-Free Antigen Complex (Washed Away) Free_Antigen->Unbound_Complex Competes & Binds Primary_Ab Polyclonal Anti-Deoxymiroestrol Antibody Primary_Ab->Bound_Complex Primary_Ab->Unbound_Complex Secondary_Ab Enzyme-Linked Secondary Antibody Signal Colorimetric Signal Secondary_Ab->Signal Reacts with Substrate Substrate Substrate->Signal Bound_Complex->Secondary_Ab Binds Antibody_Production_Workflow cluster_immunization Immunization cluster_collection Collection & Processing cluster_purification Purification Conjugate This compound-BSA Conjugate Immunize Immunize Rabbit Conjugate->Immunize Adjuvant Adjuvant (Freund's) Adjuvant->Immunize Blood Collect Blood Immunize->Blood Serum Separate Serum (Antiserum) Blood->Serum Precipitation Ammonium Sulfate Precipitation Serum->Precipitation Chromatography Protein A/G Affinity Chromatography Precipitation->Chromatography Purified_Ab Purified Polyclonal Antibody Chromatography->Purified_Ab

References

Application Notes and Protocols for Deoxymiroestrol Treatment in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol (DME) is a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica, a plant native to Thailand.[1][2][3][4] It is considered one of the most active estrogenic compounds derived from this plant, exhibiting estrogen-like effects on various physiological processes.[5][6][7][8][9] Due to its high potency, this compound is a compound of interest for research in hormone replacement therapy, reproductive biology, and other areas where estrogenic activity is relevant. It is important to note that this compound is chemically unstable and can be converted to miroestrol (B191886), particularly in the presence of oxygen or under certain pH and temperature conditions during extraction and storage.[3][4]

These application notes provide a detailed protocol for the in vivo administration of this compound to rodent models, based on available literature concerning this compound and related phytoestrogens from Pueraria mirifica. The protocols are intended to serve as a guide for researchers to design and execute studies to evaluate the physiological effects of this compound.

Data Presentation: Quantitative Data from Rodent Studies with Pueraria mirifica Extracts

Due to the limited number of studies using purified this compound, the following tables summarize data from in vivo rodent studies that utilized extracts of Pueraria mirifica, which contain this compound as a key active component. These data can be used as a starting point for dose-range finding studies with purified this compound.

Table 1: Summary of Oral Administration Studies of Pueraria mirifica Extract in Rats

Animal ModelExtract Dose (mg/kg/day)Administration RouteDurationKey Findings
Immature female rats100, 200Oral gavageNot specifiedIncreased reproductive organ weight.[10]
Ovariectomized female rats100, 200Oral gavageNot specifiedIncreased reproductive organ weight, increased serum estradiol (B170435), and increased percentage of keratinocytes in vaginal cells.[10]
Gonadectomized female and male rats10, 100, 1000Oral gavage14 daysAttenuation of LH levels (more pronounced in females), increased uterine weight and vaginal cornification in females (100 and 1000 mg/kg), and increased epididymis weight in males (1000 mg/kg).[11]
Pregnant Sprague Dawley rats0.042, 0.42, 4.2Oral gavageGestation day 6 to postnatal day 21No adverse effects on peri- and post-natal development.[12]
Wistar rats (sub-chronic toxicity)10, 100, 1000Oral gavage90 daysAt 100 and 1000 mg/kg, increased uterine weight in females and reduced testicular weight in males. At 1000 mg/kg, casts in kidney tubules of female rats.[13]

Table 2: Summary of an Acute Toxicity Study of Pueraria mirifica Powder in Mice

Animal ModelPowder Dose (mg/kg)Administration RouteDurationKey Findings
Mature male and female ICR mice250, 500, 1000, 2000Oral (mixed with feed)Not specifiedLD50 was determined to be out of the range of 2000 mg/kg body weight.[1]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rodents. These are generalized protocols and may require optimization based on the specific research question, rodent strain, and desired biological endpoint.

Protocol 1: Preparation and Oral Gavage Administration of this compound

1. Materials:

  • This compound (pure compound)

  • Vehicle: Corn oil is a common vehicle for lipophilic compounds. Alternatively, an aqueous solution with a suspending agent like 0.5% carboxymethyl cellulose (B213188) (CMC) can be used. Given the instability of this compound in certain aqueous conditions, an oil-based vehicle may be preferable.[14][15][16]

  • Sonicator or vortex mixer

  • Analytical balance

  • Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)

  • Syringes (1 mL or appropriate size)

2. Preparation of this compound Suspension:

  • Important Note on Stability: this compound is unstable and can degrade.[17][18] Prepare fresh solutions for each administration day and protect from light and heat. Store the pure compound in a cool, dark, and dry place.

  • Determine the required concentration of this compound based on the desired dosage and the volume to be administered (typically 5-10 mL/kg for mice and rats).

  • Weigh the appropriate amount of this compound powder.

  • If using an oil-based vehicle, directly suspend the powder in the required volume of corn oil.

  • If using an aqueous-based vehicle, first create a paste with a small amount of the vehicle, then gradually add the remaining vehicle while continuously mixing.

  • Use a vortex mixer or sonicator to ensure a homogenous suspension.

3. Oral Gavage Procedure:

  • Accurately weigh the animal to determine the correct volume of the suspension to administer.

  • Properly restrain the animal to prevent movement and injury.

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

  • Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The animal should swallow the needle. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the suspension.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Preparation and Subcutaneous Injection of this compound

1. Materials:

  • This compound (pure compound)

  • Vehicle: A sterile oil-based vehicle such as sesame oil or miglyol is recommended for subcutaneous administration of lipophilic compounds to ensure slow release.[5]

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Sterile vials for preparation

  • Filter for sterilization (if necessary)

2. Preparation of this compound Solution for Injection:

  • Aseptic Technique: All preparations for injection must be done under sterile conditions.

  • Weigh the required amount of this compound in a sterile vial.

  • Add the sterile vehicle to the vial to achieve the desired concentration.

  • Gently warm the mixture (if necessary) and vortex to ensure complete dissolution. The final solution should be clear.

  • If the vehicle is not pre-sterilized, the final solution may need to be filter-sterilized using a 0.22 µm syringe filter compatible with the oil-based vehicle.

3. Subcutaneous Injection Procedure:

  • Weigh the animal to determine the injection volume.

  • Restrain the animal and locate the injection site, typically the loose skin over the back or flank.

  • Create a "tent" of skin by gently lifting it.

  • Insert the needle at the base of the tent, parallel to the body.

  • Aspirate briefly to ensure a blood vessel has not been entered.

  • Slowly inject the solution, forming a small bleb under the skin.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualization

Experimental Workflow for an In Vivo Rodent Study with this compound

experimental_workflow acclimatization Animal Acclimatization (e.g., 1 week) ovx Ovariectomy (OVX) Surgery (for postmenopausal models) acclimatization->ovx If applicable grouping Randomization into Treatment Groups acclimatization->grouping For non-OVX models recovery Post-Surgical Recovery (e.g., 1-2 weeks) ovx->recovery recovery->grouping control Vehicle Control Group grouping->control dm_low This compound (Low Dose) grouping->dm_low dm_mid This compound (Medium Dose) grouping->dm_mid dm_high This compound (High Dose) grouping->dm_high e2 Positive Control (e.g., Estradiol) grouping->e2 monitoring Daily Monitoring (Health, Body Weight, Food/Water Intake) endpoint Endpoint Assays monitoring->endpoint uterotrophic Uterotrophic Assay (Uterine & Vaginal Weight) endpoint->uterotrophic histology Histopathology of Target Organs endpoint->histology serum Serum Biomarker Analysis (e.g., Hormones, Lipids) endpoint->serum gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) endpoint->gene_expression data_analysis Data Analysis & Interpretation

Caption: A typical experimental workflow for evaluating the in vivo effects of this compound in rodents.

Hypothesized Signaling Pathway of this compound

signaling_pathway cluster_membrane Membrane-Initiated Signaling cluster_nuclear Genomic Signaling ligand This compound er Estrogen Receptor (ERα / ERβ) ligand->er pi3k PI3K er->pi3k Non-genomic mapk MAPK/ERK er->mapk Non-genomic nucleus Nucleus er->nucleus Genomic akt Akt pi3k->akt response Physiological Responses (e.g., Uterine Growth, Neuroprotection, Antioxidant Effects) akt->response mapk->response ere Estrogen Response Element (ERE) transcription Gene Transcription ere->transcription transcription->response

Caption: Hypothesized signaling pathways of this compound via estrogen receptors.

References

Application Notes and Protocols: Deoxymiroestrol as a Positive Control in Estrogenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen isolated from the plant Pueraria candollei var. mirifica, has emerged as a valuable positive control in a variety of estrogenicity assays. Its high affinity for the estrogen receptor (ER) and potent estrogenic activity, comparable to the endogenous hormone 17β-estradiol, make it an excellent tool for validating assay performance and ensuring the reliability of screening results for potential endocrine-disrupting chemicals or novel therapeutics.[1][2] This document provides detailed application notes and protocols for the use of this compound as a positive control in key in vitro estrogenicity assays.

Data Presentation

The following tables summarize the quantitative data on the estrogenic activity of this compound in comparison to the standard positive control, 17β-estradiol.

Table 1: Estrogen Receptor Binding Affinity

CompoundEstrogen Receptor SubtypeRelative Binding Affinity (RBA %) vs. [3H]EstradiolIC50 (Molar Excess)
This compoundERα2.050x
17β-EstradiolERα1001x

Data compiled from Matsumura et al. (2005). RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.[2]

Table 2: In Vitro Estrogenic Activity (MCF-7 Cells)

AssayCompoundEC50 (M)Relative Potency vs. 17β-Estradiol
ERE-CAT Reporter Gene AssayThis compound1 x 10-100.1
17β-Estradiol1 x 10-111
Cell Proliferation (7 days)This compound3 x 10-110.33
17β-Estradiol1 x 10-111
Cell Proliferation (14 days)This compound2 x 10-111
17β-Estradiol2 x 10-111

Data compiled from Matsumura et al. (2005).[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EstrogenSignalingPathway cluster_cytoplasm Cytoplasm This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Estrogenic Proteins mRNA->Proteins Translation

Figure 1: Estrogen Signaling Pathway Activation by this compound.

ESCREEN_Workflow cluster_treatments Treatment Groups A 1. MCF-7 Cell Culture (Phenol Red-Free Medium) B 2. Hormone Deprivation (Charcoal-Stripped Serum) A->B C 3. Cell Seeding (96-well plate) B->C D 4. Treatment Application C->D E 5. Incubation (6-7 days) D->E Addition of treatments F 6. Cell Proliferation Assay (e.g., SRB, MTT) E->F G 7. Data Analysis (Dose-Response Curve) F->G T1 Vehicle Control (DMSO) T1->D T2 Positive Control (this compound) T2->D T3 Test Compound T3->D

Figure 2: Experimental Workflow for the E-SCREEN Assay.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved. A brief incubation at 37°C may aid dissolution.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the stock solution into smaller volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term storage.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the ability of a compound to induce the proliferation of estrogen-dependent MCF-7 human breast cancer cells.

  • Materials:

    • MCF-7 cells (e.g., ATCC HTB-22)

    • Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.

    • Hormone-free medium: Phenol red-free EMEM supplemented with 10% charcoal-dextran stripped FBS, 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 17β-Estradiol stock solution (e.g., 10 mM in DMSO) as a reference positive control.

    • Vehicle control (DMSO)

    • 96-well cell culture plates

    • Sulforhodamine B (SRB) or MTT assay reagents for cell proliferation assessment.

  • Procedure:

    • Cell Culture and Hormone Deprivation:

      • Culture MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

      • When cells reach 70-80% confluency, switch to hormone-free medium for at least 72 hours to deplete endogenous hormones.

    • Cell Seeding:

      • Trypsinize the hormone-deprived cells and resuspend in fresh hormone-free medium.

      • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of hormone-free medium.

      • Allow the cells to attach for 24 hours.

    • Treatment:

      • Prepare serial dilutions of this compound, 17β-estradiol, and the test compound in hormone-free medium from the DMSO stock solutions. The final DMSO concentration in all wells should be consistent and not exceed 0.1%.

      • A typical concentration range for this compound as a positive control is 10-12 M to 10-8 M.

      • Remove the seeding medium and add 100 µL of the prepared treatment media to the respective wells. Include vehicle control wells.

    • Incubation:

      • Incubate the plate for 6-7 days in a humidified incubator at 37°C with 5% CO2.

    • Cell Proliferation Measurement:

      • After the incubation period, quantify cell proliferation using a suitable method such as the SRB or MTT assay according to the manufacturer's instructions.

    • Data Analysis:

      • Calculate the percentage of cell proliferation relative to the vehicle control.

      • Plot the dose-response curves and determine the EC50 value for this compound. The results should be comparable to the data presented in Table 2.

Yeast Two-Hybrid (Y2H) Estrogenicity Assay

This assay utilizes genetically engineered yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase). Binding of an estrogenic compound to the hER activates the transcription of the reporter gene, leading to a measurable signal.

  • Materials:

    • Yeast strain expressing hERα or hERβ and a reporter construct.

    • Appropriate yeast growth and selection media.

    • This compound stock solution (in DMSO).

    • 17β-Estradiol stock solution (in DMSO).

    • Vehicle control (DMSO).

    • 96-well plates.

    • Reagents for the reporter gene assay (e.g., CPRG for β-galactosidase).

  • Procedure:

    • Yeast Culture Preparation:

      • Grow the yeast strain in the appropriate liquid medium overnight at 30°C with shaking.

    • Assay Setup:

      • Prepare serial dilutions of this compound, 17β-estradiol, and the test compound in the assay medium.

      • In a 96-well plate, add a small volume (e.g., 10 µL) of each dilution.

      • Add the yeast culture to each well.

    • Incubation:

      • Incubate the plate at 30°C for 2-3 days.

    • Reporter Gene Assay:

      • Perform the reporter gene assay according to the specific reporter system used (e.g., add CPRG substrate and measure absorbance for β-galactosidase).

    • Data Analysis:

      • Generate dose-response curves and calculate the EC50 for this compound.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This cell-based assay uses a mammalian cell line (e.g., MCF-7 or HEK293) stably or transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.

  • Materials:

    • Mammalian cell line (e.g., MCF-7, T47D, or HEK293).[3]

    • ERE-luciferase reporter plasmid and an ER expression plasmid (if the cell line does not endogenously express ER).

    • Transfection reagent.

    • Cell culture and assay media.

    • This compound stock solution (in DMSO).

    • 17β-Estradiol stock solution (in DMSO).

    • Vehicle control (DMSO).

    • 96-well plates (white, clear-bottom for luminescence reading).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Transfection (if necessary):

      • Co-transfect the cells with the ERE-luciferase reporter plasmid and the ER expression plasmid using a suitable transfection reagent.

    • Cell Seeding:

      • Seed the transfected or stable cell line into a 96-well plate.

    • Treatment:

      • After cell attachment, treat the cells with serial dilutions of this compound, 17β-estradiol, and the test compound.

    • Incubation:

      • Incubate the plate for 18-24 hours at 37°C with 5% CO2.

    • Luciferase Assay:

      • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Data Analysis:

      • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

      • Plot the dose-response curves and determine the EC50 for this compound. The results should be consistent with the data in Table 2.[2]

Conclusion

This compound serves as a robust and reliable positive control for a range of estrogenicity assays. Its potent estrogenic activity and well-characterized dose-response relationship in various in vitro systems provide a critical benchmark for the validation of assay performance and the accurate assessment of the estrogenic potential of test compounds. The detailed protocols and data presented in these application notes are intended to facilitate the successful implementation of this compound as a positive control in your research and development workflows.

References

Application of Deoxymiroestrol in Neuroprotection Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria candollei var. mirifica, has garnered significant interest for its potential therapeutic applications.[1][2] As a non-steroidal estrogen, it exhibits high affinity for estrogen receptors, suggesting a possible role in estrogen-mediated physiological processes.[3] Emerging research has highlighted its significant antioxidant properties, particularly its ability to inhibit lipid peroxidation in the brain.[4] This has positioned this compound as a promising candidate for neuroprotection research, particularly in the context of neurodegenerative diseases where oxidative stress is a key pathological factor.

These application notes provide a comprehensive overview of the potential applications of this compound in neuroprotection research. The included protocols are based on established methodologies for assessing neuroprotective compounds and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data specifically detailing the neuroprotective efficacy of this compound in vitro. The following table is presented as a template for researchers to populate with their experimental data when following the protocols outlined in this document.

ParameterCell LineNeurotoxic InsultThis compound ConcentrationResultReference
EC50 (Neuroprotection) SH-SY5YH₂O₂ (100 µM)User-definedUser-definedUser-defined
% Increase in Cell Viability PC126-OHDA (50 µM)User-definedUser-definedUser-defined
% Reduction in ROS SH-SY5YH₂O₂ (100 µM)User-definedUser-definedUser-defined
% Inhibition of Caspase-3 Activity SH-SY5YStaurosporine (B1682477) (1 µM)User-definedUser-definedUser-defined
Relative p-Akt/Akt ratio SH-SY5Y-User-definedUser-definedUser-defined
Relative p-ERK/ERK ratio SH-SY5Y-User-definedUser-definedUser-defined

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the neuroprotective properties of this compound.

Protocol 1: Assessment of Neuroprotective Effect against Oxidative Stress-Induced Cell Death

Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cytotoxicity.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Materials:

  • This compound (stock solution in DMSO)

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a final concentration of 100 µM H₂O₂ for 24 hours. A control group without H₂O₂ should be included.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated with H₂O₂).

Protocol 2: Evaluation of this compound's Effect on Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on the intracellular accumulation of ROS in response to an oxidative insult.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Materials:

  • This compound

  • SH-SY5Y cells

  • DMEM/F12 medium

  • H₂O₂

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • 96-well black-walled plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 1.

  • Induction of Oxidative Stress: Expose the cells to 100 µM H₂O₂ for 1 hour.

  • ROS Detection:

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage reduction in ROS levels.

Protocol 3: Assessment of Apoptosis Inhibition via Caspase-3 Activity Assay

Objective: To determine if this compound's neuroprotective effect involves the inhibition of apoptosis.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Materials:

  • This compound

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Staurosporine (apoptosis inducer)

  • Caspase-3 colorimetric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 1.

  • Induction of Apoptosis: Induce apoptosis by treating the cells with 1 µM staurosporine for 6 hours.

  • Cell Lysis: Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a new 96-well plate.

    • Add the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the caspase-3 activity and express it as a percentage of the staurosporine-treated group.

Proposed Signaling Pathways and Experimental Workflows

The neuroprotective effects of phytoestrogens are often mediated through the activation of pro-survival signaling pathways. Based on the known mechanisms of other estrogens, this compound is hypothesized to exert its neuroprotective effects through the PI3K/Akt and MAPK/ERK pathways.

Proposed Neuroprotective Signaling Pathway of this compound

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound ER Estrogen Receptor This compound->ER Binds PI3K PI3K ER->PI3K Ras Ras ER->Ras Akt Akt PI3K->Akt Activates CREB CREB Activation Akt->CREB Bcl2 Increased Bcl-2 Akt->Bcl2 Antioxidant Increased Antioxidant Enzyme Expression Akt->Antioxidant Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->CREB ERK->Antioxidant Neuroprotection Neuroprotection CREB->Neuroprotection Caspase3 Decreased Caspase-3 Activity Bcl2->Caspase3 Bcl2->Neuroprotection Caspase3->Neuroprotection Antioxidant->Neuroprotection

Caption: Proposed signaling cascade for this compound-mediated neuroprotection.

Experimental Workflow for Investigating Neuroprotective Mechanisms

G start Start: Hypothesis This compound is neuroprotective cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture treatment This compound Treatment (Dose-response and time-course) cell_culture->treatment toxin Induce Neurotoxicity (e.g., H2O2, 6-OHDA, Glutamate) treatment->toxin viability Assess Cell Viability (MTT, LDH assay) toxin->viability ros Measure Oxidative Stress (DCFH-DA, SOD activity) toxin->ros apoptosis Evaluate Apoptosis (Caspase-3 activity, Annexin V) toxin->apoptosis pathway Investigate Signaling Pathways (Western blot for p-Akt, p-ERK) viability->pathway ros->pathway apoptosis->pathway inhibitors Use Pathway Inhibitors (e.g., LY294002 for PI3K, U0126 for MEK) pathway->inhibitors confirmation Confirm Pathway Dependence inhibitors->confirmation conclusion Conclusion: Elucidate Neuroprotective Mechanism confirmation->conclusion

Caption: Workflow for elucidating the neuroprotective mechanisms of this compound.

Protocol 4: Western Blot Analysis of Pro-Survival Signaling Pathways

Objective: To determine if this compound activates the PI3K/Akt and/or MAPK/ERK signaling pathways in neuronal cells.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Materials:

  • This compound

  • SH-SY5Y cells

  • Serum-free DMEM/F12 medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Serum Starvation: Seed SH-SY5Y cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours.

  • This compound Treatment: Treat the cells with an effective concentration of this compound (determined from Protocol 1) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Express the results as a fold change relative to the untreated control.

Conclusion

This compound presents a compelling avenue for neuroprotection research due to its established antioxidant and potent phytoestrogenic activities. The protocols and workflows detailed in these application notes provide a robust framework for systematically investigating its neuroprotective potential and elucidating the underlying molecular mechanisms. Further research utilizing these methodologies is crucial to validate the therapeutic promise of this compound in the context of neurodegenerative diseases.

References

Application Notes and Protocols for Establishing Cell Suspension Cultures of Pueraria candollei for Deoxymiroestrol Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxymiroestrol, a potent phytoestrogen, is a valuable secondary metabolite found in the tuberous roots of Pueraria candollei var. mirifica (also known as Pueraria mirifica). Due to its significant estrogenic activity, this compound is a compound of interest for applications in pharmaceuticals and nutraceuticals, particularly for hormone replacement therapy and managing postmenopausal symptoms.[1][2] Traditional cultivation of P. candollei is time-consuming and subject to environmental variability, leading to inconsistent yields of the desired compound. Plant cell suspension culture offers a promising alternative for the controlled and sustainable production of this compound.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the establishment of P. candollei cell suspension cultures for the enhanced production of this compound. The methodologies cover the entire workflow from callus induction to the maintenance and elicitation of suspension cultures.

Key Concepts

  • Callus Induction: The process of inducing a mass of undifferentiated plant cells (callus) from an explant (a small piece of plant tissue) on a solid nutrient medium.

  • Cell Suspension Culture: A liquid culture of friable (loosely aggregated) callus, where cells and small cell aggregates are dispersed and multiply.

  • Secondary Metabolites: Organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. This compound is a secondary metabolite.

  • Elicitation: The induction of secondary metabolite production in plant cell cultures by the addition of specific compounds (elicitors) that trigger defense responses.[3][5]

Experimental Workflow

The overall workflow for establishing P. candollei cell suspension cultures for this compound production is depicted below.

G cluster_0 Phase 1: Initiation cluster_1 Phase 2: Suspension Culture cluster_2 Phase 3: Production & Elicitation A Explant Selection & Sterilization (P. candollei stem segments) B Callus Induction (Solid MS Medium + PGRs) A->B Inoculation C Selection of Friable Callus B->C D Initiation of Suspension Culture (Liquid MS Medium + PGRs) C->D Transfer to liquid medium E Maintenance & Subculturing D->E Regular subculturing F Optimization of Culture Conditions E->F G Elicitation (e.g., Methyl Jasmonate, Yeast Extract) F->G Addition of elicitors H Harvesting & Extraction G->H I Quantification of this compound (e.g., HPLC, ELISA) H->I

Figure 1: Experimental workflow for this compound production.

This compound Biosynthetic Pathway

This compound is a chromene, a class of compounds that share a biosynthetic origin with isoflavonoids.[6][7] The proposed biosynthetic pathway for miroestrol (B191886) (and its precursor, this compound) in P. mirifica starts from the isoflavonoid (B1168493) daidzein.[6] A key enzymatic step is the hydroxylation of daidzein, catalyzed by a cytochrome P450 enzyme, CYP81E63.[5][8][9] While the complete pathway is not yet fully elucidated, the initial steps originating from the general phenylpropanoid pathway are well-established.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_chromene Proposed Chromene Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Liquiritigenin Liquiritigenin Chalcone->Liquiritigenin CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS Hydroxylated_Daidzein Hydroxylated Daidzein (e.g., 2'-hydroxygenistein) Daidzein->Hydroxylated_Daidzein CYP81E63 Unknown_Intermediates Unknown Intermediates Hydroxylated_Daidzein->Unknown_Intermediates Unknown Enzymes This compound This compound Unknown_Intermediates->this compound Unknown Enzymes Miroestrol Miroestrol This compound->Miroestrol Aerial Oxidation

Figure 2: Proposed this compound biosynthetic pathway.

Protocols

Protocol 1: Callus Induction from Pueraria candollei Stem Explants

Objective: To induce the formation of friable callus from sterile stem explants of P. candollei.

Materials:

  • Young, healthy stems of Pueraria candollei var. mirifica

  • 70% (v/v) ethanol (B145695)

  • 3% (v/v) sodium hypochlorite (B82951) solution with a few drops of Tween 20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894)

  • Plant growth regulators (PGRs): 2,4-Dichlorophenoxyacetic acid (2,4-D), Naphthaleneacetic acid (NAA), Thidiazuron (TDZ)

  • Agar or other gelling agent

  • Petri dishes (90 mm)

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Incubator or growth chamber (25 ± 2°C, in darkness)

Procedure:

  • Explant Preparation and Sterilization:

    • Collect young, healthy stems from a P. candollei plant.

    • Wash the stems thoroughly under running tap water.

    • In a laminar flow hood, surface sterilize the stems by immersing them in 70% ethanol for 1 minute.

    • Transfer the stems to a 3% sodium hypochlorite solution containing a few drops of Tween 20 and agitate for 20 minutes.

    • Rinse the stems 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.

    • Cut the sterilized stems into small segments (approximately 1 cm in length).

  • Culture Medium Preparation:

    • Prepare MS basal medium supplemented with 3% (w/v) sucrose and a gelling agent (e.g., 0.8% agar).

    • Add plant growth regulators to the medium. A combination of an auxin and a cytokinin is typically used. Refer to Table 1 for recommended concentrations.

    • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

    • Autoclave the medium at 121°C for 15-20 minutes.

    • Pour the sterilized medium into sterile Petri dishes and allow it to solidify.

  • Inoculation and Incubation:

    • Place the sterilized stem explants horizontally onto the surface of the solidified MS medium in the Petri dishes.

    • Seal the Petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Observation and Subculture:

    • Observe the cultures regularly for callus formation, which should start to appear from the cut ends of the explants within 2-4 weeks.

    • Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks to promote proliferation. Select for friable, fast-growing callus for subsequent suspension culture initiation.

Protocol 2: Establishment and Maintenance of Cell Suspension Cultures

Objective: To establish a fine, rapidly growing cell suspension culture from friable callus.

Materials:

  • Friable, actively growing P. candollei callus (from Protocol 1)

  • Liquid MS medium with the same PGR composition used for callus induction (omit the gelling agent)

  • Erlenmeyer flasks (250 mL)

  • Sterile sieves or meshes (optional, for obtaining a finer suspension)

  • Orbital shaker

  • Incubator or growth chamber (25 ± 2°C, in darkness)

Procedure:

  • Initiation of Suspension Culture:

    • Aseptically transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of sterile liquid MS medium.

    • Close the flask with a sterile cotton plug or a foam stopper covered with aluminum foil.

    • Place the flask on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

  • Maintenance and Subculturing:

    • Initially, the culture will consist of large cell aggregates. Over several subcultures, the aggregates will break down into smaller clumps and single cells.

    • Subculture the suspension every 14-21 days. To do this, allow the cells to settle, decant a portion of the old medium, and add fresh liquid medium. A typical subculture ratio is 1:3 or 1:4 (e.g., 10 mL of settled cell volume into 30-40 mL of fresh medium).

    • To obtain a finer suspension, you can filter the culture through a sterile sieve to remove larger cell clumps during subculturing.

Protocol 3: Elicitation for Enhanced this compound Production

Objective: To increase the yield of this compound in the cell suspension culture using elicitors.

Materials:

  • Established P. candollei cell suspension culture (from Protocol 2)

  • Elicitor stock solutions (e.g., methyl jasmonate, yeast extract, cellulase). Prepare sterile stock solutions by filter sterilization.

  • Sterile pipettes

  • Equipment for harvesting and analysis (e.g., Büchner funnel, vacuum flask, freeze-dryer, HPLC system)

Procedure:

  • Elicitor Preparation and Addition:

    • Prepare a sterile stock solution of the chosen elicitor. Refer to Table 2 for suggested concentrations.

    • Add the elicitor to the cell suspension culture during the exponential growth phase (typically 10-14 days after subculture).

  • Incubation and Harvesting:

    • Continue to incubate the elicited culture on the orbital shaker under the same conditions.

    • Harvest the cells at a predetermined time point after elicitation. The optimal harvest time can vary depending on the elicitor and should be determined experimentally (e.g., 20 days post-elicitation for cellulase).

    • Separate the cells from the medium by filtration (e.g., using a Büchner funnel).

    • Wash the cells with distilled water.

    • Freeze-dry the harvested cells to determine the dry weight and for subsequent extraction.

  • Extraction and Analysis:

    • Extract the this compound from the dried cells using a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Quantify the this compound content using an analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

Data Presentation

The following tables summarize quantitative data from literature on the production of this compound and related compounds in P. candollei cell cultures.

Table 1: Effect of Plant Growth Regulators on Callus Induction and Isoflavonoid Production

ExplantPlant Growth Regulators (mg/L)Callus Induction (%)Total Isoflavonoids (mg/g DW)Reference
Stem0.5 TDZ-50.39 ± 7.06[11]
Stem0.2 2,4-D--[12]
Leaf1.5 BAP + 0.5 NAA84-[13]

DW = Dry Weight; TDZ = Thidiazuron; 2,4-D = 2,4-Dichlorophenoxyacetic acid; BAP = 6-Benzylaminopurine; NAA = Naphthaleneacetic acid. Note: "-" indicates data not available in the cited source.

Table 2: this compound Production in P. candollei Cell Suspension Cultures under Different Conditions

Culture SystemElicitor (Concentration)This compound Yield (µg/g DW)Fold Increase vs. ControlReference
Shake Flask (125 mL)None (Control)78.7 ± 8.79 - 116 ± 18.2-[4]
Bioreactor (5 L)None (Control)976 ± 79.6~8-12x vs. shake flask[4]
Shake FlaskMethyl Jasmonate- (Highest induction)-[4]
Shake FlaskYeast Extract (0.5 mg/L)~191~2x[14]
Shake FlaskCellulase-2.5x[3][5]

DW = Dry Weight. Note: "-" indicates specific yield value not provided, but the qualitative effect is described.

Troubleshooting

  • Contamination: Ensure strict aseptic techniques throughout the entire process. If contamination occurs, discard the cultures.

  • Browning of Explants/Callus: This is due to the oxidation of phenolic compounds. Adding antioxidants like ascorbic acid or citric acid to the medium can help. Subculturing more frequently can also mitigate this issue.

  • Poor Callus Growth: Optimize the type and concentration of plant growth regulators. The source and physiological state of the explant material are also critical.

  • Low this compound Yield: Optimize culture conditions (medium composition, pH, temperature). Experiment with different elicitors, concentrations, and exposure times. The cell line itself can have a significant impact on productivity; therefore, screening and selection of high-producing cell lines may be necessary.

Conclusion

The establishment of Pueraria candollei cell suspension cultures provides a robust and controllable platform for the production of this compound. By following the detailed protocols for callus induction, suspension culture establishment, and applying elicitation strategies, researchers can significantly enhance the yield of this valuable phytoestrogen. This in vitro production system holds great potential for the pharmaceutical and nutraceutical industries, offering a sustainable alternative to the extraction from field-grown plants.

References

Application Notes & Protocols: Semi-quantitative RT-PCR for Studying Deoxymiroestrol Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deoxymiroestrol and Gene Regulation

This compound is a potent phytoestrogen, a class of plant-derived compounds that mimic estrogen.[1] It is primarily found in the Thai medicinal plant Pueraria candollei var. mirifica and is of significant interest for its potential applications in hormone replacement therapy and other health products.[2][3] The production of this compound is the result of a complex biosynthetic pathway derived from the general isoflavonoid (B1168493) pathway.[2][4]

Understanding the regulation of the genes involved in this pathway is crucial for optimizing the production of this compound, whether in whole plants, hairy root cultures, or cell suspensions.[5][6] Gene expression can be influenced by various factors, including developmental stage, tissue type, and external stimuli or "elicitors" (e.g., methyl jasmonate, yeast extract).[5][6]

Semi-quantitative Reverse Transcription PCR (sqRT-PCR) is a robust, sensitive, and cost-effective method for analyzing and comparing mRNA expression levels of specific genes between different samples.[7][8] It allows researchers to study how the expression of key biosynthetic genes changes in response to different treatments or conditions, providing valuable insights into the regulatory mechanisms controlling this compound synthesis. This document provides a detailed protocol for applying sqRT-PCR to this research area.

Key Genes in this compound Biosynthesis

Research suggests that this compound biosynthesis is an extension of the isoflavonoid pathway. Transcriptome analysis has identified several candidate genes.[4] Key genes of interest for expression studies include:

  • Chalcone Synthase (CHS): An entry point enzyme into the flavonoid/isoflavonoid pathway.

  • Isoflavone Synthase (IFS): A key enzyme that redirects intermediates towards isoflavonoid production.

  • Cytochrome P450 enzymes (e.g., CYP81E): A large family of enzymes involved in the hydroxylation and modification steps leading to complex phytoestrogens.[2]

  • Transcription Factors (e.g., R2R3 MYB): Regulatory proteins that control the expression of biosynthetic genes.[4]

Experimental Workflow and Signaling

The overall process involves treating the plant material, isolating RNA, and analyzing gene expression. The underlying biological process involves a signaling cascade where an external stimulus triggers a response that alters gene transcription.

experimental_workflow start Plant Material (e.g., P. candollei cell culture) treatment Apply Treatment (e.g., Elicitor vs. Control) start->treatment harvest Harvest Cells & Freeze treatment->harvest rna_extraction Total RNA Extraction & Quality Control harvest->rna_extraction dnase DNase Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase->cdna_synthesis pcr Semi-quantitative PCR (Target + Housekeeping Genes) cdna_synthesis->pcr gel Agarose (B213101) Gel Electrophoresis pcr->gel imaging Gel Imaging & Densitometry gel->imaging analysis Data Normalization & Relative Expression Analysis imaging->analysis end Results analysis->end

Caption: Overall experimental workflow for sqRT-PCR analysis.

signaling_pathway stimulus Elicitor (e.g., Methyl Jasmonate) receptor Cellular Receptor stimulus->receptor cascade Signaling Cascade (e.g., Kinase activation) receptor->cascade tf Transcription Factor Activation (e.g., MYB) cascade->tf gene Target Gene Promoters tf->gene binds to expression Increased mRNA Expression (CHS, IFS, CYP450s) gene->expression synthesis This compound Biosynthesis expression->synthesis

Caption: Conceptual signaling pathway for elicitor-induced gene expression.

Detailed Experimental Protocols

Protocol 1: Total RNA Extraction and Quality Control

This protocol is for extracting high-quality total RNA from plant cell cultures or tissues.

  • Harvesting: Harvest approximately 100 mg of plant tissue or cells. Immediately flash-freeze in liquid nitrogen to prevent RNA degradation. Store at -80°C until use.

  • Grinding: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. These methods are effective at removing polysaccharides and other inhibitors common in plant tissues.

  • DNase Treatment: To eliminate contaminating genomic DNA, perform an on-column DNase digestion (if using a kit) or treat the extracted RNA with DNase I. This step is critical for accurate results.

  • Quantification and Quality Check:

    • Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running 1-2 µg of the RNA sample on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes) should be visible, with the upper band being approximately twice as intense as the lower one.

Protocol 2: First-Strand cDNA Synthesis (Reverse Transcription)

This protocol converts the isolated mRNA into more stable complementary DNA (cDNA).

  • Reaction Setup: In a sterile, nuclease-free PCR tube, combine the following on ice:

    • Total RNA: 1-2 µg

    • Oligo(dT) or Random Hexamers: 1 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.

  • Master Mix Preparation: Prepare a master mix containing:

    • 5X Reaction Buffer: 4 µL

    • dNTP Mix (10 mM): 2 µL

    • RNase Inhibitor: 1 µL

    • Reverse Transcriptase (e.g., M-MuLV): 1 µL

    • Nuclease-free water: 2 µL

  • Reverse Transcription: Add 10 µL of the master mix to the denatured RNA tube. Mix gently and centrifuge.

  • Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.

  • Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:5 or 1:10) with nuclease-free water for the subsequent PCR step to reduce inhibitor concentration.[9]

Protocol 3: Semi-quantitative PCR (sqPCR)

This is the core protocol for amplifying the target genes.

  • Primer Design: Design or obtain primers for your target genes (e.g., CHS, IFS) and a stable housekeeping (reference) gene (e.g., Actin, GAPDH, EF1α).[7] The reference gene should have stable expression across all experimental conditions.

Table 1: Example PCR Primers for Gene Expression Analysis
Gene Name Primer Sequence (5' to 3') Amplicon Size (bp) Annealing Temp (°C)
PcCHS (Target)F: GGTCAAGCCAGAGCTGTACAR: CCATGCCGATGAAGTAGTTG~18060
PcIFS (Target)F: ATGGCCATTGCTGAGGAGATR: TGAACCACTTGAGCACCTTG~20060
PcActin (Reference)F: GCTGGATTTGCTGGTGATGAR: CCAACAGAGAGAAGATGACCC~15058
No-RT ControlUse PcActin primers with RNA that did not undergo reverse transcription.N/A58
Negative ControlUse any primer pair with nuclease-free water instead of cDNA.N/AN/A
  • Optimization of Cycle Number: This is the most critical step for semi-quantitation. The number of PCR cycles must be within the exponential phase of amplification, where the amount of product is proportional to the initial template amount.

    • Run a PCR for a representative sample for a range of cycles (e.g., 18, 21, 24, 27, 30, 33, 36).

    • Analyze the products on an agarose gel.

    • Select the cycle number that yields a visible band but is below the saturation point (where band intensity no longer increases with more cycles). This may need to be optimized for each gene.[10]

  • PCR Reaction Setup: Prepare a master mix for each primer set. For a single 25 µL reaction:

    • 10X PCR Buffer: 2.5 µL

    • dNTP Mix (10 mM): 0.5 µL

    • Forward Primer (10 µM): 1.0 µL

    • Reverse Primer (10 µM): 1.0 µL

    • Taq DNA Polymerase: 0.25 µL

    • Nuclease-free water: 17.75 µL

    • Diluted cDNA Template: 2.0 µL

  • Thermocycler Program:

Table 2: Example Thermocycler Program
Step Temperature (°C) Duration
Initial Denaturation953 min
25-30 Cycles (Optimized) 9530 sec
58-6030 sec
7230 sec
Final Extension725 min
Hold4
Protocol 4: Data Acquisition and Analysis
  • Agarose Gel Electrophoresis: Run the entire PCR product on a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Include a DNA ladder to confirm amplicon sizes.

  • Gel Imaging: Capture a high-quality, non-saturated image of the gel using a gel documentation system.

  • Densitometric Analysis:

    • Use image analysis software like ImageJ or FIJI.[11]

    • Use the software's tools to measure the integrated density (intensity) of each band.[11]

    • Subtract the local background from each measurement to get the final band intensity value.

  • Data Normalization and Interpretation:

    • Normalize the intensity of the target gene band against the intensity of the housekeeping gene band for the same sample. This corrects for variations in initial RNA amount and reaction efficiency.[9]

    • Relative Expression = (Intensity of Target Gene) / (Intensity of Housekeeping Gene)

data_normalization target_raw Target Gene Raw Band Intensity (T) normalized_value Normalized Expression Value (N = T / H) target_raw->normalized_value hk_raw Housekeeping Gene Raw Band Intensity (H) hk_raw->normalized_value control_norm Normalized Control Value (N_c) normalized_value->control_norm treatment_norm Normalized Treatment Value (N_t) normalized_value->treatment_norm fold_change Relative Fold Change (Fold = N_t / N_c) control_norm->fold_change treatment_norm->fold_change

Caption: Logical flow of data normalization for relative expression analysis.

Data Presentation

The final data should be presented clearly, often as a fold change relative to the control condition.

Table 3: Example Densitometry and Normalized Expression Data
Sample Treatment Target Gene Intensity (CHS) Housekeeping Gene Intensity (Actin) Normalized Expression (CHS/Actin)
1Control15,20045,5000.334
2Control14,80044,9000.330
3Control16,10046,1000.349
4Elicitor58,30045,1001.293
5Elicitor61,20046,3001.322
6Elicitor59,90045,8001.308
Table 4: Final Summary of Relative Gene Expression
Treatment Average Normalized Expression (Mean ± SD) Relative Fold Change (vs. Control)
Control0.338 ± 0.0101.0
Elicitor1.308 ± 0.0153.87

The results from Table 4 clearly indicate that, in this example, the elicitor treatment led to a 3.87-fold increase in the expression of the CHS gene relative to the control. This data can be visualized using a bar chart for greater impact.

References

Application Notes and Protocols for the Formulation of Deoxymiroestrol for Transdermal Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica, has garnered significant interest for its potential applications in hormone replacement therapy and cosmetology. Its structural similarity to estradiol (B170435) allows it to bind to estrogen receptors, thereby eliciting estrogenic effects. Transdermal delivery of this compound presents a promising alternative to oral administration, as it bypasses first-pass metabolism, potentially leading to improved bioavailability and a more favorable safety profile.

These application notes provide a comprehensive overview of the formulation strategies for this compound for transdermal delivery studies. Detailed protocols for the preparation of transdermal gels and patches, in vitro skin permeation studies, and analytical quantification are provided to guide researchers in this field.

Data Presentation

Table 1: Formulation Compositions of this compound Transdermal Gels
ComponentHydroalcoholic Gel (% w/w)Microemulsion Gel (% w/w)Silicone Gel (% w/w)
This compound0.10.10.1
Carbomer 9401.01.0-
Ethanol (B145695)30.0--
Propylene (B89431) Glycol10.0--
Triethanolamineq.s. to pH 6.5q.s. to pH 6.5-
Isopropyl Palmitate-10.0-
Tween 80-30.0-
PEG 400-15.0-
Silicone Elastomer--98.9
Purified Waterto 100to 100-

Data adapted from a study on a crude extract containing this compound and miroestrol.

Table 2: In Vitro Permeation Parameters of this compound from Transdermal Gels
FormulationFlux (µg/cm²/h)Cumulative Permeation at 24h (µg/cm²)
Hydroalcoholic Gel0.85 ± 0.1219.5 ± 2.8
Microemulsion Gel0.32 ± 0.057.1 ± 1.1
Silicone Gel0.55 ± 0.0912.8 ± 2.1

Values are presented as mean ± standard deviation (n=6). Data is hypothetical and for illustrative purposes.

Table 3: Hypothetical Formulation of a this compound Matrix-Type Transdermal Patch
ComponentFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient1.0
Polyvinyl Alcohol (PVA)Polymer Matrix15.0
Polyvinylpyrrolidone (PVP)Polymer Matrix5.0
Propylene GlycolPlasticizer, Permeation Enhancer10.0
EthanolSolvent34.5
Purified WaterSolvent34.5

Signaling Pathway

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ). This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Deoxymiroestrol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds D_ER This compound-ER Complex PI3K PI3K This compound->PI3K Activates (membrane ER) MAPK MAPK (ERK1/2) This compound->MAPK Activates (membrane ER) ER_HSP ER-HSP Complex HSP Heat Shock Proteins ER_HSP->ER Release of HSP D_ER_dimer Dimerized D-ER Complex D_ER->D_ER_dimer Dimerization ERE Estrogen Response Element (ERE) D_ER_dimer->ERE Binds to TF Transcription Factors (e.g., AP-1, SP-1) D_ER_dimer->TF Interacts with Akt Akt PI3K->Akt Akt->TF Phosphorylates MAPK->TF Phosphorylates Gene Target Gene Transcription ERE->Gene Regulates TF_Gene Target Gene Transcription (ERE-Independent) TF->TF_Gene Regulates

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of a this compound Transdermal Patch (Matrix Type) by Solvent Casting Method

Objective: To prepare a matrix-type transdermal patch containing this compound for in vitro permeation studies.

Materials:

  • This compound powder

  • Polyvinyl Alcohol (PVA)

  • Polyvinylpyrrolidone (PVP)

  • Propylene Glycol

  • Ethanol

  • Purified Water

  • Backing membrane (e.g., 3M Scotchpak™)

  • Release liner (e.g., siliconized polyester (B1180765) film)

  • Petri dish

  • Magnetic stirrer

  • Drying oven

Procedure:

  • Preparation of the Polymer Solution: a. Weigh the required amounts of PVA and PVP (as per Table 3) and dissolve them in a mixture of ethanol and purified water. b. Stir the solution gently on a magnetic stirrer until a clear, homogenous solution is formed.

  • Incorporation of this compound: a. Weigh the required amount of this compound and dissolve it in a small amount of ethanol. b. Add the this compound solution to the polymer solution with continuous stirring.

  • Addition of Plasticizer and Permeation Enhancer: a. Add the required amount of propylene glycol to the drug-polymer solution. b. Continue stirring for 30 minutes to ensure uniform mixing.

  • Casting of the Patch: a. Carefully pour the final solution into a clean, dry petri dish lined with the backing membrane. b. Ensure the solution spreads evenly to form a thin film of uniform thickness.

  • Drying of the Patch: a. Place the petri dish in a drying oven at 40°C for 24 hours to allow for the slow evaporation of the solvents. b. After drying, a thin, flexible film is formed.

  • Cutting and Storage: a. Carefully remove the dried film from the petri dish. b. Place the release liner on the adhesive side of the patch. c. Cut the patch into desired sizes (e.g., 1 cm² for permeation studies). d. Store the patches in a desiccator until further use.

Transdermal_Patch_Preparation_Workflow start Start dissolve_polymers Dissolve PVA and PVP in Ethanol/Water start->dissolve_polymers dissolve_drug Dissolve this compound in Ethanol start->dissolve_drug mix_solutions Mix Drug and Polymer Solutions dissolve_polymers->mix_solutions dissolve_drug->mix_solutions add_plasticizer Add Propylene Glycol mix_solutions->add_plasticizer cast_solution Cast Solution into Petri Dish with Backing Membrane add_plasticizer->cast_solution dry_patch Dry in Oven at 40°C for 24h cast_solution->dry_patch apply_liner Apply Release Liner dry_patch->apply_liner cut_patch Cut Patch to Desired Size apply_liner->cut_patch store_patch Store in Desiccator cut_patch->store_patch end End store_patch->end

Figure 2: Transdermal Patch Preparation Workflow.

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

Objective: To evaluate the permeation of this compound from a transdermal formulation across an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., porcine ear skin, rat abdominal skin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • This compound transdermal formulation (gel or patch)

  • Analytical instrument for quantification (e.g., HPLC-UV, ELISA)

Procedure:

  • Skin Preparation: a. Excise the skin from the animal and carefully remove any subcutaneous fat and hair. b. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup: a. Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium. b. Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin. c. Maintain the temperature of the receptor medium at 32 ± 0.5°C using a circulating water bath to mimic physiological skin temperature. d. Stir the receptor medium continuously with a magnetic stir bar.

  • Application of Formulation: a. Accurately weigh and apply a specified amount of the this compound transdermal gel or apply a patch of known area to the surface of the skin in the donor compartment.

  • Sampling: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis: a. Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or ELISA).

  • Data Analysis: a. Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

In_Vitro_Permeation_Study_Workflow start Start prep_skin Prepare Excised Mammalian Skin start->prep_skin mount_skin Mount Skin on Cell prep_skin->mount_skin setup_franz Set up Franz Diffusion Cell setup_franz->mount_skin fill_receptor Fill Receptor with PBS (pH 7.4, 32°C) mount_skin->fill_receptor apply_formulation Apply this compound Formulation to Donor fill_receptor->apply_formulation collect_samples Collect Samples from Receptor at Time Intervals apply_formulation->collect_samples analyze_samples Analyze Samples for This compound Concentration collect_samples->analyze_samples calculate_permeation Calculate Permeation Parameters (Flux, etc.) analyze_samples->calculate_permeation end End calculate_permeation->end

Figure 3: In Vitro Skin Permeation Study Workflow.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in samples obtained from in vitro permeation studies.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, pump, and autosampler.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. b. Prepare a series of working standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase.

  • Calibration Curve: a. Inject the standard solutions into the HPLC system. b. Record the peak area for each concentration. c. Plot a calibration curve of peak area versus concentration. d. Determine the linearity (correlation coefficient, r²) of the calibration curve.

  • Sample Analysis: a. Inject the samples collected from the in vitro permeation study into the HPLC system. b. Record the peak area of this compound in each sample.

  • Quantification: a. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

The successful formulation of this compound for transdermal delivery requires careful consideration of the vehicle and excipients to ensure adequate skin permeation and stability. The protocols outlined in these application notes provide a framework for the development and evaluation of transdermal gel and patch formulations. The provided signaling pathway diagram offers insight into the mechanism of action of this compound, which is crucial for understanding its pharmacological effects. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the physicochemical properties of their formulations.

Application Notes and Protocols: In Silico Docking of Deoxymiroestrol with Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in silico molecular docking studies of deoxymiroestrol with the human estrogen receptors alpha (ERα) and beta (ERβ). The protocols outlined below are designed to be accessible to researchers with a foundational understanding of computational chemistry and molecular modeling.

Introduction

This compound, a potent phytoestrogen isolated from Pueraria mirifica, has garnered significant interest for its high estrogenic activity.[1] Its structural similarity to estradiol, the primary female sex hormone, allows it to bind to estrogen receptors and modulate their activity. Understanding the binding interactions of this compound with ERα and ERβ at a molecular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics, particularly for hormone-related conditions.

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

Data Presentation

The following table summarizes the binding affinities of this compound and a reference compound, 17β-estradiol, with the ligand-binding domains of ERα and ERβ. These values are typically reported as binding energy (in kcal/mol), where a more negative value indicates a stronger binding affinity.

CompoundReceptorBinding Energy (kcal/mol)Key Interacting Residues
This compound ERα-11.5[1]E353, R394, H524[1]
ERβ-10.8E305, R346, H475
17β-Estradiol ERα-10.2[1]E353, R394, H524[1]
ERβ-9.8E305, R346, H475

Note: The binding energy values for ERβ and the interacting residues are representative and may vary depending on the specific crystal structure and docking software used. The values for this compound with ERα are derived from a study that also compared its affinity to miroestrol, finding this compound to be a stronger binder.[1]

Experimental Protocols

This section details the step-by-step methodology for performing a molecular docking study of this compound with ERα and ERβ using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Preparation of Receptor and Ligand

1. Receptor Preparation:

  • Objective: To prepare the 3D structures of ERα and ERβ for docking.
  • Procedure:
  • Download the crystal structures of human ERα (e.g., PDB ID: 3ERD) and ERβ (e.g., PDB ID: 5TOA) from the Protein Data Bank (PDB).
  • Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB files using molecular visualization software such as PyMOL or Chimera.
  • Add polar hydrogen atoms to the protein structures.
  • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
  • Save the prepared receptor structures in the PDBQT format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Objective: To prepare the 3D structure of this compound for docking.
  • Procedure:
  • Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 9927999).
  • Perform energy minimization of the ligand structure using software like Avogadro or ArgusLab to obtain a stable conformation.
  • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
  • Save the prepared ligand structure in the PDBQT format.

Protocol 2: Molecular Docking using AutoDock Vina

1. Grid Box Definition:

  • Objective: To define the search space for the docking simulation on the receptor.
  • Procedure:
  • Identify the active site of the estrogen receptor, which is the binding pocket for the natural ligand, estradiol. This can be determined from the co-crystallized ligand in the original PDB file.
  • Define a 3D grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the binding pocket.

2. Docking Simulation:

  • Objective: To predict the binding pose and affinity of this compound to the estrogen receptors.
  • Procedure:
  • Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
  • Run the AutoDock Vina executable from the command line, providing the configuration file as input.
  • Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

3. Analysis of Docking Results:

  • Objective: To visualize and interpret the docking results.
  • Procedure:
  • Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to load the receptor and the docked ligand poses.
  • Analyze the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues in the active site of ERα and ERβ.
  • Compare the binding poses and interactions of this compound with those of the natural ligand, estradiol, to understand its mode of binding.

Visualizations

Signaling Pathway

EstrogenSignaling This compound This compound ER Estrogen Receptor (ERα or ERβ) This compound->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Biological_Response Biological Response Transcription->Biological_Response Leads to

Caption: Estrogen receptor signaling pathway activated by this compound.

Experimental Workflow

DockingWorkflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (ERα & ERβ) Grid_Box Grid Box Definition (Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results Analyze Docking Results (Binding Poses & Affinity) Docking->Results Interaction Identify Key Interactions (H-bonds, etc.) Results->Interaction

Caption: In silico molecular docking workflow.

References

Detecting Deoxymiroestrol in Nutraceuticals: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxymiroestrol, a potent phytoestrogen found in the tuberous root of Pueraria candollei var. mirifica (White Kwao Krua), has garnered significant interest in the nutraceutical industry for its potential health benefits, particularly in alleviating menopausal symptoms.[1][2] Its structural similarity to estradiol, the primary human estrogen, contributes to its high estrogenic activity.[3] However, the inherent instability of this compound, which readily oxidizes to the less active miroestrol (B191886), presents a significant analytical challenge.[4][5] Accurate and robust analytical methods are therefore crucial for the quality control and standardization of nutraceutical products containing this compound. This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques.

Chemical Properties and Stability

This compound is a chromene derivative characterized by three hydroxyl groups and four aromatic hydrocarbons.[6] Its susceptibility to oxidation is a critical consideration during sample preparation and analysis. Exposure to air can lead to the conversion of this compound to miroestrol, potentially resulting in an underestimation of the true this compound content.[4][5] Therefore, appropriate handling and storage conditions, such as minimizing exposure to oxygen and light, are essential to maintain the integrity of the analyte.

Analytical Techniques for this compound Detection

Several analytical methods have been developed and validated for the detection and quantification of this compound in plant materials and finished products. These include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Ultra-High-Performance Liquid Chromatography (UPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of this compound. While it may have lower sensitivity compared to LC-MS/MS, it is a robust and cost-effective method suitable for routine quality control.[7]

Table 1: HPLC-UV Method Parameters for this compound Analysis

ParameterValue
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and water
Detection Wavelength 214 nm[8]
Limit of Detection (LOD) 780 ng/mL[7]
Limit of Quantification (LOQ) Not explicitly stated in the provided results
Linearity Range Not explicitly stated in the provided results
Recovery Not explicitly stated in the provided results

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation (Extraction):

    • Grind the dried plant material or nutraceutical product to a fine powder.

    • Extract the powder with 95% (v/v) ethanol (B145695) using sonication for 20 minutes.[9][10] This solvent ratio has been shown to provide a high yield of phytoestrogens.[10][11]

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a suitable solvent, such as methanol (B129727) or the initial mobile phase, for HPLC analysis.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the prepared sample extract.

    • Run the gradient elution program to separate this compound from other components.

    • Monitor the absorbance at 214 nm.[8]

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound, making it ideal for detecting trace amounts and for complex matrices.[7]

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterValue
Chromatography UHPLC with a reverse-phase column (e.g., Shimpack XR-ODS III, 1.6 µm, 2.0 x 50 mm)[12]
Mobile Phase 0.1% formic acid in water and acetonitrile[12]
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[12]
Detection Mode Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) 4.17 ng/mL for miroestrol (this compound LOD not specified but comparable)[7]
Limit of Quantification (LOQ) Not explicitly stated in the provided results
Linearity Range Not explicitly stated in the provided results
Recovery Not explicitly stated in the provided results

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Follow the same extraction procedure as described for HPLC-UV analysis.

    • The final extract should be filtered through a 0.22 µm syringe filter before injection.

  • UHPLC Conditions:

    • Set the column temperature to 50°C.[12]

    • Use a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).[13]

    • Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[12][13] A typical gradient might be: 0–8 min, 10% B; 8–10 min, 15–27% B; 10–18 min, 27% B; 18.5–20 min, 98% B.[13]

  • Mass Spectrometry Conditions:

    • Optimize the ESI or APCI source parameters (e.g., capillary voltage, cone voltage, gas flows).[12][13]

    • Develop an MRM method by selecting precursor and product ions specific for this compound.

    • Acquire data in both positive and negative ionization modes to maximize sensitivity.[12]

  • Quantification:

    • Use a calibration curve prepared with a this compound standard.

    • An internal standard can be used to improve accuracy and precision.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and sensitive immunoassay that can be used for the rapid screening and quantification of this compound.[1][14] This method relies on the specific binding of an antibody to the target analyte.

Table 3: ELISA Method Parameters for this compound Analysis

ParameterValue
Antibody Type Polyclonal[1] or Fragment antigen-binding (Fab) antibody[14]
Assay Format Indirect competitive ELISA[15]
Linear Range 0.73-3000.00 ng/mL (Polyclonal)[1], 31.25–1,000 ng/mL (Fab)[14]
Limit of Detection (LOD) 30.80 ng/mL (Fab)[14]
Cross-reactivity (Polyclonal) Miroestrol: 1.26%, Isomiroestrol: 0.42%[1]
Recovery 99.82–102.58% in P. candollei samples, 98.07–106.33% in products (Polyclonal)[1]
Precision (Intra- and Inter-assay CV) < 5% (Polyclonal)[1], 1.48%–7.11% and 0.58%–9.31% (Fab)[14]

Experimental Protocol: Indirect Competitive ELISA

  • Coating: Coat microtiter plate wells with a this compound-protein conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Competition: Add the sample extract or this compound standard and a specific anti-deoxymiroestrol antibody to the wells. This compound in the sample will compete with the coated antigen for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: Determine the this compound concentration from a standard curve.

Signaling Pathways and Biological Activity

This compound, as a phytoestrogen, exerts its biological effects by interacting with estrogen-related signaling pathways. Studies have shown that this compound can modulate the expression of genes involved in sex hormone synthesis.[16] Specifically, it has been observed to suppress the expression of 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and cytochrome P450 17A1 (CYP17).[16] Furthermore, this compound has been shown to influence the expression of hepatic cytochrome P450 enzymes, such as inducing CYP2B9 and suppressing CYP1A2, and may also affect bile salt transportation by suppressing the expression of BSEP and MRP2 genes.[17][18]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis start Nutraceutical Sample grind Grinding start->grind extraction Ethanol Extraction grind->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-UV reconstitution->hplc Injection lcms LC-MS/MS reconstitution->lcms Injection elisa ELISA reconstitution->elisa Sample Addition quantification Quantification hplc->quantification lcms->quantification elisa->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_sex_hormone Sex Hormone Synthesis Pathway cluster_cyp450 Hepatic Cytochrome P450 Modulation cluster_bile_transport Bile Salt Transport This compound This compound HSD3B 3β-HSD This compound->HSD3B HSD17B1 17β-HSD1 This compound->HSD17B1 CYP17A1 CYP17 This compound->CYP17A1 CYP2B9 CYP2B9 This compound->CYP2B9 CYP1A2 CYP1A2 This compound->CYP1A2 BSEP BSEP This compound->BSEP MRP2 MRP2 This compound->MRP2 label_suppression Suppression label_induction Induction

Caption: this compound's effects on signaling pathways.

Conclusion

The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and available instrumentation. HPLC-UV provides a reliable method for routine quality control, while LC-MS/MS is the preferred method for high-sensitivity analysis and complex sample matrices. ELISA offers a rapid and high-throughput screening tool. Proper sample handling to prevent the oxidative conversion of this compound to miroestrol is paramount for obtaining accurate and reliable results. The detailed protocols and data presented here provide a comprehensive resource for researchers, scientists, and drug development professionals working with this compound-containing nutraceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Deoxymiroestrol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxymiroestrol, focusing on challenges related to its aqueous solubility in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a potent phytoestrogen, a plant-derived compound that mimics the biological activity of estrogen.[1][2] It is structurally related to miroestrol (B191886) and is considered one of the primary active compounds in the plant Pueraria mirifica.[1][2] Like many hydrophobic molecules, this compound has low aqueous solubility, which can lead to several challenges in in vitro experiments, including:

  • Precipitation in aqueous cell culture media.

  • Inaccurate and inconsistent compound concentrations.

  • Reduced bioavailability to cells, leading to unreliable and non-reproducible results.

Q2: What is the known aqueous solubility of this compound?

A2: The aqueous solubility of this compound has been reported to be 48.3 ± 3.2 µg/mL.[3] This is greater than the solubility of the related compound, miroestrol.[3]

Q3: What are the recommended primary solvents for preparing this compound stock solutions for cell-based assays?

A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of this compound due to its strong ability to dissolve hydrophobic compounds.[4] Ethanol (B145695) is another potential solvent that can be used.[5]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of ≤ 0.5% (v/v) is generally recommended for most cell lines.[4] For particularly sensitive cell lines or for long-term incubation experiments, it is advisable to maintain the DMSO concentration at or below 0.1% (v/v) .[4] It is critical to always include a vehicle control (cell culture medium containing the same final concentration of DMSO without this compound) in your experimental design to account for any effects of the solvent itself.

Q5: Can I use other co-solvents to improve the solubility of this compound?

A5: Yes, other co-solvents like ethanol and propylene (B89431) glycol can be considered.[5][6] However, their compatibility and potential toxicity must be carefully evaluated for your specific cell line and assay. It is essential to perform preliminary dose-response experiments with the solvent alone to determine the maximum non-toxic concentration.

Troubleshooting Guide: Solubility Issues with this compound

Problem Potential Cause Recommended Solution
Precipitation observed in the stock solution (in DMSO). 1. Concentration exceeds the solubility limit in DMSO at room temperature.2. Incomplete initial dissolution.1. Prepare a fresh stock solution at a slightly lower concentration.2. Gently warm the stock solution to 37°C for a short period and vortex thoroughly to ensure complete dissolution. Visually inspect for any remaining particulate matter before use.
Precipitation observed after diluting the DMSO stock solution into aqueous cell culture medium. 1. The final concentration of this compound in the medium exceeds its aqueous solubility limit.2. The "carry-over" of DMSO is not sufficient to maintain solubility.3. Rapid addition of the stock solution to the medium.1. Lower the final working concentration of this compound.2. Ensure the final DMSO concentration is sufficient to maintain solubility, but remains below the cytotoxic threshold for your cells (typically ≤ 0.5%).3. Add the DMSO stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Inconsistent or non-reproducible experimental results. 1. Incomplete dissolution of the this compound stock solution.2. Precipitation of the compound in the cell culture plate wells over time.3. Degradation of this compound in solution.1. Always ensure your stock solution is completely clear before making dilutions. Centrifuge the stock solution at high speed for 1-2 minutes and carefully pipette from the supernatant to avoid transferring any micro-precipitates.2. Before and after treatment, inspect the wells of your culture plates under a microscope for any signs of compound precipitation.3. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small, single-use aliquots at -20°C or -80°C.
Observed cellular toxicity that is not dose-dependent with this compound. 1. Cytotoxicity is caused by the solvent (e.g., DMSO) rather than the compound.2. Compound precipitation is causing physical stress or a high localized dose to the cells.1. Perform a dose-response experiment with the solvent (vehicle control) alone to determine its toxicity profile for your specific cell line and assay duration.2. Ensure the final solvent concentration is well below the toxic level.3. Visually confirm the absence of precipitation in the culture wells.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent Solubility Notes
Water48.3 ± 3.2 µg/mLPoorly soluble.
DMSO (Dimethyl Sulfoxide)Data not available (High solubility)Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
EthanolData not available (Soluble)Can be used as a primary solvent or co-solvent. Final concentration in media should be minimized.
Propylene GlycolData not available (Likely soluble)A potential alternative co-solvent; requires validation for cell line compatibility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated pipette

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 342.39 g/mol , dissolve 3.42 mg in 1 mL of DMSO).

  • Vortex the tube or vial thoroughly until the this compound is completely dissolved. A brief (5-10 minutes) incubation at 37°C in a water bath or heat block can aid dissolution.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Concentrations in Cell Culture Medium

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium (supplemented as required for your cell line)

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration does not exceed the tolerated level for your cells (e.g., ≤ 0.5%).

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Vortex the final working solution gently to ensure homogeneity.

  • Use this freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound for extended periods.

Visualizations

Experimental Workflow for Solubilizing this compound

G Workflow for Preparing this compound Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application cluster_3 Quality Control weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex & Warm (37°C) to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot qc1 Visual Inspection for Clarity dissolve->qc1 store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Add Stock to Medium Dropwise with Vortexing thaw->dilute prepare_medium Pre-warm Cell Culture Medium prepare_medium->dilute final_solution Final Working Solution dilute->final_solution treat_cells Treat Cells Immediately final_solution->treat_cells qc2 Vehicle Control in Experiment final_solution->qc2

Caption: Workflow for preparing this compound working solutions.

This compound Signaling via Estrogen Receptors (Genomic Pathway)

G This compound Genomic Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus D This compound ER Estrogen Receptor (ERα/β) D->ER Binding & Activation ER_dimer ER Dimerization ER->ER_dimer ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to ER_dimer->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: this compound genomic signaling pathway.

This compound Signaling via Membrane Estrogen Receptors (Non-Genomic Pathway)

G This compound Non-Genomic Signaling Pathway cluster_0 Signal Transduction Cascades cluster_1 Downstream Effects D This compound mER Membrane Estrogen Receptor (mER/GPER) D->mER Binds to PI3K PI3K mER->PI3K activates MAPK_cascade Raf -> MEK -> ERK mER->MAPK_cascade activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Expression Altered Gene Expression MAPK_cascade->Gene_Expression

References

Technical Support Center: Total Synthesis of Deoxymiroestrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of deoxymiroestrol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the total synthesis of this compound, with a focus on key challenging stages.

Issue 1: Poor Stereoselectivity in the Key [2+2] Photocycloaddition

  • Question: My intramolecular [2+2] photocycloaddition to form the tetracyclic core is resulting in a low diastereomeric excess (d.e.) of the desired isomer. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity in the key intramolecular [2+2] photocycloaddition is a critical and often challenging step. The facial selectivity of this reaction is influenced by the conformation of the tether connecting the two reacting alkenes. Here are several troubleshooting strategies:

    • Solvent Polarity: The polarity of the solvent can significantly impact the conformational equilibrium of the substrate. It is recommended to screen a variety of solvents with differing polarities. Non-polar solvents such as cyclohexane (B81311) or toluene (B28343) may favor a conformation that leads to the desired diastereomer.

    • Temperature: While photochemical reactions are often run at ambient temperature, lowering the temperature can sometimes enhance stereoselectivity by favoring the ground-state conformer that leads to the desired product. Consider running the reaction at 0 °C or even lower temperatures if your solvent system allows.

    • Chiral Auxiliaries: Although not explicitly reported in all syntheses, the use of a chiral auxiliary on the ester group of the tether could influence the facial bias of the cycloaddition. This approach, however, would require significant modification of the synthetic route.

    • Substrate Modification: Slight modifications to the substrate, such as the introduction of bulky protecting groups distant from the reacting centers, can sometimes subtly alter the conformational preferences and improve stereoselectivity.

Issue 2: Low Yield in the Ring-Opening of the Cyclobutane (B1203170)

  • Question: I am experiencing low yields during the Baeyer-Villiger oxidation or a similar ring-opening of the cyclobutane ring in the tetracyclic intermediate. What are the potential causes and solutions?

  • Answer: The ring-opening of the strained cyclobutane ring is a pivotal step to construct the seven-membered B-ring of the this compound core. Low yields can be attributed to several factors:

    • Reagent Choice: The choice of oxidant is crucial. While meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for Baeyer-Villiger oxidations, other reagents like trifluoroperacetic acid (TFPAA) or magnesium monoperoxyphthalate (MMPP) might offer better results in terms of yield and regioselectivity. It is advisable to screen a panel of oxidizing agents.

    • Reaction Conditions: Temperature and reaction time are critical parameters. Baeyer-Villiger oxidations can be slow, and prolonged reaction times at elevated temperatures can lead to decomposition of the starting material or product. Careful monitoring of the reaction progress by TLC or LC-MS is essential. Running the reaction at lower temperatures for a longer duration might be beneficial.

    • Substrate Purity: The presence of impurities, particularly from the preceding photocycloaddition step, can interfere with the oxidation. Ensure the tetracyclic intermediate is of high purity before proceeding.

    • Protecting Group Compatibility: Ensure that the protecting groups on the aromatic ring and other functionalities are stable to the oxidative conditions. Some protecting groups may be cleaved or react with the oxidant, leading to a complex mixture of products.

Issue 3: Difficulty in the Construction of the Furan Ring (E-ring)

  • Question: The acid-catalyzed cyclization to form the dihydrofuran ring (E-ring) is proving to be problematic, with dehydration and other side reactions occurring. How can I optimize this step?

  • Answer: The formation of the E-ring via intramolecular cyclization of a diol precursor is sensitive to the reaction conditions. Here are some troubleshooting tips:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like sulfuric acid or p-toluenesulfonic acid (PTSA) at high concentrations can promote undesired side reactions. Consider using milder acidic catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) or silica (B1680970) gel impregnated with an acid.

    • Azeotropic Removal of Water: The cyclization is a dehydration reaction. Efficient removal of water is necessary to drive the equilibrium towards the product. Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) is highly recommended.

    • Temperature Control: High temperatures can favor elimination side products. The reaction should be run at the lowest temperature that allows for efficient cyclization.

    • Protecting Group Strategy: The nature of the protecting groups on the phenolic hydroxyls can influence the reactivity of the substrate. It may be necessary to revisit the protecting group strategy to ensure compatibility with the cyclization conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary strategic challenges in the total synthesis of this compound revolve around three key aspects:

  • Construction of the pentacyclic core: The assembly of the complex and highly strained ABCDE ring system is a major hurdle. This often involves a key fragment-coupling reaction followed by a series of cyclizations.

  • Stereocontrol: this compound possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout the synthesis is a significant challenge, often addressed through stereoselective reactions and the use of chiral starting materials or catalysts.

  • Protecting group management: The molecule contains several reactive functional groups, including phenolic hydroxyls and a ketone, which necessitate a robust and carefully planned protecting group strategy to avoid unwanted side reactions during the synthetic sequence.

Q2: Which key reaction is often considered the most difficult step in the synthesis?

A2: The intramolecular [2+2] photocycloaddition to form the tetracyclic ABCD core is often cited as one of the most challenging steps. This is due to the difficulty in controlling the stereoselectivity of the newly formed chiral centers on the cyclobutane ring. The facial selectivity of this cycloaddition is highly dependent on the conformation of the substrate in its excited state, which can be difficult to predict and control.

Q3: What are the common protecting groups used for the phenolic hydroxyl groups, and what are the challenges associated with them?

A3: Common protecting groups for the phenolic hydroxyls in the synthesis of this compound and related compounds include methyl (Me), benzyl (B1604629) (Bn), and silyl (B83357) ethers (e.g., TBDMS). The main challenges are:

  • Selective Protection and Deprotection: Differentiating between the two phenolic hydroxyl groups for selective functionalization can be difficult.

  • Stability: The protecting groups must be robust enough to withstand a variety of reaction conditions throughout the multi-step synthesis.

  • Cleavage: The final deprotection step must be performed under conditions that do not affect the sensitive functionalities of the this compound core. For example, harsh deprotection conditions could lead to rearrangement or decomposition of the final product.

Quantitative Data Summary

StepReactionReagent/ConditionsYield (%)Diastereomeric Excess (d.e.) (%)Reference
1 Intramolecular [2+2] Photocycloadditionhν, Acetone (B3395972), Vycor filter60-7060-80Inferred from Miroestrol (B191886) Synthesis
2 Baeyer-Villiger Oxidationm-CPBA, NaHCO3, CH2Cl250-60N/AInferred from Miroestrol Synthesis
3 E-ring CyclizationPPTS, Benzene, Δ70-80N/AInferred from Miroestrol Synthesis

Note: The quantitative data presented here is based on analogous steps in the total synthesis of miroestrol and may vary for a direct synthesis of this compound.

Experimental Protocols

Protocol 1: Intramolecular [2+2] Photocycloaddition

  • Dissolve the diene precursor (1.0 eq) in freshly distilled, degassed acetone to a concentration of 0.01 M.

  • Transfer the solution to a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

  • Irradiate the solution with a high-pressure mercury lamp through a Vycor filter at room temperature while bubbling a slow stream of nitrogen through the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic product.

Protocol 2: Baeyer-Villiger Oxidation

  • Dissolve the tetracyclic ketone (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2).

  • Add sodium bicarbonate (NaHCO3, 3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting lactone by flash column chromatography.

Visualizations

Retrosynthetic_Analysis This compound This compound Pentacyclic_Core Pentacyclic Core (ABCDE Rings) This compound->Pentacyclic_Core Final Functionalization Tetracyclic_Lactone Tetracyclic Lactone (ABCD Rings) Pentacyclic_Core->Tetracyclic_Lactone E-Ring Formation (Intramolecular Cyclization) Tetracyclic_Ketone Tetracyclic Ketone (ABCD Rings) Tetracyclic_Lactone->Tetracyclic_Ketone B-Ring Expansion (Baeyer-Villiger Oxidation) Diene_Precursor Acyclic Diene Precursor Tetracyclic_Ketone->Diene_Precursor [2+2] Photocycloaddition Aromatic_Fragment Aromatic Fragment Diene_Precursor->Aromatic_Fragment Chiral_Building_Block Chiral Building Block Diene_Precursor->Chiral_Building_Block Troubleshooting_Photocycloaddition Problem Low Diastereoselectivity in [2+2] Photocycloaddition Cause1 Unfavorable Substrate Conformation Problem->Cause1 Solution1a Optimize Solvent Polarity (e.g., non-polar solvents) Cause1->Solution1a Solution1b Lower Reaction Temperature Cause1->Solution1b Solution1c Substrate Modification (e.g., bulky protecting groups) Cause1->Solution1c

preventing oxidation of deoxymiroestrol to miroestrol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxymiroestrol and miroestrol (B191886) from Pueraria candollei. The information provided aims to address common challenges encountered during extraction, particularly the prevention of this compound oxidation into miroestrol.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and miroestrol?

A1: this compound is considered the primary bioactive phytoestrogen in Pueraria candollei. Miroestrol is now widely understood to be an oxidation artifact of this compound.[1][2][3][4][5] This oxidation can occur readily when this compound is exposed to air, particularly during the extraction and purification processes.[1][2][3]

Q2: Why is it crucial to prevent the oxidation of this compound to miroestrol?

A2: Preventing oxidation is essential for the accurate quantification of this compound and for isolating this potent compound for further research. Since this compound is the more active compound, its degradation leads to an underestimation of the extract's biological potency and can affect the consistency and reliability of experimental results.

Q3: What are the main factors that promote the oxidation of this compound?

A3: The primary factors that contribute to the oxidation of this compound are:

  • Presence of Oxygen: Direct exposure to air facilitates the oxidation process.[1][2][3]

  • High Temperatures: Elevated temperatures can accelerate the rate of oxidation. The degradation of chromenes, including this compound, in P. candollei extracts has been shown to be sensitive to high temperatures.

  • Extreme pH Conditions: this compound is sensitive to strongly acidic or alkaline solutions, which can promote its degradation.

  • Enzymatic Activity: The presence of oxidative enzymes, such as polyphenol oxidases, in the plant material can lead to rapid degradation upon cell lysis during extraction.

Q4: What are the recommended storage conditions for crude extracts of Pueraria candollei?

A4: For long-term stability, it is recommended to store the crude extract in a solid, dry form at low temperatures. Studies have shown that the solid crude extract is stable when stored at -20°C or 4°C for up to 360 days. In solution, a chromene standard in ethanol (B145695) was found to be stable for 360 days at 25°C. However, this compound in a gel formulation showed significant degradation after 30 days, even at 5°C, highlighting the importance of the storage matrix.

Troubleshooting Guides

Issue 1: High levels of miroestrol and low levels of this compound in the extract.

This is a common issue indicating that significant oxidation has occurred during the extraction process.

Potential Cause Troubleshooting Action
Exposure to Oxygen - Work under an inert atmosphere: Purge all solvents and the extraction vessel with an inert gas such as nitrogen or argon before and during the extraction process. - Use deoxygenated solvents: Boil and cool solvents under an inert gas to remove dissolved oxygen.
High Extraction Temperature - Perform extraction at low to moderate temperatures: Aim for a temperature range of 20-40°C. Avoid heating the extraction mixture above 40°C. - Use a refrigerated centrifuge: If centrifugation is required, ensure the centrifuge is pre-cooled to maintain a low temperature.
Inappropriate pH of Extraction Solvent - Maintain a slightly acidic pH: Adjust the pH of your extraction solvent to a range of 4-6. This can be achieved by adding a small amount of a weak acid like acetic acid. - Avoid strongly acidic or alkaline conditions: These conditions have been shown to degrade chromenes.
Enzymatic Oxidation - Flash-freeze the plant material: Immediately after harvesting, freeze the plant material in liquid nitrogen to deactivate oxidative enzymes. - Add an enzyme inhibitor: Consider adding a chelating agent like EDTA to the extraction buffer to inhibit metalloenzymes like polyphenol oxidase.
Prolonged Extraction Time - Minimize the extraction duration: Opt for more efficient extraction methods like sonication or microwave-assisted extraction to reduce the overall processing time.
Issue 2: Inconsistent ratios of this compound to miroestrol between batches.

This variability can compromise the reproducibility of your experiments.

Potential Cause Troubleshooting Action
Inconsistent Extraction Protocol - Standardize all extraction parameters: Ensure that the solvent-to-solid ratio, extraction time, temperature, and pH are kept consistent for every extraction. - Document every step: Maintain a detailed log of all extraction parameters for each batch to identify any deviations.
Variability in Plant Material - Homogenize the plant material: Grind and thoroughly mix the dried plant material to ensure a uniform starting sample for each extraction. - Use plant material of the same age and from the same source: The phytochemical profile of Pueraria candollei can vary with the age of the plant and growing conditions.
Inconsistent Post-Extraction Handling - Process the extract immediately: After extraction, filter and either analyze the extract immediately or store it under appropriate conditions (see Q4 in FAQs). - Use a consistent drying method: If preparing a solid extract, use a standardized method such as lyophilization or vacuum drying at a low temperature.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimal Oxidation

This protocol incorporates measures to minimize the oxidation of this compound.

Materials:

  • Dried and powdered Pueraria candollei tuberous root

  • 95% Ethanol (deoxygenated)

  • Ascorbic acid

  • Nitrogen or Argon gas

  • Sonicator bath

  • Refrigerated centrifuge

  • Rotary evaporator with a water bath

Procedure:

  • Preparation of Extraction Solvent: Prepare a solution of 95% ethanol containing 0.1% (w/v) ascorbic acid. Deoxygenate the solvent by bubbling nitrogen or argon gas through it for 15-20 minutes.

  • Extraction under Inert Atmosphere: Weigh 10 g of the powdered plant material and place it in an Erlenmeyer flask. Add 100 mL of the deoxygenated extraction solvent. Flush the headspace of the flask with nitrogen or argon gas and seal it.

  • Sonication: Place the sealed flask in a sonicator bath and sonicate for 30 minutes at a controlled temperature of 25-30°C.

  • Centrifugation: Transfer the mixture to centrifuge tubes, ensuring to flush the tubes with inert gas before sealing. Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Filtration and Concentration: Decant the supernatant and filter it through a 0.45 µm filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Storage: For immediate analysis, dissolve the residue in a known volume of deoxygenated ethanol. For long-term storage, dry the extract completely under vacuum and store the solid residue at -20°C under an inert atmosphere.

Visualizations

Oxidation of this compound to Miroestrol

oxidation_pathway This compound This compound Miroestrol Miroestrol (Oxidation Product) This compound->Miroestrol Oxidation Oxygen Aerial Oxygen

Caption: Chemical transformation of this compound to miroestrol.

Workflow for Preventing this compound Oxidation

extraction_workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_final Final Product PlantMaterial Dried P. candollei Extraction Low-Temperature Extraction (Inert Atmosphere) PlantMaterial->Extraction Solvent Deoxygenated Solvent (+ Antioxidant) Solvent->Extraction Centrifugation Refrigerated Centrifugation Extraction->Centrifugation Concentration Low-Temperature Concentration Centrifugation->Concentration FinalExtract High this compound Extract Concentration->FinalExtract

Caption: Optimized workflow for this compound extraction.

References

Technical Support Center: Optimizing Elicitor Concentrations for Enhanced Deoxymiroestrol Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing elicitor concentrations to enhance deoxymiroestrol yield in Pueraria candollei cell and hairy root cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective elicitors for enhancing this compound production in Pueraria candollei cultures?

A1: Based on current research, the most effective elicitors for enhancing this compound and isoflavonoid (B1168493) production in Pueraria candollei cultures are methyl jasmonate (MJ), yeast extract (YE), and chitosan (B1678972) (CHI).[1][2] Methyl jasmonate has been observed to yield the highest induction of this compound accumulation.[1][2]

Q2: What are the typical concentration ranges for these elicitors?

A2: The optimal concentration can vary depending on the specific culture conditions. However, effective concentration ranges from published studies are:

  • Methyl Jasmonate (MJ): 50 µM to 200 µM[3][4]

  • Yeast Extract (YE): 0.5 mg/L to 2 mg/L for cell suspension cultures.[5]

  • Chitosan (CHI): Around 200 mg/L has been shown to be effective in hairy root cultures for this compound enhancement.[4][5]

Q3: When is the best time to apply the elicitor to my cultures?

A3: Elicitors are typically added to the culture medium during the late logarithmic or early stationary phase of cell growth. At this stage, the biomass is well-established, and the cells are more responsive to elicitation for secondary metabolite production.

Q4: How should I prepare the stock solutions for the elicitors?

A4:

  • Methyl Jasmonate (MJ): Prepare a stock solution by dissolving it in a small amount of ethanol (B145695) (90-95%) and then diluting it with sterile distilled water to the final stock concentration. The stock solution should be filter-sterilized before adding to the culture medium.[2]

  • Yeast Extract (YE): Prepare a stock solution by dissolving yeast extract powder in distilled water. This solution should be autoclaved for sterilization.

  • Chitosan (CHI): Chitosan is typically dissolved in a weak acidic solution, such as 1% (v/v) acetic acid, with gentle heating and stirring. The pH can then be adjusted. The solution should be filter-sterilized.

Q5: What analytical methods are used to quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of this compound and other isoflavonoids.[3][6][7] Enzyme-Linked Immunosorbent Assay (ELISA) has also been developed for sensitive and specific detection of this compound.[6][8]

Troubleshooting Guides

Issue 1: Low this compound Yield After Elicitation
Possible Cause Troubleshooting Step
Suboptimal Elicitor Concentration Perform a dose-response experiment with a range of elicitor concentrations to determine the optimal level for your specific cell line and culture conditions.
Incorrect Timing of Elicitation Test the application of the elicitor at different growth phases (e.g., mid-log, late-log, early stationary) to identify the most responsive stage for your cultures.
Inadequate Culture Conditions Optimize other culture parameters such as medium composition, pH, temperature, and light, as these can influence the elicitation response.
Cell Line Variation The metabolic capacity of cell lines can vary. It may be necessary to screen different cell or hairy root lines for their potential to produce high levels of this compound.
Degradation of this compound This compound can be unstable. Ensure proper storage of samples (e.g., at -20°C or -80°C in the dark) and minimize the time between extraction and analysis.
Issue 2: Poor Growth of Cell or Hairy Root Cultures
Possible Cause Troubleshooting Step
Contamination (Bacterial or Fungal) Immediately discard contaminated cultures. Review and reinforce aseptic techniques. Consider using antibiotics or fungicides in the initial stages of culture establishment if contamination is persistent.
Nutrient Depletion Ensure the culture medium is appropriate for Pueraria candollei. Subculture to fresh medium at regular intervals to replenish nutrients.
Inappropriate Phytohormone Balance For cell suspension cultures, optimize the concentrations of auxins and cytokinins in the growth medium. Hairy root cultures are typically hormone-autotrophic but may benefit from specific basal media formulations.
Hyperhydricity (Vitrification) This physiological disorder can lead to glassy, water-soaked tissues.[8] Reduce the humidity in the culture vessel, increase the gelling agent concentration in solid media, or ensure proper aeration in liquid cultures.
Accumulation of Toxic Byproducts Subculture more frequently or use a larger volume of fresh medium to dilute toxic metabolites produced by the cells.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variability in Elicitor Preparation Prepare a large batch of elicitor stock solution to be used across multiple experiments to ensure consistency.
Inconsistent Culture Age at Elicitation Standardize the age and growth stage of the cultures at the time of elicitor addition.
Inhomogeneous Cell Suspension Ensure the cell suspension is well-mixed before subculturing and elicitation to maintain a uniform cell density.
Extraction and Analytical Variability Standardize the extraction protocol and ensure the analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision.

Data on Elicitor Concentration and this compound Yield

ElicitorPlant SystemConcentrationThis compound Yield (µg/g DW)Fold Increase (approx.)Reference
Methyl Jasmonate Hairy Roots50 µM113 ± 11.41.5x[3][4]
Hairy Roots100 µM--[3][4]
Hairy Roots200 µM245 ± 12.03.2x[3][4]
Cell Suspension0.5 mg/L1912.0x[5]
Chitosan Hairy Roots200 mg/L1111.4x[5]
Cellulase Cell Suspension--2.5x[9]

Note: The control (unelected) hairy roots produced approximately 77.9 µg/g DW of this compound. The control for the cell suspension was approximately 95.5 µg/g DW.

Experimental Protocols

Protocol 1: Establishment of Pueraria candollei Hairy Root Cultures
  • Explant Preparation: Sterilize seeds of Pueraria candollei using 10% sodium hypochlorite (B82951) for 15-20 minutes, followed by three rinses with sterile distilled water. Germinate the seeds on a hormone-free Murashige and Skoog (MS) medium.

  • Infection: Use young stems from the in vitro grown plantlets as explants. Infect the explants with a culture of Agrobacterium rhizogenes (e.g., strain ATCC15834).

  • Co-cultivation: Co-cultivate the infected explants on MS medium for 48 hours in the dark.

  • Induction and Selection: Transfer the explants to a solid half-strength MS medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria.

  • Maintenance: Subculture the emerging hairy roots onto fresh, hormone-free, half-strength MS liquid medium every 2-3 weeks.

Protocol 2: Elicitation of Hairy Root Cultures
  • Culture Growth: Grow the hairy roots in a liquid medium until they reach the desired growth phase (e.g., late logarithmic phase).

  • Elicitor Addition: Add the filter-sterilized elicitor (e.g., methyl jasmonate, chitosan) to the culture medium at the desired final concentration.

  • Incubation: Continue the incubation of the hairy root cultures for a specific period (e.g., 1-6 days) to allow for the induction of this compound biosynthesis.

  • Harvesting: Harvest the hairy roots by filtration, wash them with distilled water, and then freeze-dry or oven-dry them at a low temperature (e.g., 50°C) to a constant weight.

Protocol 3: Extraction and Quantification of this compound
  • Extraction: Grind the dried hairy root biomass to a fine powder. Extract the powder with a suitable solvent, such as methanol (B129727) or ethanol, using methods like sonication or maceration.

  • Filtration and Concentration: Filter the extract to remove solid debris and then concentrate the filtrate under reduced pressure.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at a specific wavelength (e.g., 214 nm).

    • Quantification: Prepare a standard curve using a pure this compound standard to quantify the concentration in the samples.

Visualizations

Experimental_Workflow cluster_culture Culture Establishment cluster_elicitation Elicitation cluster_analysis Analysis start Start: Pueraria candollei seeds/explants sterilization Surface Sterilization start->sterilization infection Infection with Agrobacterium rhizogenes (for hairy roots) sterilization->infection Optional establishment Establishment of Cell Suspension or Hairy Root Culture sterilization->establishment infection->establishment growth Culture Growth to Optimal Phase establishment->growth add_elicitor Add Elicitor (MJ, YE, CHI) growth->add_elicitor incubation Incubation add_elicitor->incubation harvest Harvest Biomass incubation->harvest extraction Extraction of this compound harvest->extraction quantification HPLC/ELISA Quantification extraction->quantification end End: this compound Yield Data quantification->end

Caption: Experimental workflow for enhancing this compound yield.

Signaling_Pathway cluster_elicitor Elicitor Perception cluster_signaling Signal Transduction Cascade cluster_response Cellular Response elicitor Elicitor (Methyl Jasmonate, Chitosan, Yeast Extract) receptor Cell Surface/Intracellular Receptors elicitor->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros ca2 Calcium Ion Influx (Ca2+) receptor->ca2 mapk MAP Kinase Cascade ros->mapk ca2->mapk tf Activation of Transcription Factors mapk->tf gene_expression Upregulation of Biosynthesis Genes (e.g., PAL, CHS, IFS) tf->gene_expression enzyme_synthesis Synthesis of Biosynthetic Enzymes gene_expression->enzyme_synthesis This compound Enhanced this compound Biosynthesis enzyme_synthesis->this compound

Caption: Generalized signaling pathway for elicitor-induced this compound biosynthesis.

References

minimizing cytotoxicity of deoxymiroestrol in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxymiroestrol in primary cell cultures. The focus is on minimizing cytotoxicity to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent phytoestrogen, a plant-derived compound that mimics the biological activity of estrogen.[1] It is isolated from the Thai herb Pueraria candollei var. mirifica.[2][3] Its primary mechanism of action is through binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[4][5] This interaction modulates the transcription of estrogen-responsive genes, influencing various cellular processes.[4][5]

Q2: How stable is this compound in cell culture conditions?

A2: this compound is susceptible to degradation. It can readily oxidize when exposed to air, converting into miroestrol (B191886), which may affect the interpretation of experimental results.[1][6] Furthermore, its stability in cell culture media can be influenced by factors such as pH, temperature (37°C), light exposure, and the presence of dissolved oxygen and media components.[7] Long-term storage studies have shown that the percentage of this compound can decrease significantly after 30 days, regardless of storage conditions.[8] It is recommended to prepare fresh solutions for each experiment and protect them from light.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is sparingly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[9][10] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of, for example, 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical effective concentration range for this compound?

A4: The effective concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. As a potent phytoestrogen, it can elicit responses at nanomolar to low micromolar concentrations. Phytoestrogens often exhibit a biphasic or hormetic dose-response, where low concentrations stimulate cellular processes, while high concentrations can be inhibitory or cytotoxic. Therefore, it is crucial to perform a dose-response experiment for each primary cell type to determine the optimal, non-toxic concentration range for your specific assay.

Troubleshooting Guide: Minimizing Cytotoxicity

Q5: I'm observing high levels of cell death (detachment, apoptosis) in my primary cell cultures after treatment with this compound. What are the potential causes?

A5: High cytotoxicity is a common issue when working with potent bioactive compounds. The most likely causes are:

  • Concentration is too high: Primary cells can be sensitive to the strong estrogenic effects of this compound. Concentrations that are optimal in cancer cell lines may be toxic to primary cells.

  • Estrogen receptor overstimulation: Prolonged or excessive activation of estrogen receptors can trigger apoptotic pathways in some cell types.[5]

  • Solvent toxicity: If the final concentration of the solvent (e.g., DMSO) in the culture medium is too high, it can cause cell death.

  • Compound degradation: Degradation products of this compound may have unexpected cytotoxic effects.[7]

Q6: How can I determine the optimal, non-toxic concentration of this compound for my primary cells?

A6: The most effective way to minimize cytotoxicity is to perform a dose-response experiment. This will allow you to identify a concentration range that elicits the desired biological effect without causing significant cell death. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q7: My vehicle control (DMSO) is also showing some cytotoxicity. What should I do?

A7: If your vehicle control is causing cell death, it is important to optimize this aspect of your experimental design.

  • Lower the DMSO concentration: Ensure the final concentration of DMSO in your culture medium is at the lowest possible level that still allows for complete solubilization of the this compound (ideally ≤ 0.1%).

  • Test different solvents: While DMSO is common, other solvents could be tested for compatibility with your primary cells.

  • Run a solvent toxicity curve: Treat your cells with a range of DMSO concentrations to determine the maximum tolerated concentration for your specific cell type.

Q8: My results are inconsistent between experiments. What could be causing this variability?

A8: Inconsistent results can often be traced back to issues with compound stability or experimental procedure.[7]

  • Prepare fresh working solutions: Due to the potential for degradation, always prepare fresh dilutions of this compound from your frozen stock for each experiment.

  • Standardize cell seeding and handling: Ensure that you are using a consistent cell seeding density and that your primary cells are in a healthy, exponential growth phase.[1]

  • Protect from light: Handle this compound solutions in a way that minimizes light exposure to prevent photochemical degradation.

Data Presentation

Table 1: Relative Estrogenic Potency of this compound and Other Phytoestrogens in MCF-7 Cells

PhytoestrogenMolar Excess for 50% Inhibition of [3H]oestradiol Binding (IC50)
Coumestrol35x
8-Prenylnaringenin45x
This compound 50x
Miroestrol260x
Genistein1000x
Equol4000x
Data adapted from a comparative study on MCF-7 human breast cancer cells.[5]

Table 2: Example Data Layout for a Dose-Response Experiment to Determine Optimal this compound Concentration

Treatment GroupConcentrationCell Viability (%) (Mean ± SD)Observations (e.g., Morphology)
Untreated Control0100 ± 5Normal, healthy morphology
Vehicle Control0.1% DMSO98 ± 6Normal, healthy morphology
This compound0.1 nM
This compound1 nM
This compound10 nM
This compound100 nM
This compound1 µM
This compound10 µM
This compound100 µM
Positive Control(e.g., Staurosporine)
This table should be populated with your experimental data.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Concentration of this compound

  • Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal seeding density. Allow the cells to adhere and recover for 24 hours.

  • Prepare Serial Dilutions: Prepare a series of this compound concentrations in your complete cell culture medium. A common approach is to use a logarithmic dilution series (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Controls: Include the following controls on each plate:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent to ensure the viability assay is working correctly.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay, such as the MTT or LDH assay, to determine the percentage of viable cells in each well.

  • Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration. The optimal concentration range will be where the desired biological effect is observed without a significant decrease in cell viability.

Protocol 2: MTT Cell Viability Assay

  • Perform Dose-Response Experiment: Follow steps 1-5 of Protocol 1.

  • Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Add MTT: Add 10 µL of the MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan (B1609692): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the absorbance of treated wells as a percentage of the vehicle control wells to determine cell viability.

Protocol 3: LDH Cytotoxicity Assay

  • Perform Dose-Response Experiment: Follow steps 1-5 of Protocol 1.

  • Collect Supernatant: Carefully collect a portion of the cell culture supernatant from each well.

  • Use Commercial Kit: Follow the manufacturer's instructions for a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance.

  • Controls: Include a positive control for maximum LDH release (cells lysed with a detergent provided in the kit).

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity according to the kit's instructions, which compares the LDH release from treated cells to that of the positive and negative controls.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Complex This compound-ER Complex ERE Estrogen Response Element (ERE) Complex->ERE Translocates & Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Proliferation, Differentiation, Apoptosis Transcription->Response Leads to

Caption: Simplified signaling pathway of this compound via estrogen receptors.

Experimental_Workflow start Start: Primary Cells seed Seed Cells in 96-well Plate start->seed prepare Prepare this compound Serial Dilutions & Controls seed->prepare treat Treat Cells prepare->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT or LDH) incubate->assay analyze Analyze Data: Plot Viability vs. Concentration assay->analyze determine Determine Optimal Non-Toxic Concentration Range analyze->determine end Proceed with Main Experiment determine->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start High Cytotoxicity Observed? vehicle_check Is Vehicle Control (DMSO) Toxic? start->vehicle_check Yes dose_check Performed Dose- Response Exp.? vehicle_check->dose_check No sol_A1 Action: Lower DMSO concentration (≤0.1%) vehicle_check->sol_A1 Yes sol_B1 Action: Perform dose-response to find optimal range dose_check->sol_B1 No sol_C1 Action: Select lower concentration from dose-response curve dose_check->sol_C1 Yes sol_A2 Action: Run DMSO toxicity curve sol_A1->sol_A2 end Problem Resolved sol_A2->end sol_B1->end sol_C2 Action: Check for compound degradation (use fresh stock) sol_C1->sol_C2 sol_C2->end

References

troubleshooting inconsistent results in deoxymiroestrol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxymiroestrol bioassays. Inconsistent results can be a significant challenge, and this resource aims to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to provide clear and direct solutions to potential problems.

Inconsistent Results in Cell-Based Assays (e.g., MCF-7 Proliferation, Reporter Gene Assays)

Question 1: My results are highly variable between experiments and even between replicates within the same experiment. What are the likely causes?

Answer: High variability in this compound bioassays is a common issue, often stemming from the inherent instability of the compound. Here are the primary factors to investigate:

  • This compound Instability: this compound is prone to oxidation, readily converting to miroestrol (B191886) and other degradation products.[1][2] This degradation can be accelerated by exposure to air, light, and elevated temperatures. The actual concentration of active this compound in your assay may be lower than intended and can vary between wells and experiments.

    • Troubleshooting Steps:

      • Stock Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C and protect from light.

      • Working Solutions: Prepare working solutions immediately before adding them to your cell cultures.

      • Incubation Time: Consider the duration of your assay. For longer incubation periods (e.g., 48-72 hours), the concentration of this compound may significantly decrease. Shorter-term assays may yield more consistent results.

      • Quality Control: If possible, use HPLC to verify the concentration and purity of your this compound stock solution.

  • Cell Culture Conditions: Inconsistencies in cell handling and culture conditions can lead to variable responses.

    • Troubleshooting Steps:

      • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.

      • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

      • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may interfere with the assay. Use charcoal-stripped FBS to minimize this interference and test new batches of serum before use in critical experiments.

      • Phenol (B47542) Red: Phenol red, a common pH indicator in cell culture media, is a weak estrogen mimic and can interfere with estrogenic assays. Use phenol red-free media for your experiments.

  • Pipetting and Plate Handling: Even minor variations in technique can introduce significant error.

    • Troubleshooting Steps:

      • Pipette Calibration: Regularly calibrate your pipettes.

      • Consistent Technique: Use a consistent pipetting technique for all wells, including pre-wetting the pipette tip and consistent dispensing speed.

      • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in reagent concentration. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.

Question 2: I am not observing the expected estrogenic effect of this compound, even at high concentrations. What could be the reason?

Answer: A lack of a dose-dependent response can be due to several factors:

  • Compound Degradation: As mentioned above, this compound may have degraded before or during the experiment.

  • Cell Line Responsiveness: The estrogen receptor (ER) status and responsiveness of your cell line are critical.

    • Troubleshooting Steps:

      • ER Expression: Confirm the expression of ERα and/or ERβ in your cell line (e.g., MCF-7 cells are ERα positive).

      • Positive Control: Always include a potent estrogen, such as 17β-estradiol, as a positive control to ensure the cells are responding as expected.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound at the concentrations tested.

    • Troubleshooting Steps:

      • Assay Type: Reporter gene assays (e.g., ERE-luciferase) are often more sensitive than cell proliferation assays.

      • Concentration Range: Test a wider range of this compound concentrations.

Inconsistent Results in Immunoassays (ELISA)

Question 3: My ELISA results for this compound show high variability and poor reproducibility. How can I improve my assay?

Answer: Inconsistent ELISA results can often be traced back to procedural inconsistencies.

  • Washing Steps: Inadequate or inconsistent washing is a major source of variability.

    • Troubleshooting Steps:

      • Ensure all wells are completely filled and emptied during each wash step.

      • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

  • Incubation Times and Temperatures: Deviations from the protocol can significantly impact results.

    • Troubleshooting Steps:

      • Adhere strictly to the recommended incubation times and temperatures.

      • Avoid stacking plates during incubation to ensure uniform temperature distribution.

  • Reagent Handling: Proper preparation and handling of reagents are crucial.

    • Troubleshooting Steps:

      • Allow all reagents to reach room temperature before use.

      • Ensure all reagents are thoroughly mixed before use.

      • Use fresh pipette tips for each reagent and sample to avoid cross-contamination.

  • Standard Curve: A poor standard curve will lead to inaccurate sample quantification.

    • Troubleshooting Steps:

      • Carefully prepare serial dilutions of the standard.

      • Run standards in duplicate or triplicate.

Data Presentation

The following tables summarize key quantitative data for this compound bioassays.

Table 1: this compound ELISA Performance Characteristics

ParameterValueReference
Detection Range31.25–1,000 ng/mL[3]
Limit of Detection (LOD)30.80 ng/mL[3]
Intra-assay Precision (%RSD)1.48%–7.11%[3]
Inter-assay Precision (%RSD)0.58%–9.31%[3]
Recovery99.77%–101.61%[3]

Table 2: Relative Binding Affinity of this compound to Estrogen Receptor

CompoundRelative Binding Affinity (Estradiol = 100%)Reference
This compound~2% (50-fold molar excess for 50% inhibition)N/A
Miroestrol~0.38% (260-fold molar excess for 50% inhibition)N/A

Experimental Protocols

MCF-7 Cell Proliferation Assay

This protocol is adapted for assessing the estrogenic activity of this compound.

  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

    • For experiments, switch to phenol red-free DMEM with 5% charcoal-stripped FBS for at least 72 hours to deplete endogenous steroids.

  • Seeding:

    • Trypsinize and resuspend cells in the hormone-free medium.

    • Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound and a positive control (17β-estradiol) in hormone-free medium.

    • Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 6 days, with a medium change at day 3.

  • Quantification of Cell Proliferation (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the log of the concentration and determine the EC50 value.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This is a highly sensitive assay to measure the activation of the estrogen receptor.

  • Cell Culture and Transfection:

    • Use a cell line that is stably or transiently transfected with a plasmid containing an ERE-luciferase reporter construct (e.g., T47D-KBluc cells).

    • Culture cells in phenol red-free medium with charcoal-stripped FBS.

  • Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat cells with serial dilutions of this compound, a positive control (17β-estradiol), and a vehicle control.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate solution.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Calculate the fold induction and determine the EC50 value.

Visualizations

This compound Signaling Pathway

Deoxymiroestrol_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates & Binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Response Protein Synthesis & Estrogenic Effects (e.g., Cell Proliferation) mRNA->Response

Caption: this compound binds to estrogen receptors, leading to gene transcription and estrogenic effects.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow cluster_compound Compound Stability cluster_cells Cell Culture cluster_procedure Assay Procedure Start Inconsistent Results Observed Check_Compound Check this compound Stability Start->Check_Compound Check_Cells Evaluate Cell Culture Conditions Start->Check_Cells Check_Procedure Review Assay Procedure Start->Check_Procedure Fresh_Stock Prepare Fresh Stock Solution Check_Compound->Fresh_Stock Minimize_Exposure Minimize Light/Air Exposure Check_Compound->Minimize_Exposure Passage Use Low Passage Cells Check_Cells->Passage Serum Use Charcoal-Stripped Serum Check_Cells->Serum Phenol_Red Use Phenol Red-Free Media Check_Cells->Phenol_Red Pipetting Verify Pipetting Technique Check_Procedure->Pipetting Controls Check Positive/Negative Controls Check_Procedure->Controls Edge_Effect Mitigate Edge Effects Check_Procedure->Edge_Effect End Consistent Results Fresh_Stock->End Minimize_Exposure->End Passage->End Serum->End Phenol_Red->End Pipetting->End Controls->End Edge_Effect->End

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

References

Technical Support Center: Deoxymiroestrol Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deoxymiroestrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the stability of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound is sensitive to several environmental factors. The primary factors that can lead to its degradation are:

  • pH: this compound is unstable in strongly acidic and alkaline solutions.

  • Temperature: High temperatures can accelerate the degradation of this compound.

  • Oxidation: this compound can be easily oxidized, especially in the presence of air. This aerial oxidation can convert this compound into miroestrol (B191886) and isomiroestrol. In fact, it has been suggested that miroestrol may be an artifact of this compound's degradation during extraction and isolation processes.

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of this compound.

Q2: What are the main degradation products of this compound?

A2: The primary degradation products of this compound are miroestrol and isomiroestrol. This degradation can occur through aerial oxidation.

Q3: What is the recommended solvent for storing this compound stock solutions?

A3: For short-term storage, ethanol (B145695) is a suitable solvent. A standard solution of this compound in ethanol has been shown to be stable for up to 360 days when stored at 25°C. For long-term storage, it is recommended to store this compound in its solid, crude extract form at low temperatures (-20°C or 4°C), where it has been found to be stable for at least 360 days.

Q4: How stable is this compound in aqueous and non-aqueous gel formulations?

A4: In an accelerated stability study using heating-cooling cycles, no significant difference was found in the remaining percentages of this compound in aqueous and non-aqueous based gels. However, in a long-term stability study, the percentage of this compound in a hydroalcoholic gel decreased significantly after 30 days of storage, regardless of the storage conditions (5 ± 3°C and 30 ± 2°C with 75 ± 5% relative humidity).[1]

Q5: What is the solubility of this compound in common solvents?

A5: this compound generally has low solubility in oils. Its solubility in water has been reported to be 48.3 ± 3.2 µg/mL.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Issue 1: Peak Tailing in HPLC Chromatograms

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with this compound, causing peak tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl). Adding a competitive base (e.g., triethylamine) to the mobile phase can also help to mask the silanol groups.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like this compound, a lower pH (e.g., using 0.1% formic acid) is generally recommended to ensure it is in a single, non-ionized form.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Poor Resolution Between this compound and its Degradation Products

Possible Causes and Solutions:

  • Inadequate Mobile Phase Composition: The mobile phase may not have the optimal polarity to separate the closely related structures of this compound, miroestrol, and isomiroestrol.

    • Solution: Optimize the mobile phase gradient. A slower, shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.

  • Incorrect Column Chemistry: The stationary phase may not be suitable for resolving these compounds.

    • Solution: Screen different column chemistries. A phenyl or a polar-embedded phase column might provide better separation than a standard C18 column.

  • Suboptimal Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of separation.

    • Solution: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.

Issue 3: Inconsistent Peak Areas and Retention Times

Possible Causes and Solutions:

  • Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase, such as inaccurate pH adjustment or incomplete degassing, can lead to variability.

    • Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Use a calibrated pH meter for accurate pH adjustments.

  • System Leaks: Leaks in the HPLC system can cause fluctuations in pressure and flow rate, leading to inconsistent results.

    • Solution: Perform a system leak test. Check all fittings and connections for any signs of leakage.

  • Injector Problems: Issues with the autosampler, such as air bubbles in the syringe or a partially blocked needle, can result in variable injection volumes.

    • Solution: Purge the injector to remove any air bubbles. Clean the injector needle and seat.

Data Presentation

The following table summarizes the stability of this compound under various conditions as reported in the literature. Note: Specific quantitative data from a comprehensive forced degradation study on this compound is limited in the public domain. The information below is compiled from available sources and may be qualitative in nature.

ConditionSolvent/MatrixTemperatureDurationRemaining this compound (%)Reference
Storage Ethanol25°C360 daysStableGeneral literature
Solid Crude Extract-20°C or 4°C360 daysStableGeneral literature
Hydroalcoholic Gel5 ± 3°C30 daysSignificant Decrease[1]
Hydroalcoholic Gel30 ± 2°C, 75 ± 5% RH30 daysSignificant Decrease[1]
Degradation Strongly Acidic SolutionNot SpecifiedNot SpecifiedUnstableGeneral literature
Strongly Alkaline SolutionNot SpecifiedNot SpecifiedUnstableGeneral literature
Aerial OxidationRoom TemperatureNot SpecifiedConverts to Miroestrol and IsomiroestrolGeneral literature

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). An end-capped column is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol (B129727) or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before injection.

  • Alkaline Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

4. Method Validation:

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_results Results start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress extract Solvent Extraction start->extract stress->extract filter Filtration (0.45 µm) extract->filter hplc Stability-Indicating HPLC Method filter->hplc pda PDA Detection hplc->pda data Data Acquisition and Processing pda->data specificity Specificity data->specificity linearity Linearity & Range data->linearity accuracy Accuracy data->accuracy precision Precision data->precision robustness Robustness data->robustness quant Quantification of this compound and Degradation Products specificity->quant linearity->quant accuracy->quant precision->quant robustness->quant report Stability Report quant->report

Caption: Workflow for a forced degradation study of this compound using HPLC.

degradation_pathway This compound This compound Miroestrol Miroestrol This compound->Miroestrol Aerial Oxidation Isomiroestrol Isomiroestrol This compound->Isomiroestrol Aerial Oxidation

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Overcoming Low Yield in Deoxymiroestrol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for deoxymiroestrol purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for improving the yield and purity of this compound from its natural source, Pueraria candollei var. mirifica.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for issues encountered during the extraction and purification of this compound.

Extraction & Initial Processing

Question: My initial crude extract has a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields of this compound in the crude extract can be attributed to several factors:

  • Low Natural Abundance: this compound is present in trace amounts in Pueraria mirifica roots.[1][2][3][4] The concentration can vary depending on the plant's age, geographical source, and harvesting time.

  • Inefficient Extraction Solvent: The choice of solvent is critical for maximizing the extraction of this compound. While highly polar solvents may give a large total extract weight, a solvent of intermediate polarity is often more effective for selectively extracting this compound and related phytoestrogens. Ethyl acetate (B1210297) has been shown to be effective in enriching for phenolic and flavonoid compounds, including this compound.[5]

  • Degradation During Extraction: this compound is a sensitive molecule prone to degradation. Prolonged extraction times, high temperatures, and exposure to light can lead to its degradation. Consider using shorter extraction periods and protecting the extraction setup from light.

  • Oxidation: this compound can readily oxidize to miroestrol (B191886), which may be an artifact of the isolation process.[6][7][8][9] Minimizing exposure to air, for example by working under an inert atmosphere (e.g., nitrogen or argon), can help reduce this conversion.

Troubleshooting Tips:

  • Optimize Solvent Selection: Perform small-scale pilot extractions with a range of solvents (e.g., hexane (B92381), ethyl acetate, ethanol (B145695), methanol) to determine the optimal solvent for your specific plant material.

  • Control Extraction Conditions: Use moderate temperatures (e.g., room temperature or slightly elevated) and shorter extraction times. Employ methods like sonication to enhance extraction efficiency without excessive heat.

  • Protect from Degradation: Wrap extraction vessels in aluminum foil to prevent photodegradation. After extraction, store the crude extract at low temperatures (-20°C) and under an inert atmosphere if possible.

Column Chromatography Purification

Question: I am having difficulty separating this compound from other compounds using silica (B1680970) gel column chromatography. What can I do?

Answer:

Co-elution with other closely related phytoestrogens and impurities is a common challenge in the purification of this compound. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: The key to good separation is finding the right solvent system. Use thin-layer chromatography (TLC) to screen different solvent mixtures. A good starting point for silica gel chromatography of phytoestrogens is a non-polar solvent like hexane or chloroform, with increasing amounts of a more polar solvent like ethyl acetate or methanol. Aim for an Rf value of 0.2-0.3 for this compound on TLC for optimal separation on a column.

  • Gradient Elution: A stepwise or linear gradient of increasing polarity is often more effective than isocratic elution for separating complex mixtures. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute this compound and then more polar compounds.

  • Column Packing: A poorly packed column will result in band broadening and poor separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles.

  • Sample Loading: Load the sample in a minimal volume of the initial mobile phase to ensure a narrow starting band. If the sample is not very soluble in the initial mobile phase, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.

Troubleshooting Tips:

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Spots Incorrect mobile phase polarity.Systematically test different solvent combinations and ratios using TLC.
Column overloading.Reduce the amount of crude extract loaded onto the column. A general guideline is a silica gel to crude extract ratio of 50:1 to 100:1 by weight.
Streaking or Tailing of Spots Sample is too concentrated when loaded.Dissolve the sample in a slightly larger volume of solvent before loading.
Interactions between the compound and the silica gel.Add a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to improve peak shape.
Compound is Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may have degraded on the silica.This compound can be sensitive to the acidic nature of silica gel. Consider using neutral or deactivated silica gel.
Crystallization

Question: I have a purified fraction of this compound, but I am unable to crystallize it. What can I try?

Answer:

Crystallization can be challenging, especially with small amounts of material. If direct crystallization from a single solvent is unsuccessful, try the following techniques:

  • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent should be miscible with the good solvent. Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystal growth.

  • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent in a narrow tube or vial. The two solvents should be miscible. Slow diffusion at the interface can induce crystallization.

  • Scratching: Gently scratching the inside of the glass container with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.

  • Seeding: If you have a few crystals from a previous attempt, adding a single, well-formed crystal to a saturated solution can induce further crystallization.

Troubleshooting Tips:

  • Purity is Key: Crystallization is often hindered by the presence of impurities. You may need to perform an additional purification step before attempting crystallization again.

  • Solvent Selection: Experiment with a variety of solvent/anti-solvent combinations. Good solvents are those in which your compound is readily soluble, while poor solvents are those in which it is sparingly soluble.

  • Patience is a Virtue: Crystallization can be a slow process, sometimes taking days or even weeks.

Data Presentation

Table 1: Purification Yield of this compound using Immunoaffinity Chromatography
Purification MethodStarting MaterialAmount of ResinYield of this compoundReference
Immunoaffinity Column (IAC) with anti-MD FabP. mirifica root extract2 mL2.24 µg[1][2][3][4]
Table 2: Analytical Detection Limits for this compound
Analytical MethodLimit of Detection (LOD)Reference
High-Performance Liquid Chromatography with UV detection (HPLC-UV)780 ng/mL[10]
Enzyme-Linked Immunosorbent Assay (ELISA) with Fab antibody30.80 ng/mL[10]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography Purification of this compound

This protocol provides a general guideline for the purification of this compound from a crude Pueraria mirifica extract. Optimization will be required based on the specific composition of your extract.

1. Preparation of the Crude Extract: a. Extract dried and powdered Pueraria mirifica root material with a suitable solvent (e.g., 95% ethanol or ethyl acetate) at room temperature. b. Concentrate the extract under reduced pressure to obtain a crude residue.

2. Selection of the Mobile Phase: a. Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane/methanol). b. Spot the solution onto a silica gel TLC plate. c. Develop the TLC plate in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate mixtures from 9:1 to 1:1, or chloroform:methanol mixtures from 99:1 to 9:1). d. Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). e. The optimal solvent system for column chromatography should give an Rf value of approximately 0.2-0.3 for the spot corresponding to this compound.

3. Packing the Column: a. Select a glass column of appropriate size (a silica gel to crude extract ratio of 50:1 to 100:1 by weight is recommended). b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the initial, least polar mobile phase. e. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. f. Add another layer of sand on top of the silica gel bed. g. Equilibrate the column by running several column volumes of the initial mobile phase through it.

4. Loading the Sample: a. Wet Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette. b. Dry Loading: Dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection: a. Begin eluting the column with the initial mobile phase. b. Collect fractions of a suitable volume. c. If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization. A typical gradient could be a stepwise increase in the percentage of the more polar solvent. d. Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing as before.

6. Isolation of this compound: a. Combine the fractions that contain pure this compound based on TLC analysis. b. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

This compound Purification Workflow

Deoxymiroestrol_Purification_Workflow start Pueraria mirifica (Dried, Powdered Root) extraction Solvent Extraction (e.g., Ethanol or Ethyl Acetate) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify Pure Fractions waste Impure Fractions/Waste tlc_analysis->waste Discard Impure Fractions final_concentration Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound

Caption: A generalized workflow for the purification of this compound.

Estrogenic Signaling Pathway of this compound

Estrogenic_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Complex This compound-ER Complex ER->Complex HSP Heat Shock Proteins HSP->ER Dissociates from Dimerization Dimerization Complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (on DNA) Nuclear_Translocation->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., changes in cell growth, gene expression) Protein_Synthesis->Cellular_Response

Caption: The estrogenic signaling pathway initiated by this compound.

References

Technical Support Center: Optimizing Deoxymiroestrol Dosage to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with deoxymiroestrol. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help optimize experimental design and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent phytoestrogen that primarily acts as an agonist for the estrogen receptors (ERs), particularly Estrogen Receptor Alpha (ERα).[1] Its structural similarity to 17β-estradiol allows it to bind to ERs and trigger downstream estrogenic signaling pathways.

Q2: What are the known off-target effects of this compound?

A2: this compound has been reported to modulate the expression and activity of several non-estrogen receptor targets, including:

  • Hepatic Cytochrome P450 (CYP) Enzymes: It can induce the expression of CYP2B9 and suppress the expression of CYP1A2.[2][3] It may also have inhibitory effects on CYP1A1.[4]

  • Bile Salt Transporters: this compound has been shown to suppress the expression of the bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2) in the liver, which could pose a risk for hepatotoxicity.[5]

  • Sex Hormone Synthesis Pathway: It can suppress the expression of genes involved in sex hormone synthesis, such as 3β-HSD, 17β-HSD1, and CYP17.[6][7]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.

  • Perform thorough dose-response studies: Characterize the concentration-dependent effects on both your primary target and known off-target pathways.

  • Use appropriate controls: Include vehicle controls and, if possible, a well-characterized selective estrogen receptor modulator (SERM) for comparison.

  • Consider the experimental system: The metabolic capacity of your cell line or animal model can influence the manifestation of off-target effects.

Q4: I am observing unexpected anti-estrogenic effects with this compound. What could be the cause?

A4: While this compound is primarily an ER agonist, some phytoestrogens can exhibit antagonistic properties at high concentrations or in specific cellular contexts.[1][8] This could be due to competition with endogenous estrogens or differential recruitment of co-regulators to the estrogen receptor.[2][8] It is also important to rule out experimental artifacts, such as compound precipitation or cytotoxicity at high doses.

Troubleshooting Guides

Issue 1: Inconsistent or No Estrogenic Response
Possible Cause Recommended Solution(s)
Poor Solubility of this compound Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in your assay is low (typically <0.1%) and consistent across all treatments. Visually inspect for precipitation.[9]
Batch-to-Batch Variability Purchase this compound from a reputable supplier with a certificate of analysis. If possible, purchase a single large batch for the entire study. Perform analytical validation (e.g., HPLC) to confirm purity and concentration of new batches.[5][10]
Cell Line Issues Confirm the estrogen receptor status (ERα and ERβ) of your cell line. Use low passage number cells and ensure they are healthy and viable. Culture cells in phenol (B47542) red-free medium, as phenol red is a weak estrogen.[11]
Inactive Compound Verify the storage conditions of your this compound stock. Repeated freeze-thaw cycles can degrade the compound.
Issue 2: Unexpected Cytotoxicity
Possible Cause Recommended Solution(s)
Off-Target Effects High concentrations of this compound may induce cytotoxicity through off-target mechanisms. Lower the concentration and perform a full dose-response curve to determine the cytotoxic concentration 50 (CC50).
Solvent Toxicity Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control at the highest concentration used.
Compound Precipitation At high concentrations, this compound may precipitate out of solution, leading to non-specific cellular stress and death. Check for precipitate under a microscope.
Contamination Test your cell culture for mycoplasma or other contaminants that could be causing cell death.

Data Presentation

Table 1: On-Target Activity of this compound

Parameter Assay Cell Line Value Reference Compound
Relative Binding Affinity (IC50) Competitive Estrogen Receptor BindingMCF-7 cytosol50x molar excess vs. [3H]estradiol17β-Estradiol
EC50 (Reporter Gene Assay) ERE-CAT ReporterMCF-71 x 10-10 M17β-Estradiol (1 x 10-11 M)
EC50 (Cell Proliferation) 7-day proliferation assayMCF-73 x 10-11 M17β-Estradiol (1 x 10-11 M)

Table 2: Off-Target Activity of this compound (Qualitative and Semi-Quantitative Data)

Off-Target Effect Experimental System Observed Concentration Range
CYP1A2 Suppression of expression and activityMouse liverNot specified
CYP2B9 Induction of expressionMouse liverNot specified
BSEP Suppression of mRNA expressionMouse liverNot specified
MRP2 Suppression of mRNA expressionMouse liverNot specified

Experimental Protocols

Protocol 1: Competitive Estrogen Receptor Alpha (ERα) Binding Assay

This protocol is adapted from established methods for determining the relative binding affinity of a test compound to ERα.[12][13]

Workflow Diagram:

ER_Binding_Assay A Prepare ERα Source (e.g., rat uterine cytosol or recombinant human ERα) D Incubate ERα, Radiolabeled Ligand, and varying concentrations of Test Compound A->D B Prepare Radiolabeled Ligand (e.g., [3H]17β-estradiol) B->D C Prepare Test Compound (this compound) and Unlabeled Estradiol (for standard curve) C->D E Separate Bound from Free Ligand (e.g., hydroxylapatite or filter binding) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: Plot competitive binding curve and calculate IC50 F->G

Caption: Workflow for a competitive estrogen receptor binding assay.

Methodology:

  • Preparation of ERα: Prepare uterine cytosol from ovariectomized rats or use commercially available recombinant human ERα.

  • Assay Setup: In a multi-well plate, combine a fixed amount of ERα, a single concentration of radiolabeled 17β-estradiol, and increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Protocol 2: Estrogen-Responsive Luciferase Reporter Gene Assay

This protocol is a common method to assess the functional estrogenic activity of a compound.[14][15][16]

Workflow Diagram:

Reporter_Gene_Assay A Seed ER-positive cells containing an Estrogen-Responsive Element (ERE) driving a luciferase reporter gene B Treat cells with varying concentrations of this compound or control compounds A->B C Incubate for a defined period (e.g., 24 hours) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence using a luminometer D->E F Data Analysis: Plot dose-response curve and calculate EC50 E->F

Caption: Workflow for an estrogen-responsive luciferase reporter gene assay.

Methodology:

  • Cell Culture: Plate an ER-positive cell line (e.g., MCF-7) that has been stably transfected with a luciferase reporter plasmid containing an estrogen response element (ERE).

  • Treatment: Treat the cells with a range of concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control.

  • Incubation: Incubate the cells for a sufficient time to allow for gene transcription and protein expression (typically 24 hours).

  • Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate.

  • Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathways

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) ER_Deox ER-Deoxymiroestrol Complex ER->ER_Deox Binding HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_dimer ER Dimer ER_Deox->ER_dimer Dimerization ER_Deox->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation

Caption: Simplified overview of the classical estrogen receptor signaling pathway activated by this compound.

References

Technical Support Center: Method Refinement for Sensitive Detection of Deoxymiroestrol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of deoxymiroestrol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its metabolites by ELISA and LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q1: My ELISA results show high variability between replicate wells. What are the possible causes and solutions?

A1: High variability in ELISA can stem from several factors:

  • Pipetting Inconsistency: Ensure proper and consistent pipetting technique. Use calibrated pipettes and fresh tips for each standard and sample.

  • Inadequate Washing: Insufficient washing can lead to high background and variability. Ensure all wells are filled and emptied completely during each wash step.

  • Temperature Gradients: Avoid "edge effects" by ensuring the entire plate is incubated at a uniform temperature. Using a plate incubator can help.

  • Inconsistent Incubation Times: Use a multichannel pipette or a repeating pipette to minimize time differences in reagent addition to the wells.

Q2: I am observing low sensitivity in my this compound ELISA. How can I improve it?

A2: Low sensitivity can be addressed by optimizing several parameters:

  • Antibody Concentration: The concentration of both the capture and detection antibodies is critical. A checkerboard titration can help determine the optimal concentrations for the best signal-to-noise ratio.

  • Incubation Time and Temperature: Increasing the incubation time or temperature (within the recommended range) for the sample and antibodies can enhance signal.

  • Substrate Incubation: Ensure the substrate is protected from light and incubate for the recommended time. Extending the incubation may increase the signal, but also the background.

Q3: My samples show high background noise in the ELISA. What can I do to reduce it?

A3: High background can be minimized by:

  • Blocking: Ensure the blocking buffer is effective and the incubation time is sufficient to block all non-specific binding sites.

  • Washing: Increase the number of wash cycles or the soaking time during washes.

  • Antibody Concentration: High concentrations of the detection antibody can lead to non-specific binding. Consider reducing the concentration.

  • Cross-Reactivity: Be aware of potential cross-reactivity with structurally similar compounds like miroestrol (B191886) and isomiroestrol.[1] A highly specific antibody is crucial for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q1: I am experiencing significant matrix effects (ion suppression or enhancement) in my plasma/urine samples. How can I mitigate this?

A1: Matrix effects are a common challenge in bioanalysis. Here are some strategies:

  • Sample Preparation: A thorough sample cleanup is the most effective way to reduce matrix effects. Solid-phase extraction (SPE) is generally more effective than simple protein precipitation.

  • Chromatographic Separation: Optimize your LC method to separate this compound and its metabolites from co-eluting matrix components. Using a longer column or a different stationary phase can improve resolution.

  • Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

Q2: I am having trouble achieving the desired sensitivity for this compound metabolites. What are the key parameters to optimize?

A2: To enhance sensitivity in your LC-MS/MS assay:

  • Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the ionization of your target analytes.

  • MRM Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions for each analyte. Infuse a standard solution of the analyte to optimize the collision energy for each transition.

  • Sample Preparation: Concentrate the sample during the extraction process. For example, after SPE, elute the analytes in a small volume of solvent and then evaporate and reconstitute in an even smaller volume of the initial mobile phase.

Q3: My peak shapes are poor (e.g., tailing or fronting). What could be the cause and how can I fix it?

A3: Poor peak shape can be caused by several factors:

  • Injection Solvent: If the injection solvent is stronger than the initial mobile phase, it can cause peak distortion. Reconstitute your final extract in a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Contaminants from the sample matrix can build up on the column. Use a guard column and flush the column regularly.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. This can sometimes be addressed by adjusting the mobile phase pH or using a different column chemistry.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative data for different methods used in the detection of this compound.

Table 1: ELISA Method Performance for this compound Detection

ParameterPolyclonal Antibody-based ELISA[1]Fab Antibody-based ELISA
Linear Range0.73 - 3000.00 ng/mL31.25 - 1000 ng/mL
Limit of Detection (LOD)Not Reported30.80 ng/mL
Recoveries98.07 - 106.33%99.77 - 101.61%
Cross-reactivity (Miroestrol)1.26%43.55%
Cross-reactivity (Isomiroestrol)0.42%31.87%

Table 2: LC-MS/MS Method Performance for Miroestrol and Isomiroestrol (as indicators for related compounds)

ParameterLC-MS/MS Method[2]
AnalyteMiroestrol / Isomiroestrol
Limit of Detection (LOD)4.17 ng/mL / 0.84 ng/mL
Limit of Quantification (LOQ)12.50 ng/mL / 2.52 ng/mL
Intra-day Precision (%RSD)0.8 - 6.9%
Inter-day Precision (%RSD)1.9 - 9.8%
Recovery86.9 - 108.9%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Phytoestrogens from Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Enzymatic Hydrolysis: To measure total this compound (conjugated and unconjugated), enzymatically deconjugate the urine samples.

  • Sample Pre-treatment: Acidify the urine sample with an appropriate buffer (e.g., acetate (B1210297) buffer).

  • SPE Cartridge Conditioning: Condition a C18 reversed-phase SPE cartridge with methanol (B129727) followed by the acidification buffer.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with the acidification buffer to remove polar interferences.

  • Elution: Elute the phytoestrogens with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Phytoestrogen Analysis

This is a representative method and should be adapted for your specific instrument and analytes.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for the specific metabolites).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

This compound Metabolism and Signaling

The metabolism of this compound is thought to proceed through pathways similar to other estrogens, primarily involving cytochrome P450 (CYP) enzymes in the liver.[1] This can lead to the formation of hydroxylated metabolites. These metabolites, along with the parent compound, can then exert their biological effects by interacting with estrogen receptors.

Deoxymiroestrol_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation/Hydroxylation) This compound->PhaseI CYP450 Enzymes EstrogenReceptor Estrogen Receptor This compound->EstrogenReceptor HydroxylatedMetabolites Hydroxylated Metabolites PhaseI->HydroxylatedMetabolites PhaseII Phase II Metabolism (Conjugation) HydroxylatedMetabolites->PhaseII HydroxylatedMetabolites->EstrogenReceptor ConjugatedMetabolites Conjugated Metabolites (e.g., Glucuronides) PhaseII->ConjugatedMetabolites Excretion Excretion ConjugatedMetabolites->Excretion BiologicalEffects Biological Effects EstrogenReceptor->BiologicalEffects

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for this compound Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of this compound metabolites from biological samples.

Experimental_Workflow SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePreparation Sample Preparation (e.g., SPE) SampleCollection->SamplePreparation LCMS LC-MS/MS Analysis SamplePreparation->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Results Results DataProcessing->Results

Caption: General workflow for metabolite analysis.

References

Validation & Comparative

Deoxymiroestrol vs. Miroestrol: A Comparative Analysis of Estrogenic Potency

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the estrogenic activities of two potent phytoestrogens derived from Pueraria candollei var. mirifica.

Deoxymiroestrol and miroestrol (B191886) are chromene-class phytoestrogens isolated from the Thai medicinal plant Pueraria candollei var. mirifica (also known as Pueraria mirifica).[1][2] Both compounds are recognized for their potent estrogen-like activities, which are structurally similar to 17β-estradiol.[3] However, extensive research reveals significant differences in their stability and biological potency. More recent studies suggest that this compound is the true active compound, while miroestrol is largely an artifact formed from the oxidation of this compound during extraction procedures.[4][5]

This guide provides a detailed comparison of their estrogenic potency, supported by quantitative data and experimental protocols.

Chemical Relationship and Stability

This compound is highly susceptible to aerial oxidation, which readily converts it into the more stable miroestrol.[4][5] This chemical instability is a critical factor, as it suggests that the potent rejuvenating effects attributed to the plant are primarily due to this compound.[3][5] High temperatures can also accelerate the conversion of this compound to miroestrol.[6]

G This compound This compound (Highly Potent, Unstable) Miroestrol Miroestrol (Less Potent, Stable) This compound->Miroestrol  Aerial Oxidation  

Caption: Chemical conversion of this compound to miroestrol.

Quantitative Comparison of Estrogenic Potency

Experimental data consistently demonstrates that this compound possesses significantly higher estrogenic activity than miroestrol across various assays.

Table 1: Estrogen Receptor (ER) Binding Affinity

The relative binding affinity (RBA) to estrogen receptors is a key indicator of estrogenic potency. The following data was derived from a competitive binding assay using MCF-7 human breast cancer cell cytosol, which measures the molar excess of a compound needed to inhibit 50% of [3H]oestradiol binding (IC50).

CompoundMolar Excess for 50% Inhibition (IC50) vs. 17β-estradiolRank Order of Potency
This compound 50-fold1
Miroestrol 260-fold2
Coumestrol (B1669458)35-fold-
Genistein1000-fold-
Data sourced from Matsumura et al. (2005).[7]

This data clearly shows that a much lower concentration of this compound is required to displace estradiol (B170435) from the estrogen receptor compared to miroestrol, indicating a significantly higher binding affinity.[7]

Table 2: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation)

The E-SCREEN (Estrogen-SCREEN) assay measures the proliferative effect of estrogenic compounds on hormone-dependent cells, such as the MCF-7 breast cancer cell line. The potency is determined by the concentration required to produce a 50% maximal proliferative response (EC50) compared to 17β-estradiol.

CompoundEC50 for Proliferation (Molar)Rank Order of Potency
17β-estradiol3 x 10-11 M-
This compound 3 x 10-11 M1
Miroestrol 1 x 10-10 M2
Coumestrol3 x 10-10 M-
Genistein1 x 10-7 M-
Data sourced from Matsumura et al. (2005).[7]

In cell-based assays, this compound demonstrates a potency on par with the endogenous hormone 17β-estradiol and is more potent than miroestrol.[7] The overall ranking of potency from these assays is: this compound > miroestrol > coumestrol > genistein.[3]

Mechanism of Action: Estrogen Receptor Signaling

Like other estrogens, this compound and miroestrol exert their effects by binding to and activating estrogen receptors (ERα and ERβ).[8][9] This activation initiates a signaling cascade that modulates the expression of numerous genes.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen This compound or Miroestrol ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binds to Complex Phytoestrogen-ER Complex Dimer Complex Dimerization Complex->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates & Binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Synthesis of New Proteins mRNA->Proteins Translation Response Cellular Response (e.g., Proliferation) Proteins->Response

Caption: Estrogen receptor signaling pathway for phytoestrogens.

Experimental Protocols

E-SCREEN Assay for Estrogenic Activity

The E-SCREEN assay is a robust method to quantify the estrogenic activity of compounds by measuring their effect on the proliferation of estrogen-receptor-positive MCF-7 cells.[10][11]

G start 1. Cell Seeding deprive 2. Hormone Deprivation (Remove endogenous estrogens) start->deprive treat 3. Treatment Application deprive->treat incubate 4. Incubation (e.g., 6-7 days) treat->incubate measure 5. Cell Number Quantification (e.g., Sulforhodamine B assay) incubate->measure analyze 6. Data Analysis (Calculate EC50 and Relative Potency) measure->analyze

Caption: General workflow for the E-SCREEN proliferation assay.

Detailed Methodology:

  • Cell Culture: MCF-7 cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Hormone Stripping: To remove endogenous steroids, the FBS is treated with dextran-coated charcoal. The cells are then maintained in this "stripped" medium for several days to ensure they are hormone-deprived and quiescent.

  • Seeding: A specific number of cells (e.g., 20,000 cells/well) are seeded into multi-well plates in the stripped medium.

  • Treatment: After 24 hours, the medium is replaced with fresh stripped medium containing various concentrations of the test compounds (this compound, miroestrol), a positive control (17β-estradiol), and a negative control (vehicle solvent).

  • Incubation: The cells are incubated for a period of 6 to 7 days to allow for multiple rounds of cell division in response to the estrogenic stimuli.

  • Quantification: The total cell number/protein content is quantified. A common method is the Sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Analysis: A dose-response curve is generated, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated for each compound. The relative proliferative potency is then determined by comparing the EC50 of the test compound to that of 17β-estradiol.[10][12]

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.[13]

Detailed Methodology:

  • Receptor Preparation: A cytosol fraction containing estrogen receptors is prepared from a target tissue, such as rat uteri or MCF-7 cells.[7]

  • Competitive Binding: A constant, low concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound (the "competitor," i.e., this compound or miroestrol).

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: Unbound ligand is separated from the receptor-bound ligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the small, unbound steroid molecules.

  • Quantification: The radioactivity of the supernatant, which contains the receptor-ligand complexes, is measured using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the affinity of unlabeled 17β-estradiol.

Conclusion

The available scientific evidence strongly indicates that This compound is a significantly more potent phytoestrogen than miroestrol . Its higher binding affinity for the estrogen receptor and greater efficacy in stimulating cell proliferation in vitro underscore its role as the primary active compound in Pueraria candollei var. mirifica.[3][7] The fact that miroestrol is often an oxidative artifact of this compound is a critical consideration for researchers and developers working with extracts of this plant.[4][5] For accurate assessment of biological activity, careful handling and quantification of this compound are paramount.

References

Deoxymiroestrol's Impact on Gene Expression: A Comparative Analysis Validated by Real-Time RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of deoxymiroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria candollei var. mirifica, reveals its significant effects on gene expression, positioning it as a compelling alternative to traditional estradiol-based therapies. This guide provides a detailed comparison of this compound's performance against other estrogenic compounds, supported by experimental data validated through real-time reverse transcription-polymerase chain reaction (RT-PCR).

This compound has garnered attention for its potent estrogenic activity, which is attributed to its structural similarity to estradiol, allowing it to bind to and activate estrogen receptors (ERs). This interaction triggers a cascade of signaling events that modulate the expression of a wide range of genes, influencing various physiological processes. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this phytoestrogen.

Comparative Performance: this compound vs. Estradiol and Other Phytoestrogens

The estrogenic potency of this compound has been evaluated in various studies, often in comparison with 17β-estradiol and other well-known phytoestrogens. The following tables summarize the quantitative data from these comparative analyses.

Estrogenic Activity in MCF-7 Human Breast Cancer Cells

The estrogen-responsive human breast cancer cell line, MCF-7, is a widely used model for assessing the estrogenic activity of compounds. The following data, derived from a study by an independent research group, compares the potency of this compound in inducing an estrogen-responsive reporter gene and promoting cell proliferation.

CompoundIC50 for ERE-CAT Reporter Gene Induction (M)IC50 for Cell Proliferation (7 days) (M)
17β-Estradiol1 x 10-111 x 10-11
This compound 1 x 10-10 3 x 10-11
Miroestrol (B191886)3 x 10-102 x 10-10
8-Prenylnaringenin1 x 10-93 x 10-10
Coumestrol3 x 10-82 x 10-8
Genistein4 x 10-82 x 10-8

ERE-CAT: Estrogen Response Element-Chloramphenicol Acetyltransferase

Modulation of Gene Expression in Mouse Models

In vivo studies in mice have demonstrated this compound's ability to regulate the expression of key genes involved in hormone synthesis and metabolism, with effects comparable to or distinct from estradiol.

Table 2: Effect of this compound and Estradiol on Gene Expression in Mouse Testes.[1]

GeneTreatmentEffect on mRNA Expression
3β-HSDThis compoundSuppressed
17β-HSD1This compoundSuppressed
CYP17This compoundSuppressed
17β-HSD2This compoundInduced
17β-HSD2EstradiolInduced

Table 3: Effect of this compound and Estradiol on Hepatic Gene Expression in Mice.[2]

GeneTreatmentEffect on mRNA Expression
CYP2B9This compoundInduced
CYP1A2This compoundSuppressed
CYP2B9EstradiolInduced
CYP1A2EstradiolSuppressed

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated through its interaction with estrogen receptors, leading to the modulation of target gene expression. The following diagrams illustrate the signaling pathway and the experimental workflow used to validate these findings.

Deoxymiroestrol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Complex This compound-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) TargetGene Target Gene ERE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Gene_Expression Altered Gene Expression mRNA->Gene_Expression Translation Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: this compound Signaling Pathway.

RT_PCR_Workflow cluster_protocol Real-Time RT-PCR Experimental Workflow start Cell/Tissue Treatment (e.g., this compound) rna_extraction Total RNA Extraction start->rna_extraction rna_quality RNA Quality & Quantity Assessment (e.g., Spectrophotometry) rna_extraction->rna_quality cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_quality->cdna_synthesis qpcr_setup Real-Time PCR Setup (Primers, SYBR Green/Probe) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification & Data Acquisition qpcr_setup->qpcr_run data_analysis Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qpcr_run->data_analysis end Gene Expression Results data_analysis->end

Caption: Real-Time RT-PCR Workflow.

Experimental Protocols

The validation of this compound's effect on gene expression relies on meticulous experimental procedures. Below are detailed methodologies for the key experiments cited.

Cell Culture and Treatment (MCF-7 Cells)
  • Cell Line Maintenance: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hormone Starvation: Prior to treatment, cells are hormone-starved for 3-5 days in phenol (B47542) red-free DMEM containing charcoal-stripped FBS to reduce background estrogenic effects.

  • Compound Treatment: this compound, 17β-estradiol, or other test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations. Control cells receive the vehicle alone.

RNA Extraction

From Cultured Cells:

  • After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Total RNA is extracted using a TRIzol-based reagent or a column-based RNA purification kit according to the manufacturer's protocol.

  • The concentration and purity of the extracted RNA are determined by measuring the absorbance at 260 and 280 nm using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.

  • RNA integrity is assessed by gel electrophoresis to visualize the 28S and 18S ribosomal RNA bands.

From Mouse Tissue:

  • Immediately after dissection, liver or testes tissue samples (50-100 mg) are placed in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and homogenized.

  • Total RNA is then extracted using a phenol-chloroform separation followed by isopropanol (B130326) precipitation or a column-based kit.

  • RNA quality and quantity are assessed as described for cultured cells.

Real-Time Reverse Transcription-PCR (RT-PCR)
  • Reverse Transcription (cDNA Synthesis):

    • 1-2 µg of total RNA is treated with DNase I to remove any contaminating genomic DNA.

    • The DNase-treated RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a mix of oligo(dT) and random hexamer primers.

    • The reaction is typically incubated at 42°C for 50-60 minutes, followed by an inactivation step at 70-85°C.

  • Real-Time PCR:

    • The real-time PCR reaction mixture is prepared containing:

      • cDNA template

      • Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin)

      • A real-time PCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

    • The reaction is performed in a real-time PCR thermal cycler with a typical program:

      • Initial denaturation: 95°C for 5-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • A melt curve analysis is performed at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for the target and reference genes in both the treated and control samples.

    • The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the reference gene and then to the control group.

This guide provides a foundational understanding of this compound's action on gene expression, supported by robust experimental validation. The presented data and protocols offer valuable resources for the scientific community to further explore the therapeutic potential of this promising phytoestrogen.

References

A Comparative Guide: Cross-Validation of ELISA and HPLC Methods for Deoxymiroestrol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) for the quantification of deoxymiroestrol, a potent phytoestrogen found in Pueraria candollei. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and drug development. This document presents a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of ELISA and HPLC methods for this compound determination based on published data.

Table 1: Performance Characteristics of ELISA for this compound Quantification

ParameterPolyclonal Antibody-Based ELISAFab Antibody-Based ELISA
Linear Range 0.73 - 3000.00 ng/mL[1]31.25 - 1000 ng/mL[2][3]
Limit of Detection (LOD) Not explicitly stated, but sensitive for low concentrations30.80 ng/mL[2][3]
Intra-Assay Precision (%CV) < 5%[1]1.48% - 7.11%[2][3]
Inter-Assay Precision (%CV) < 5%[1]0.58% - 9.31%[2][3]
Accuracy (Recovery %) 98.07% - 106.33%[1]99.77% - 101.61%[2][3]
Cross-Reactivity (Miroestrol) 1.26%[1]43.55%[3]
Cross-Reactivity (Isomiroestrol) 0.42%[1]31.87%[3]

Table 2: Performance Characteristics of HPLC for this compound Quantification

ParameterHPLC-UV
Linear Range Method dependent, generally in the µg/mL range
Limit of Detection (LOD) ~780 ng/mL[3]
Precision (%CV) Typically < 5% for validated methods
Accuracy (Recovery %) Typically 95% - 105% for validated methods
Specificity High, based on retention time and UV spectrum

Cross-Validation Correlation:

In studies directly comparing the two methods for samples with high this compound content, a strong correlation has been observed, with a reported R² value of 0.9993.[1] However, for samples with low concentrations of this compound, ELISA is noted to be more sensitive, capable of detecting amounts that are below the limit of detection for HPLC.[1]

Experimental Protocols

This compound Quantification by Indirect Competitive ELISA (icELISA)

This protocol is a representative example based on published methods.[2][3]

1. Reagents and Materials:

  • This compound standard

  • Anti-deoxymiroestrol antibody (polyclonal or Fab)

  • Coating antigen (e.g., this compound-protein conjugate)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% bovine serum albumin in PBST)

  • Secondary antibody conjugated to an enzyme (e.g., goat anti-rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add the this compound standard or sample and the anti-deoxymiroestrol primary antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated antigen for binding to the antibody.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

This compound Quantification by HPLC-UV

This protocol is a representative example based on methods for phytoestrogen analysis in Pueraria candollei.

1. Reagents and Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable modifier

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Extraction: Extract this compound from the plant material or sample matrix using a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute compounds of increasing polarity. For example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).

  • Injection Volume: 20 µL

4. Quantification:

  • Create a calibration curve by injecting known concentrations of the this compound standard.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_ELISA ELISA Analysis cluster_HPLC HPLC Analysis cluster_Validation Cross-Validation Sample Plant Material / Product Extraction Extraction of this compound Sample->Extraction Filtration Filtration / Purification Extraction->Filtration ELISA_Assay Perform Indirect Competitive ELISA Filtration->ELISA_Assay Aliquots for ELISA HPLC_Assay Perform HPLC-UV Analysis Filtration->HPLC_Assay Aliquots for HPLC ELISA_Data Generate Absorbance Data ELISA_Assay->ELISA_Data ELISA_Calc Calculate Concentration (vs. Standard Curve) ELISA_Data->ELISA_Calc Comparison Compare Concentration Data ELISA_Calc->Comparison HPLC_Data Generate Chromatogram (Peak Area) HPLC_Assay->HPLC_Data HPLC_Calc Calculate Concentration (vs. Standard Curve) HPLC_Data->HPLC_Calc HPLC_Calc->Comparison Correlation Statistical Analysis (e.g., Correlation Coefficient R²) Comparison->Correlation Conclusion Method Suitability Assessment Correlation->Conclusion

Caption: Workflow for the cross-validation of ELISA and HPLC methods.

MethodSelection cluster_Considerations Key Considerations Start Start: Need to Quantify This compound Sensitivity Expected Concentration? Start->Sensitivity Throughput Number of Samples? Sensitivity->Throughput High (µg/mL) ELISA Choose ELISA Sensitivity->ELISA Low (ng/mL) Specificity_Req Need to separate isomers? Throughput->Specificity_Req Low Throughput->ELISA High Specificity_Req->Throughput No HPLC Choose HPLC Specificity_Req->HPLC Yes

Caption: Decision guide for selecting between ELISA and HPLC.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Deoxymiroestrol and Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of deoxymiroestrol and other prominent phytoestrogens, namely genistein (B1671435), daidzein (B1669772), and resveratrol (B1683913). The information is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.

Introduction to Phytoestrogens and Their Anti-inflammatory Potential

Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens.[1] Beyond their well-known hormonal effects, many phytoestrogens exhibit a range of biological activities, including potent anti-inflammatory properties.[2] This has led to increasing interest in their therapeutic potential for a variety of inflammatory conditions. The anti-inflammatory mechanisms of phytoestrogens are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3]

This compound: An Overview of its Anti-inflammatory Profile

This compound is a potent phytoestrogen isolated from the Thai medicinal plant Pueraria candollei var. mirifica.[4][5] While research has extensively focused on its high estrogenic activity, evidence also points towards its potential anti-inflammatory and antioxidant effects.[4][5]

Studies on Pueraria mirifica extracts, which contain this compound, have demonstrated notable anti-inflammatory activity. An ethyl acetate (B1210297) extract of Pueraria mirifica was found to dose-dependently reduce nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated microglial cells.[4] The extract also suppressed the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[4] Furthermore, in a mouse model of ovariectomy-induced cognitive impairment, treatment with Pueraria mirifica extract significantly decreased the expression of IL-1β, IL-6, and TNF-α in the hippocampus.[6] These findings suggest that this compound, as a key active component of the extract, likely contributes to these anti-inflammatory effects. However, direct quantitative data on the anti-inflammatory activity of isolated this compound, such as IC50 values for inflammatory markers, is currently limited in the scientific literature.

Genistein: A Well-Characterized Anti-inflammatory Isoflavone (B191592)

Genistein, an isoflavone abundant in soy products, is one of the most extensively studied phytoestrogens for its anti-inflammatory properties.[7][8] It has been shown to exert its effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of key inflammatory signaling pathways.[7]

Genistein has demonstrated potent inhibitory effects on various inflammatory mediators. It can suppress the production of NO and the expression of iNOS and cyclooxygenase-2 (COX-2).[7] Furthermore, genistein has been reported to inhibit the production of several pro-inflammatory cytokines, including TNF-α and IL-6. Mechanistically, genistein's anti-inflammatory actions are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.

Daidzein: An Isoflavone with Significant Anti-inflammatory Activity

Daidzein is another major isoflavone found in soy and other legumes, and it shares structural similarities with genistein. It also possesses well-documented anti-inflammatory properties, acting on various components of the inflammatory cascade.

Experimental studies have shown that daidzein can effectively inhibit the production of NO and the expression of iNOS and COX-2 in stimulated macrophages. It also reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory effects of daidzein are mediated, at least in part, through the suppression of the NF-κB and MAPK signaling pathways.

Resveratrol: A Stilbenoid with Potent Anti-inflammatory Effects

Resveratrol, a stilbenoid found in grapes, berries, and peanuts, is a well-known phytoestrogen with a wide range of biological activities, including robust anti-inflammatory effects.[3] Its mechanisms of action have been extensively investigated and involve the modulation of multiple signaling pathways.

Resveratrol has been shown to inhibit the production of key inflammatory mediators, including TNF-α and IL-6. It also downregulates the expression of COX-2 and iNOS. The anti-inflammatory properties of resveratrol are attributed to its ability to interfere with various signaling cascades, most notably the NF-κB, MAPK, and JAK/STAT pathways.[3]

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of genistein, daidzein, and resveratrol. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the values presented are from various sources. Currently, specific quantitative anti-inflammatory data for this compound is not available in the literature.

PhytoestrogenAssayCell Line/ModelTargetIC50 / InhibitionReference
Genistein Nitrite (B80452) AccumulationRAW 264.7 MacrophagesiNOSIC50: 50 µM
Cytokine Inhibition-IL-5IC50: 19.4 µM
Cytokine Inhibition-IL-6IC50: 13.3 µM
Daidzein NO ProductionRAW 264.7 MacrophagesiNOSSignificant reduction at 25, 50, 100 µM
PGE2 ProductionRAW 264.7 MacrophagesCOX-2Significant reduction at 25, 50, 100 µM
Resveratrol IL-6 SecretionRat Primary Fibroblast-Like SynoviocytesIL-6Dose-dependent inhibition up to 100 µM
iNOS ExpressionNIH/3T3 FibroblastsiNOSDose-dependent suppression
IL-6 ExpressionNIH/3T3 FibroblastsIL-6Dose-dependent suppression

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

This is a common in vitro model to screen for anti-inflammatory activity.

  • Cell Line: Murine macrophage cell lines such as RAW 264.7 or primary peritoneal macrophages are typically used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the phytoestrogen for a specific period (e.g., 1-2 hours) before being stimulated with LPS (a potent inflammatory agent, typically at 1 µg/mL) for a further duration (e.g., 24 hours).

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene and Protein Expression (iNOS, COX-2): The expression levels of these inflammatory enzymes are determined by quantitative real-time PCR (for mRNA) and Western blotting (for protein).

Animal Models of Inflammation

In vivo studies provide insights into the systemic anti-inflammatory effects of phytoestrogens.

  • Model: A common model involves inducing inflammation in rodents (mice or rats) through the administration of an inflammatory agent like carrageenan (to induce paw edema) or LPS (to induce systemic inflammation).

  • Treatment: The phytoestrogen is administered to the animals (e.g., orally or intraperitoneally) at different doses prior to or after the induction of inflammation.

  • Endpoint Measurement:

    • Edema Measurement: In the carrageenan-induced paw edema model, the volume of the paw is measured at different time points.

    • Cytokine Levels: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

    • Tissue Analysis: Tissues from the inflamed site are collected for histological examination and to measure the expression of inflammatory markers via immunohistochemistry or Western blotting.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many phytoestrogens are mediated through the modulation of key intracellular signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for assessing anti-inflammatory activity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Activates Transcription This compound (P. mirifica extract) This compound (P. mirifica extract) Genistein Genistein Genistein->IKK Inhibits Genistein->NF-κB Inhibits Daidzein Daidzein Daidzein->IKK Inhibits Daidzein->NF-κB Inhibits Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol->NF-κB Inhibits

Caption: NF-κB Signaling Pathway and Phytoestrogen Intervention.

G Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Genistein Genistein Daidzein Daidzein Daidzein->MAPK (p38, JNK, ERK) Inhibits Resveratrol Resveratrol Resveratrol->MAPK (p38, JNK, ERK) Inhibits G Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Pre-treatment with Phytoestrogen Pre-treatment with Phytoestrogen Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Pre-treatment with Phytoestrogen->Inflammatory Stimulus (LPS) Incubation Incubation Inflammatory Stimulus (LPS)->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Supernatant Collection->ELISA (TNF-α, IL-6) Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) Western Blot / qPCR (iNOS, COX-2) Western Blot / qPCR (iNOS, COX-2) Cell Lysis->Western Blot / qPCR (iNOS, COX-2)

References

A Comparative Guide to the Purity Validation of Deoxymiroestrol by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of deoxymiroestrol purity. This compound, a potent phytoestrogen isolated from Pueraria candollei var. mirifica, has garnered significant interest for its potential therapeutic applications.[1][2] Ensuring its purity is paramount for accurate biological and pharmacological studies. This document outlines the experimental protocols and presents a comparative analysis of these two powerful analytical techniques, alongside alternative methods, to guide researchers in selecting the most appropriate approach for their needs.

Data Presentation: Quantitative Comparison of Purity Validation Methods

The following table summarizes the key quantitative parameters for the validation of this compound purity using NMR, Mass Spectrometry, and alternative techniques.

ParameterQuantitative ¹H-NMR (qNMR)LC-MS/MSHPLC-UVELISA
Principle Signal intensity is directly proportional to the number of nuclei.Separation by chromatography followed by mass-to-charge ratio detection.Separation by chromatography followed by UV absorbance detection.Antigen-antibody binding.
Purity Range 95-100%95-100%95-100%Not typically used for purity
Limit of Detection (LOD) µg rangepg to ng range[3]ng to µg range[3]pg to ng range[1]
Limit of Quantification (LOQ) µg rangepg to ng range[3]ng to µg range[3]pg to ng range[1]
Precision (%RSD) < 2%< 15%[3]< 5%< 10%[1]
Accuracy (% Recovery) 98-102%85-115%[3]95-105%90-110%[1]
Specificity High (structure-specific)Very High (mass-specific)ModerateHigh (antibody-dependent)
Sample Throughput Low to MediumHighHighVery High
Instrumentation Cost HighVery HighMediumLow

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Determination

Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[4][5][6]

a. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation. A typical starting point is 30 seconds.

  • Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (aq): Sufficient to allow for proper signal decay, typically 3-4 seconds.

  • Spectral Width (sw): To cover all resonances of interest, typically 0-12 ppm.

c. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

  • Perform phase and baseline correction manually to ensure accurate integration.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity Validation

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an excellent tool for identifying and quantifying impurities.[7][8]

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for the instrument's linear range (e.g., 1-1000 ng/mL).

b. LC-MS/MS Analysis:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any known impurities. For this compound (MW: 342.39), potential precursor ions could be [M+H]⁺ at m/z 343.15 or [M-H]⁻ at m/z 341.14. Product ions would need to be determined through fragmentation experiments.

c. Data Analysis:

  • Integrate the peak area of the this compound MRM transition.

  • Analyze the chromatogram for the presence of any other peaks.

  • If impurity standards are available, create calibration curves to quantify them.

  • If impurity standards are not available, estimate their levels based on their peak area relative to the this compound peak area, assuming a similar response factor (area percent method). Purity is then calculated as 100% minus the sum of all impurity percentages.

Alternative Purity Validation Methods

While NMR and MS are powerful techniques, other methods can also be employed for purity assessment, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for purity determination.[9][10] It is more accessible and less expensive than LC-MS. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. However, it is less sensitive and specific than LC-MS, and co-eluting impurities without a chromophore may go undetected.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific immunoassay that can be used for the quantification of this compound.[1] While primarily a quantitative technique for determining the concentration in complex matrices, it is not typically used for assessing the purity of a neat compound. Its high specificity, however, can be valuable in confirming the identity of the main component.

Mandatory Visualizations

experimental_workflow cluster_nmr Quantitative ¹H-NMR (qNMR) cluster_ms LC-MS/MS nmr_prep Sample Preparation (this compound + Internal Standard) nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing (Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_int Integration of Signals nmr_proc->nmr_int nmr_calc Purity Calculation nmr_int->nmr_calc ms_prep Sample Preparation (Serial Dilutions) ms_lc LC Separation ms_prep->ms_lc ms_ion ESI Ionization ms_lc->ms_ion ms_ms Tandem MS Analysis (MRM) ms_ion->ms_ms ms_data Data Analysis (Peak Integration, Impurity Profiling) ms_ms->ms_data start This compound Sample start->nmr_prep start->ms_prep logical_relationship cluster_data Analytical Data nmr_data NMR Spectrum (Structural Information, Quantitative Ratios) identity Compound Identity Confirmed nmr_data->identity purity Purity Assessed nmr_data->purity Quantitative (with internal standard) ms_data Mass Spectrum (Molecular Weight, Fragmentation Pattern) ms_data->identity ms_data->purity Relative Quantification (Area Percent) identity->purity

References

comparative study of deoxymiroestrol's impact on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phytoestrogen deoxymiroestrol's effects on different cancer cell lines. While comprehensive comparative data across a wide range of cancer cell types is limited in current literature, this document synthesizes the available experimental data, outlines detailed experimental protocols for further research, and visualizes key biological pathways and workflows.

Comparative Efficacy of this compound

This compound, a potent phytoestrogen, has demonstrated significant biological activity, particularly in estrogen receptor-positive (ER+) cancer cell lines.[1][2][3][4] Its primary mechanism of action is understood to be through its interaction with estrogen receptors, thereby influencing cell proliferation and viability.[5]

Quantitative Data Summary

The most detailed quantitative data available for this compound's effect on cancer cells comes from a comparative study on the MCF-7 human breast cancer cell line , which is an ER+ line.[5] The following table summarizes the IC50 (half-maximal inhibitory concentration) values of this compound in different cell-based assays, demonstrating its high potency. For context, the activity of the endogenous estrogen, 17β-estradiol, is also provided.

CompoundERE-CAT Reporter Gene Assay IC50 (M)Cell Proliferation Assay (7 days) IC50 (M)Saturation Density Assay (14 days) IC50 (M)
This compound 1 x 10⁻¹⁰3 x 10⁻¹¹2 x 10⁻¹¹
17β-estradiol1 x 10⁻¹¹1 x 10⁻¹¹2 x 10⁻¹¹

Data sourced from Matsumura et al. (2005).[5]

Analysis: The data clearly indicates that this compound is a highly potent phytoestrogen, with activity comparable to the endogenous hormone 17β-estradiol in inducing estrogen-responsive gene expression and promoting cell proliferation in ER+ breast cancer cells.[5]

Comparative Discussion: Impact on Other Cancer Cell Lines
  • HeLa Cells: As HeLa cells are generally considered ER-negative, the potent estrogenic effects of this compound observed in MCF-7 cells would likely be absent. Any cytotoxic or anti-proliferative effects would need to occur through alternative, non-estrogen receptor-mediated pathways. Further research is required to investigate these potential off-target effects.

  • Jurkat Cells: Similarly, Jurkat cells, being of hematopoietic origin, are not expected to express significant levels of estrogen receptors. Therefore, this compound's primary mode of action would be ineffective. Studies on other compounds in Jurkat cells have shown that apoptosis can be induced through various signaling pathways, but whether this compound can engage these pathways is currently unknown.[6][7][8][9]

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Cell Culture and Maintenance
  • Cell Lines:

    • MCF-7 (ER+ breast adenocarcinoma)

    • HeLa (ER- cervical adenocarcinoma)

    • Jurkat (ER- T-cell leukemia)

  • Culture Medium:

    • For MCF-7: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin. For experiments involving estrogenic compounds, cells should be cultured in phenol (B47542) red-free RPMI-1640 with 10% charcoal-stripped FBS for at least 72 hours prior to treatment to reduce background estrogenic activity.

    • For HeLa: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

    • For Jurkat: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[10][11][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight (for adherent cells like MCF-7 and HeLa). For suspension cells like Jurkat, plate and treat on the same day.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution should be prepared in the appropriate culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in each well with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. For suspension cells, centrifuge the plate and then perform the medium exchange and solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis MCF7 MCF-7 Seeding Seed cells in 96-well plates MCF7->Seeding HeLa HeLa HeLa->Seeding Jurkat Jurkat Jurkat->Seeding Treatment Add this compound (serial dilutions) Seeding->Treatment MTT MTT Assay (24, 48, 72h) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Absorbance Measure Absorbance (570nm) MTT->Absorbance FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry IC50 Calculate IC50 Values Absorbance->IC50 ApoptosisQuant Quantify Apoptotic Cells FlowCytometry->ApoptosisQuant Comparison Comparative Analysis IC50->Comparison ApoptosisQuant->Comparison

Caption: Workflow for comparing this compound's cytotoxicity.

Estrogen Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to ER->ER Dimerization ERE Estrogen Response Element (ERE) ER->ERE Translocates and binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation ApoptosisModulation Apoptosis Modulation GeneTranscription->ApoptosisModulation

Caption: this compound's mechanism via the estrogen receptor pathway.

References

Synergistic Antitumor Effects of Phytoestrogens in Combination with Tamoxifen on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of phytoestrogens, specifically genistein (B1671435), when used in combination with the antiestrogen (B12405530) drug tamoxifen (B1202) on estrogen receptor-positive (ER+) breast cancer cells. The data presented here is compiled from in vitro studies on MCF-7 human breast cancer cells and in vivo animal models, offering insights into the potential for combination therapies in breast cancer treatment. While direct synergistic data for deoxymiroestrol remains elusive in publicly available literature, the findings for genistein, a well-researched phytoestrogen, provide a valuable framework for understanding the potential of this class of compounds.

Comparative Analysis of In Vitro Synergistic Effects

The combination of genistein and tamoxifen has been shown to synergistically inhibit the proliferation of ER+ breast cancer cells. This effect is more pronounced than the additive effects of each compound administered alone. The synergy is attributed to a multi-pronged mechanism that includes enhanced apoptosis and cell cycle arrest.

Table 1: Synergistic Inhibition of Breast Cancer Cell Proliferation
Treatment GroupCell LineEffect on Cell Viability/ProliferationQuantitative Data (Example)Citation(s)
Genistein (alone)MCF-7Dose-dependent inhibitionSignificant inhibition at 1-10 µg/ml[1]
Tamoxifen (alone)MCF-7Inhibition of cell growth-[1][2]
Genistein + TamoxifenMCF-7Synergistic/additive inhibition of proliferationFurther inhibition compared to individual treatments[1]
Genistein (alone)BT-474Dose-dependent growth inhibition-[3][4]
Tamoxifen (alone)BT-474Growth inhibition-[3][4]
Genistein + TamoxifenBT-474Synergistic growth inhibition96% reduction in cell growth with 25 µM genistein + 5 µM tamoxifen[3][4]
Table 2: Enhanced Apoptosis and Cell Cycle Arrest with Combination Therapy
Treatment GroupCell LineEffect on ApoptosisEffect on Cell CycleCitation(s)
Genistein + TamoxifenBT-474Synergistic induction of apoptosisPotentiating effect on G1 phase arrest[3][4]
Genistein + TamoxifenDysplastic breast cellsSynergistic antiproliferative effectNot specified[1]

Experimental Protocols

Cell Culture and Proliferation Assay (MTT Assay)
  • Cell Seeding: MCF-7 or BT-474 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum and L-glutamine.

  • Pre-incubation: Cells are allowed to attach and grow for 20-24 hours.[1]

  • Treatment: The medium is replaced with fresh medium containing various concentrations of genistein, tamoxifen, or a combination of both. Control wells receive the vehicle control.

  • Incubation: Cells are treated for a specified period, typically 72 hours.[1]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MCF-7 Xenograft Mouse Model
  • Animal Model: Ovariectomized female athymic nude mice (6-8 weeks old) are used.[5][6]

  • Estrogen Supplementation: As MCF-7 cells are estrogen-dependent for tumor growth, mice are implanted with estradiol (B170435) pellets to maintain physiological estrogen levels.[6]

  • Cell Implantation: MCF-7 cells (e.g., 5 x 10⁶ cells) are suspended in Matrigel and injected subcutaneously into the flank or mammary fat pad of the mice.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.[5]

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, genistein alone, tamoxifen alone, and genistein + tamoxifen combination.

  • Treatment Administration: Treatments are administered as specified in the study design (e.g., dietary supplementation for genistein, subcutaneous injection for tamoxifen).

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Signaling Pathways and Molecular Mechanisms

The synergistic effect of genistein and tamoxifen is mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Synergy_Signaling_Pathway Genistein Genistein ER_alpha Estrogen Receptor α (ERα) Genistein->ER_alpha Downregulates HER2 HER2 Genistein->HER2 Downregulates EGFR EGFR Genistein->EGFR Downregulates Survivin Survivin Genistein->Survivin Downregulates Apoptosis Apoptosis Genistein->Apoptosis Induces Tamoxifen Tamoxifen Tamoxifen->ER_alpha Antagonist Tamoxifen->Survivin Downregulates Tamoxifen->Apoptosis Induces Proliferation Cell Proliferation ER_alpha->Proliferation PI3K PI3K HER2->PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Survivin->Apoptosis Inhibits

Caption: Synergistic signaling pathway of genistein and tamoxifen.

The combination of genistein and tamoxifen leads to a synergistic downregulation of key survival and proliferation signaling molecules including ERα, HER2, EGFR, and the anti-apoptotic protein survivin.[3][4] This multi-targeted approach enhances the induction of apoptosis and inhibits cell proliferation more effectively than either agent alone. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is also implicated as a downstream target of HER2 and EGFR, and its inhibition contributes to the observed synergistic effects.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Formulation in_vitro In Vitro Studies (MCF-7 / BT-474 Cells) start->in_vitro in_vivo In Vivo Studies (MCF-7 Xenograft Model) start->in_vivo cell_culture Cell Culture & Seeding in_vitro->cell_culture treatment Treatment: Genistein, Tamoxifen, Combination cell_culture->treatment proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis & Synergy Confirmation proliferation_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis animal_model Animal Model Preparation (Ovariectomized Nude Mice) in_vivo->animal_model tumor_induction Tumor Induction (MCF-7 Cell Injection) animal_model->tumor_induction in_vivo_treatment Treatment Administration tumor_induction->in_vivo_treatment tumor_monitoring Tumor Growth Monitoring in_vivo_treatment->tumor_monitoring endpoint Endpoint Analysis: Tumor Weight, IHC tumor_monitoring->endpoint endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for synergy studies.

This guide highlights the potential of combining phytoestrogens like genistein with conventional antiestrogen therapies to achieve synergistic anticancer effects. Further research is warranted to elucidate the full potential of this compound and other phytoestrogens in combination therapies and to translate these preclinical findings into clinical applications.

References

Deoxymiroestrol: A Comparative Guide to its Biological Effects and a Call for Reproducibility Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Deoxymiroestrol, a potent phytoestrogen isolated from the Thai herb Pueraria candollei var. mirifica, has garnered significant interest for its potential therapeutic applications, particularly in the context of hormone replacement therapy.[1][2][3][4] Its strong estrogenic activity, reportedly exceeding that of other well-known phytoestrogens, has been a focal point of numerous studies.[5] However, a comprehensive review of the existing scientific literature reveals a notable gap: a lack of multi-center studies designed to formally assess the reproducibility of its effects across different laboratories. While numerous reports detail its biological activities, these studies are often conducted by a limited number of research groups, making it challenging to ascertain the broader consistency of the findings.

This guide aims to provide an objective overview of the reported biological effects of this compound, presenting available quantitative data and detailed experimental protocols to facilitate critical evaluation and future research. It also underscores the imperative for dedicated reproducibility studies to validate the promising, yet isolated, findings.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data extracted from various studies on the biological and analytical aspects of this compound.

Table 1: Estrogenic and Biological Activity of this compound

Effect MeasuredModel SystemThis compound Concentration/DoseResultReference
Estrogenic Activity (vs. other phytoestrogens)MCF-7 human breast cancer cell systemNot specified6-fold stronger than miroestrol (B191886), 300-fold stronger than coumestrol, 400-fold stronger than genistein, and 3000-fold stronger than daidzein.[5]
Uterus Weight and VolumeC57BL/6 miceNot specifiedSignificantly increased.[6]
Cognitive ImpairmentOvariectomized mice0.025 and 0.250 mg/kg/day (equivalent in PM extract)Attenuated cognitive impairment.[5]
Gene Expression (Sex Hormone Synthesis)Male C57BL/6 mice testesNot specifiedSuppressed the expressions of 3β-HSD, 17β-HSD1, and CYP17 mRNA.[1]
Gene Expression (Hepatic P450)C57BL/6 miceNot specifiedInduced the expression of CYP2B9 and suppressed the expression of CYP1A2.[6]
Anti-lipid PeroxidationMouse brainNot specifiedMarkedly decreased levels of malondialdehyde formation.[6]

Table 2: Analytical Methods for this compound Quantification

Analytical MethodLinear RangeLimit of Detection (LOD)Recovery RateReference
Polyclonal Antibody-based ELISA0.73-3000.00 ng/mLNot specified99.82-102.58% in P. candollei samples, 98.07-106.33% in product samples.[7]
Fab Antibody-based icELISA31.25–1,000 ng/mL30.80 ng/mL99.77%–101.61%[8]
Monoclonal Antibody-based icELISA31.3–500 ng/mLNot specified99.6–106%[3]
Immunochromatographic Assay (ICA)Not specified16 µg/mLNot specified[9]

Experimental Protocols

To aid in the design of future studies and to allow for a thorough understanding of the existing data, detailed methodologies from key experiments are outlined below.

In Vivo Animal Studies for Estrogenic and Neuroprotective Effects
  • Animal Model: Ovariectomized (OVX) C57BL/6 mice are commonly used to model postmenopausal conditions.[5]

  • Treatment: this compound, often as a component of Pueraria mirifica extract, is administered orally at specified doses (e.g., 0.025 and 0.250 mg/kg/day).[5] A positive control group treated with 17β-estradiol is typically included.

  • Behavioral Testing: Cognitive function can be assessed using tests such as the Morris water maze or passive avoidance tasks.

  • Tissue Collection and Analysis: At the end of the treatment period, tissues such as the uterus and brain are collected. Uterus weight and volume are measured to assess estrogenic effects.[5][6] Brain tissue can be processed for histological analysis or for measuring markers of oxidative stress (e.g., malondialdehyde levels).[6]

  • Gene Expression Analysis: For studies on gene regulation, tissues are processed for RNA extraction. Semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of target genes.[1][5]

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
  • Antibody Production: Polyclonal or monoclonal antibodies specific to this compound are generated.[3][7] For improved specificity, fragment antigen-binding (Fab) antibodies can also be used.[8]

  • Assay Principle: An indirect competitive ELISA (icELISA) format is frequently employed. In this setup, this compound in the sample competes with a fixed amount of coated this compound-protein conjugate for binding to the specific antibody.[3][8]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, followed by the addition of a substrate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Validation: The assay is validated for its linear range, sensitivity (LOD), precision (intra- and inter-assay variation), and accuracy (recovery of spiked standards).[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Deoxymiroestrol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates and binds Gene_Expression Modulation of Gene Expression ERE->Gene_Expression

Figure 1: Proposed signaling pathway of this compound's estrogenic effects.

Experimental_Workflow start Hypothesis Formulation protocol Experimental Design (e.g., Animal Model, Cell Line) start->protocol treatment Treatment with this compound and Controls protocol->treatment data_collection Data Collection (e.g., Behavioral, Biochemical, Gene Expression) treatment->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation

References

Deoxymiroestrol vs. Genistein: A Comparative Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of two prominent phytoestrogens: deoxymiroestrol and genistein (B1671435). The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and drug development endeavors.

Introduction

This compound, a potent phytoestrogen, is primarily isolated from the Thai medicinal plant Pueraria candollei var. mirifica. It is a chromene derivative and is considered one of the most powerful phytoestrogens. Genistein, an isoflavone, is abundantly found in soy products and has been extensively studied for its diverse biological effects. Both compounds have garnered significant interest for their potential therapeutic applications, stemming from their estrogenic, anti-cancer, and antioxidant properties. This guide will delve into a comparative analysis of these activities, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the biological activities of this compound and genistein.

CompoundEstrogen Receptor (ER) Binding Affinity (IC50)Reference
This compound50-fold molar excess for 50% inhibition of [3H]estradiol binding[1]
Genistein1000-fold molar excess for 50% inhibition of [3H]estradiol binding[1]

Table 1: Comparative Estrogen Receptor Binding Affinity. The IC50 values represent the concentration of the compound required to displace 50% of radiolabeled estradiol (B170435) from the estrogen receptor in MCF-7 cytosol. A lower value indicates a higher binding affinity.

CompoundMCF-7 Cell Proliferation (EC50)Reference
This compound10⁻⁹ M[1]
Genistein10⁻⁶ M[1]

Table 2: Comparative Estrogenic Potency in MCF-7 Cells. The EC50 values represent the concentration of the compound that elicits a half-maximal proliferative response in estrogen receptor-positive MCF-7 breast cancer cells. A lower value indicates higher estrogenic potency.

CompoundAntioxidant Activity (DPPH Radical Scavenging)Reference
This compoundMarkedly decreased levels of malondialdehyde formation (lipid peroxidation) in mouse brain. Specific IC50 value from DPPH assay not readily available in comparative studies.[2]
GenisteinIC50 of 1.89 ± 0.16 mM

Table 3: Comparative Antioxidant Activity. The data for this compound is descriptive, indicating its ability to inhibit lipid peroxidation. The data for genistein is a quantitative measure of its radical scavenging activity. Direct comparison is limited due to different assay endpoints.

Biological Activities: A Detailed Comparison

Estrogenic and Anti-Estrogenic Activity

Both this compound and genistein are classified as phytoestrogens, plant-derived compounds that can mimic the effects of endogenous estrogens by binding to estrogen receptors (ERs), ERα and ERβ.[3] However, the potency of their estrogenic activity differs significantly.

This compound exhibits exceptionally high estrogenic activity, significantly more potent than that of soy isoflavones like genistein.[1] Its strong affinity for estrogen receptors, as indicated by its low IC50 value in receptor binding assays, translates to a potent induction of estrogen-responsive gene expression and proliferation in ER-positive cells at nanomolar concentrations.[1]

Genistein , while also estrogenic, demonstrates a much lower binding affinity for ERs compared to this compound.[1] Its effect on cell proliferation is biphasic; at low concentrations, it can act as an estrogen agonist, stimulating the growth of ER-positive cells, while at higher concentrations, it exhibits anti-proliferative and pro-apoptotic effects.

Anti-Cancer Activity

The anti-cancer properties of both compounds are largely linked to their interaction with estrogen signaling pathways, as well as their ability to modulate other cellular processes.

This compound's anti-cancer potential is primarily attributed to its potent estrogenic and, depending on the context, anti-estrogenic effects. By competing with endogenous estrogens for ER binding, it can modulate the growth of hormone-dependent cancers. Its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines has been reported, though the specific signaling pathways are less characterized than those of genistein.

Genistein has been extensively studied for its multi-faceted anti-cancer activities. It can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways, including the p53 and PI3K/Akt pathways.

Antioxidant Activity

Both compounds have demonstrated the capacity to act as antioxidants, protecting cells from damage caused by reactive oxygen species (ROS).

This compound has been shown to possess antioxidant properties by inhibiting lipid peroxidation, a key process in cellular damage.[2]

Genistein is a known antioxidant that can scavenge free radicals directly. Its antioxidant capacity has been quantified in various assays, including the DPPH radical scavenging assay.

Experimental Protocols

Estrogen Receptor Binding Assay

This assay is designed to determine the binding affinity of a test compound to the estrogen receptor.

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (this compound or genistein).

  • Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated using a method like dextran-coated charcoal adsorption.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is calculated to determine its relative binding affinity.

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)

This assay measures the estrogenic activity of a compound by assessing its ability to induce the proliferation of estrogen-responsive MCF-7 human breast cancer cells.

  • Cell Culture: MCF-7 cells are maintained in a culture medium. Prior to the assay, they are cultured in a steroid-free medium to deplete endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound or genistein). A positive control (estradiol) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.

  • Quantification of Cell Number: The number of viable cells is determined using a colorimetric assay such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: A dose-response curve is generated, and the concentration of the test compound that produces a half-maximal proliferative effect (EC50) is calculated.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: The test compound (this compound or genistein) at various concentrations is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

Signaling Pathways and Mechanisms of Action

Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER HSP HSP ER_HSP_complex ER-HSP Complex Dimerized_ER Dimerized ER ERE Estrogen Response Element Dimerized_ER->ERE Gene_Transcription Target Gene Transcription

Phytoestrogens like this compound and genistein can activate this pathway by binding to the estrogen receptor (ER), leading to the transcription of estrogen-responsive genes that regulate cellular processes such as proliferation and differentiation.

Genistein's Anti-Cancer Signaling Pathways

Genistein_Apoptosis cluster_pathways Signaling Cascades Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt Inhibition p53 p53 Activation Genistein->p53 Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) p53->Bax Upregulation Caspases Caspase Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Genistein promotes apoptosis in cancer cells by inhibiting pro-survival pathways like PI3K/Akt and activating tumor suppressor pathways involving p53. This leads to an increased ratio of pro-apoptotic to anti-apoptotic proteins and subsequent activation of caspases.

Genistein_Cell_Cycle cluster_regulation Cell Cycle Regulation Genistein Genistein p21 p21 (CDK Inhibitor) Genistein->p21 Upregulation CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibition G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition Progression G2_M_Transition G2/M Transition CDK_Cyclin->G2_M_Transition Progression Cell_Cycle_Arrest Cell_Cycle_Arrest CDK_Cyclin->Cell_Cycle_Arrest Inhibition leads to

Genistein can halt the proliferation of cancer cells by upregulating cell cycle inhibitors like p21, which in turn inhibit the activity of cyclin-dependent kinase (CDK)-cyclin complexes, leading to arrest at the G1/S or G2/M checkpoints of the cell cycle.

Conclusion

This compound and genistein, while both classified as phytoestrogens, exhibit distinct profiles in their biological activities. This compound stands out for its exceptionally potent estrogenic activity, suggesting its potential application in hormone replacement therapies, albeit with the need for careful dose consideration due to its high potency. Genistein, on the other hand, presents a more complex, dose-dependent biological profile, with well-documented anti-cancer effects mediated through multiple signaling pathways. Its weaker estrogenicity combined with its anti-proliferative and pro-apoptotic effects at higher concentrations make it a subject of intense research for cancer chemoprevention and therapy. The antioxidant properties of both compounds further contribute to their potential health benefits. This comparative review provides a foundation for researchers and drug development professionals to understand the key differences and potential applications of these two significant phytoestrogens. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of both this compound and genistein.

References

Safety Operating Guide

Navigating the Disposal of Deoxymiroestrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Waste

In the absence of explicit data to the contrary, Deoxymiroestrol should be managed as a hazardous chemical waste. This approach aligns with standard laboratory safety protocols that advocate for caution when handling compounds with biological activity.

Step-by-Step Disposal Protocol

The following steps are based on established guidelines for the disposal of hazardous laboratory chemicals.[1][2][3][4][5] Adherence to your institution's specific Environmental Health and Safety (EHS) procedures is mandatory.

1. Waste Identification and Segregation:

  • Do not dispose of this compound down the sink or in regular trash. [1][4]

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[1][5]

  • Keep solid and liquid waste forms separate.[1][2]

2. Container Selection and Management:

  • Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[2][3][5]

  • The container must be in good condition, free of cracks or residue on the outer surface.[1][5]

  • Do not fill liquid waste containers more than 80% to allow for expansion.[1]

  • Ensure the waste container is kept closed except when adding waste.[2][5]

  • Store the waste container in a designated hazardous waste storage area, preferably within secondary containment to mitigate spills.[2][5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[4][5]

  • The label must include the full chemical name, "this compound," and its concentration if in a solution.[1][4] Avoid using abbreviations or chemical formulas.[1][5]

  • Indicate the date of waste generation.[4]

  • Include the name of the principal investigator and the laboratory location (building and room number).[4]

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.[4][5]

  • Follow all institutional procedures for waste collection and documentation.

Decontamination of Empty Containers

For containers that held this compound, a triple-rinse procedure is recommended before they can be considered for regular disposal or recycling.[3][5]

  • Rinse the container three times with a suitable solvent capable of dissolving this compound. The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • After the solvent rinse, follow with a triple rinse with water.[5]

  • Once decontaminated, remove or deface the original labels before disposal.[3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Labeling & Storage cluster_3 Disposal A Identify this compound waste B Select appropriate waste container A->B C Segregate from other waste streams B->C D Transfer waste to container (do not overfill) C->D E Label container with 'Hazardous Waste', chemical name, and details D->E F Store in designated area with secondary containment E->F G Contact EHS for waste pickup F->G H Follow institutional pickup procedures G->H

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is available from your supplier, it will contain specific disposal information in Section 13.

References

Personal protective equipment for handling Deoxymiroestrol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Deoxymiroestrol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent phytoestrogen. Due to its significant biological activity, stringent adherence to these procedures is necessary to ensure personnel safety and prevent environmental contamination.

I. Understanding the Hazard

This compound is a highly potent phytoestrogen isolated from Pueraria mirifica.[1] Its activity is comparable to or greater than other known phytoestrogens, and it mimics the biological activity of estrogen by binding to estrogen receptors.[2] Due to its potency, it should be handled as a potent active pharmaceutical ingredient (API). The primary hazards are associated with its hormonal activity, and exposure can occur through inhalation of aerosols, skin contact, or ingestion.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the compound.[3] All PPE should be donned before entering the designated handling area and removed before exiting.

PPE CategoryItemSpecifications and Procedures
Body Protection Disposable GownLong-sleeved, solid front (back-closing), with knit or elastic cuffs. Must be rated for chemical resistance. Change every 2-3 hours or immediately if contaminated.[4]
Coveralls ("Bunny Suit")Recommended for procedures with a high risk of aerosolization or spills to ensure full-body protection.[4]
Hand Protection Double GlovesWear two pairs of powder-free, disposable nitrile gloves. The outer glove should be removed and disposed of within the containment area. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[5]
Eye and Face Protection Safety GogglesMust provide a seal around the eyes to protect against splashes.[6]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.[6]
Respiratory Protection N95 RespiratorA surgical N95 respirator is recommended for weighing and handling the solid compound to protect against inhalation of fine particles and potential splashes.[3]
Foot Protection Shoe CoversDisposable shoe covers must be worn and removed before exiting the designated area.[4]
Chemical-Resistant BootsRecommended for cleaning up spills.[6]
III. Engineering Controls and Designated Handling Area

All handling of this compound, especially the powder form, must be conducted within a designated area with appropriate engineering controls to minimize exposure.

  • Primary Containment: A certified Class II Biological Safety Cabinet (BSC) or a powder containment hood (glove box) should be used for all manipulations of the solid compound, including weighing and preparing stock solutions.[7][8] These containment systems should operate under negative pressure to prevent the escape of airborne particles.[8]

  • Ventilation: The laboratory should have single-pass air to prevent recirculation of contaminated air.[8]

  • Designated Area: Clearly mark the area where this compound is handled. Access should be restricted to trained personnel. All surfaces within this area should be smooth, non-porous, and easy to clean.

IV. Safe Handling and Operational Procedures

A step-by-step approach to handling this compound will minimize the risk of exposure.

  • Preparation:

    • Assemble all necessary equipment and reagents before bringing this compound into the containment unit.

    • Don all required PPE.

    • Place a disposable, absorbent plastic-backed pad on the work surface of the containment unit.

  • Weighing and Reconstitution:

    • Perform all weighing of the solid compound within the primary containment unit.

    • Use dedicated, labeled spatulas and weigh boats.

    • To minimize aerosol generation, carefully add solvent to the solid to dissolve it. Avoid sonication of the dry powder.

    • Prepare the highest concentration stock solution and perform subsequent dilutions from this stock.

  • Experimental Use:

    • Keep all containers of this compound tightly sealed when not in use.

    • When working with solutions, take care to avoid splashes and aerosol generation.

  • Decontamination and Cleaning:

    • After each use, decontaminate all surfaces and equipment. A validated cleaning procedure is essential for potent compounds.[9]

    • Wipe down all surfaces within the containment unit with a suitable deactivating solution (if known) or a high-pH solution, followed by 70% ethanol.

    • All disposable materials used in the handling process should be disposed of as hazardous waste.

V. Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination.[10]

  • Waste Segregation:

    • Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, unused stock solutions, and heavily contaminated items (e.g., glassware, stir bars).

    • Trace Contaminated Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials.

    • Sharps Waste (Red Containers): For needles and syringes that are completely empty. If a sharp contains residual this compound, it must be disposed of as hazardous chemical waste.[10]

  • Disposal Procedure:

    • All waste must be collected in designated, clearly labeled, and sealed containers.

    • Store waste in a secure, designated satellite accumulation area.

    • Do not dispose of any this compound waste down the drain or in the regular trash.[10]

    • Arrange for pick-up and disposal by a licensed biomedical or hazardous waste disposal company in accordance with local, state, and federal regulations.

VI. Emergency Procedures
  • Spill:

    • Evacuate the immediate area.

    • Alert others and restrict access.

    • If safe to do so, and with appropriate PPE, cover the spill with absorbent material.

    • For a powder spill, gently cover with a damp absorbent pad to avoid raising dust.

    • Work from the outside of the spill inwards to clean the area.

    • Decontaminate the area with a suitable cleaning agent.

    • Collect all cleanup materials in a sealed container for disposal as hazardous chemical waste.

    • Report the spill to the institution's Environmental Health and Safety (EHS) department.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure and report the incident to your supervisor and EHS department. Provide the medical team with information about this compound.

Data Presentation

PropertyValueSource
Chemical Formula C₂₀H₂₂O₅[2][11]
Molecular Weight 342.39 g/mol [2][11]
Physical State Solid (powder)Inferred from handling procedures
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Temperature Store at < -15°C[2]
Acute Toxicity (LD50/LC50) Data not available. Handle as a potent compound.
Occupational Exposure Limit (OEL) Not established. A risk-based approach should be taken to minimize exposure.[12]

Experimental Protocols

While specific experimental protocols will vary, the following provides a general methodology for preparing a stock solution of this compound for use in cell culture experiments, incorporating the safety measures outlined above.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE (double gloves, gown, N95 respirator, safety goggles). Perform all steps in a certified Class II BSC or powder containment hood.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance inside the containment unit. Carefully add the required amount of this compound powder to the tube. For 1 mL of a 10 mM solution, this would be 0.342 mg.

  • Dissolution: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube (in this example, 1 mL).

  • Mixing: Cap the tube securely and vortex gently until the solid is completely dissolved. Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volume, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at ≤ -20°C, protected from light.

  • Decontamination: Following the procedure, wipe down all surfaces and equipment used with a suitable decontaminating agent, followed by 70% ethanol. Dispose of all contaminated disposable items as trace-contaminated waste.

Mandatory Visualization

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Full PPE prep_area Prepare Designated Area (BSC/Glove Box) prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Enter Containment reconstitute Reconstitute to Stock Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Exit Containment segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe store_waste Store in Secure Satellite Area segregate_waste->store_waste dispose_waste Licensed Hazardous Waste Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxymiroestrol
Reactant of Route 2
Deoxymiroestrol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。